Product packaging for (R)-N-(1-phenylethyl)propan-2-amine(Cat. No.:)

(R)-N-(1-phenylethyl)propan-2-amine

Cat. No.: B7770878
M. Wt: 163.26 g/mol
InChI Key: QFUIZDLZUZDWJH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-N-(1-phenylethyl)propan-2-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B7770878 (R)-N-(1-phenylethyl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R)-1-phenylethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUIZDLZUZDWJH-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428822
Record name (R)-N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19302-16-0
Record name (R)-N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine of interest in pharmaceutical and chemical research. The document details three core synthesis methodologies: reductive amination, the Leuckart reaction, and transaminase-mediated synthesis. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow diagrams to elucidate the reaction mechanisms and experimental processes.

Reductive Amination

Reductive amination is a widely employed and versatile method for the synthesis of amines. This approach involves the reaction of a carbonyl compound (acetone) with a primary amine ((R)-1-phenylethylamine) to form an intermediate imine, which is subsequently reduced to the target secondary amine. The chirality of the starting amine is retained throughout the process. Two common reduction methods are presented: using a chemical reducing agent (sodium triacetoxyborohydride) and catalytic hydrogenation.

Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for reductive aminations, as it reduces the intermediate iminium ion much faster than the starting ketone.[1][2] This allows for a one-pot reaction with high yields.[1]

Experimental Protocol:

  • To a solution of (R)-1-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added acetone (1.5 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product R1 (R)-1-phenylethylamine I1 Imine Formation (in situ) R1->I1 R2 Acetone R2->I1 I2 Reduction I1->I2 P1 This compound I2->P1 Re1 Sodium Triacetoxyborohydride (STAB) Re1->I2 Reducing Agent Re2 DCM or DCE Room Temperature Re2->I1 Re2->I2

Reductive Amination with STAB Workflow
Catalytic Hydrogenation

An alternative to chemical reducing agents is the use of catalytic hydrogenation. This "green" chemistry approach utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to reduce the in situ formed imine.[3]

Experimental Protocol:

  • In a pressure vessel, (R)-1-phenylethylamine (1.0 eq) and acetone (1.5 eq) are dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 bar).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification by distillation under reduced pressure or column chromatography can be performed if necessary.

G cluster_reactants Reactants cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product R1 (R)-1-phenylethylamine I1 Imine Formation (in situ) R1->I1 R2 Acetone R2->I1 I2 Hydrogenation I1->I2 P1 This compound I2->P1 Re1 H2 Gas Re1->I2 Hydrogen Source Re2 10% Pd/C Re2->I2 Catalyst Re3 Methanol or Ethanol Room Temp - 50°C Re3->I1 Re3->I2

Catalytic Hydrogenation Workflow

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the case of ammonia).[4] For the synthesis of N-alkylated amines, a primary amine is heated with formic acid and a carbonyl compound. A key feature of this reaction is that the product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the final amine.[4][5]

Experimental Protocol:

Step 1: N-formylation and Reduction

  • A mixture of (R)-1-phenylethylamine (1.0 eq), acetone (1.5 eq), and an excess of formic acid (e.g., 3-5 eq) is heated to reflux (typically 100-160 °C) for several hours (8-24 h).

  • The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the excess formic acid and acetone are removed by distillation under reduced pressure.

  • The residue, containing the crude N-formyl-(R)-N-(1-phenylethyl)propan-2-amine, is taken to the next step without further purification.

Step 2: Hydrolysis

  • The crude N-formyl intermediate is treated with an aqueous solution of a strong acid (e.g., 20% HCl) or a strong base (e.g., 20% NaOH).

  • The mixture is heated to reflux for 4-12 hours until the hydrolysis is complete (monitored by TLC).

  • After cooling, the reaction mixture is made basic by the addition of a concentrated NaOH solution until a pH > 12 is reached.

  • The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product.

  • Purification by distillation under reduced pressure will yield pure this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediate cluster_product Product R1 (R)-1-phenylethylamine S1 N-formylation & Reduction R1->S1 R2 Acetone R2->S1 R3 Formic Acid R3->S1 I1 N-formyl derivative S1->I1 S2 Hydrolysis P1 This compound S2->P1 I1->S2

Leuckart Reaction Workflow

Transaminase-Mediated Synthesis

Biocatalysis using transaminases offers a highly stereoselective and environmentally friendly route to chiral amines.[6] (R)-selective transaminases can catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a ketone, in this case, acetophenone, to produce the desired (R)-amine. This method is particularly advantageous for achieving high enantiomeric purity.[6][7]

Experimental Protocol:

  • A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5) is prepared.

  • To this solution are added acetophenone (1.0 eq), isopropylamine (as the amine donor, typically in large excess, e.g., 10-20 eq), and pyridoxal 5'-phosphate (PLP) as a cofactor (typically 1 mM).

  • The reaction is initiated by the addition of a suitable (R)-selective ω-transaminase (whole cells or purified enzyme).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • The reaction progress and enantiomeric excess of the product are monitored by chiral high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme is removed by centrifugation (if using whole cells) or filtration.

  • The pH of the supernatant is adjusted to >12 with a strong base (e.g., NaOH).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Further purification can be achieved by column chromatography or distillation.

G cluster_reactants Substrates cluster_biocatalysis Biocatalytic Reaction cluster_catalyst Biocatalyst & Conditions cluster_products Products S1 Acetophenone B1 Transamination S1->B1 S2 Isopropylamine (Amine Donor) S2->B1 P1 This compound B1->P1 P2 Acetone (byproduct) B1->P2 C1 (R)-selective ω-Transaminase C1->B1 Enzyme C2 PLP (Cofactor) C2->B1 C3 Aqueous Buffer (pH 7.5-8.5, 30-40°C) C3->B1

References

(R)-N-(1-phenylethyl)propan-2-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-N-(1-phenylethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for this compound (C₁₁H₁₇N), a secondary amine with a chiral center, making it a valuable building block in chiral synthesis and pharmacology.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

  • IUPAC Name: N-[(1R)-1-phenylethyl]propan-2-amine[2]

  • Molecular Formula: C₁₁H₁₇N[1][2]

  • Molecular Weight: 163.26 g/mol [1][2][3]

  • Structure: A phenylethyl group attached to a propan-2-amine (isopropylamine) moiety.[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[1]

Table 1: Predicted ¹H-NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.20 - 7.40Multiplet5H
Chiral Methine (C₆H₅-CH -N)~3.80Quartet1H
Isopropyl Methine (CH -(CH₃)₂)~2.80 - 3.00Septet1H
Amine (NH )Variable (broad)Singlet1H
Chiral Methine Methyl (CH -CH₃)~1.30Doublet3H
Isopropyl Methyls (CH-(CH₃ )₂)~1.00 - 1.10Doublet6H

Note: The amine proton's chemical shift is variable and depends on solvent and concentration. Adding D₂O will cause this signal to disappear, confirming its identity.[4]

Table 2: Predicted ¹³C-NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)
Phenyl (Ar-C, quaternary)~145
Phenyl (Ar-CH)~126 - 128
Chiral Methine (C H-N)~58 - 62
Isopropyl Methine (C H-N)~45 - 50
Chiral Methine Methyl (CH-C H₃)~22 - 25
Isopropyl Methyls (CH-(C H₃)₂)~20 - 23

Note: Carbons directly attached to the nitrogen atom are deshielded and typically appear in the 10-65 ppm range.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound exhibits characteristic absorptions.[5]

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity/Shape
N-HStretch3300 - 3500Weak-Medium, Sharp (single peak for 2° amine)
C-H (sp³)Stretch2850 - 2970Medium-Strong
C-H (sp²)Stretch3000 - 3100Weak-Medium
C=C (Aromatic)Stretch~1600, ~1450-1500Medium-Weak
C-N (Aliphatic)Stretch1000 - 1250Medium
N-HWag650 - 900Broad

Note: Secondary amines show a single N-H stretch band, unlike primary amines which show two. Tertiary amines show none in this region.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

Featurem/z ValueDescription
Molecular Ion [M]⁺163Consistent with the nitrogen rule (odd molecular weight for one nitrogen atom).[4][8]
Base Peak / Major Fragment148[M-CH₃]⁺ via α-cleavage of a methyl from the isopropyl group.
Major Fragment72[CH(CH₃)₂NHCH₃]⁺ via α-cleavage (benzylic cleavage).
Other Fragments105, 91Fragments corresponding to the phenylethyl moiety.

Note: The dominant fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation.[7][8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-20 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9]

  • Transfer: Using a pipette, carefully transfer the homogenous solution into a clean 5 mm NMR tube to a height of 4-5 cm.[9]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any contaminants.[9]

  • Instrument Setup: Place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

  • Acquisition:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[9]

    • Shimming: The magnetic field homogeneity is optimized to improve signal resolution and shape.[9]

    • Tuning: The probe is tuned to the specific nucleus being analyzed (e.g., ¹H or ¹³C).[9]

    • Data Collection: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and begin the experiment.[9]

IR Spectroscopy Protocol (ATR FT-IR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small drop of the liquid amine sample directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Initiate the scan to acquire the infrared spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[6]

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy beam of electrons. This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a positive molecular ion [M]⁺.[10]

  • Fragmentation: The high energy of the EI process causes the molecular ions to fragment into smaller, positively charged ions and neutral radicals.[10]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[10]

  • Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[10]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolve in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Analysis of (R)-N-(1-phenylethyl)propan-2-amine: A Guide to Crystal Structure Determination and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the analytical process for determining the crystal structure of chiral small molecules, with a specific focus on (R)-N-(1-phenylethyl)propan-2-amine. While a solved crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols for its determination, from crystallization to single-crystal X-ray diffraction analysis. Furthermore, it explores the relevant biological context of phenylethylamine derivatives by illustrating a key signaling pathway. This guide serves as a valuable resource for researchers undertaking the structural elucidation of this and similar chiral amines.

Introduction

This compound is a chiral secondary amine belonging to the phenylethylamine class of compounds. Molecules in this class are known for their biological activity, often interacting with neurotransmitter systems in the central nervous system.[1][2] The precise three-dimensional arrangement of atoms, or crystal structure, is fundamental to understanding a molecule's physicochemical properties, stability, and biological function. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, and conformation.[3][4]

This document details the methodologies required to perform a crystal structure analysis of this compound and presents its known physicochemical properties. It also provides a visualization of the general workflow for such an analysis and a plausible signaling pathway for phenylethylamine derivatives.

Physicochemical Properties

While crystallographic data is not available, other key properties of this compound have been documented. These are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇N[5][6]
Molecular Weight 163.26 g/mol [5][7]
CAS Number 19302-16-0[5][6]
IUPAC Name N-[(1R)-1-phenylethyl]propan-2-amine[5]
Appearance Colorless to pale yellow liquid[8]
Boiling Point Approx. 200 °C[8]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. The hydrochloride salt exhibits increased water solubility.[7][8]
Predicted pKa 9.77 ± 0.29[6]

Experimental Protocols

The following sections describe generalized but detailed protocols for the crystallization and subsequent structural analysis of a chiral amine like this compound.

Crystallization of a Chiral Amine

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure determination.[3] For chiral amines, which can be oils or low-melting solids at room temperature, forming a salt (e.g., a hydrochloride or tartrate) is a common strategy to increase the likelihood of crystallization.[9]

Objective: To produce single crystals of this compound or its salt suitable for SCXRD (typically >0.1 mm in all dimensions).

Materials:

  • This compound

  • Hydrochloric acid (e.g., 2M in diethyl ether) or L-(+)-tartaric acid

  • A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, isopropanol, water)

  • Small, clean glass vials (e.g., 1-4 mL)

  • Micro-syringes and filters

  • Beakers or jars for diffusion setups

Procedure:

  • Salt Formation (Optional but Recommended):

    • Dissolve a known quantity of this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Stoichiometrically add the acid (e.g., HCl in ether) dropwise while stirring.

    • If a precipitate forms, it can be collected and used as the starting material for crystallization screening. If no precipitate forms, the solution can be used directly.

  • Crystallization Screening using various techniques:

    • Slow Evaporation:

      • Prepare a nearly saturated solution of the compound (or its salt) in a chosen solvent or solvent mixture.[10]

      • Filter the solution into a clean vial to remove any dust or particulate matter.

      • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[10]

      • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[11]

    • Vapor Diffusion (Liquid/Vapor):

      • Dissolve the compound in a "good" solvent (one in which it is readily soluble) in a small, open inner vial.[12]

      • Place this inner vial inside a larger, sealed jar or beaker that contains a small amount of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble).[12][13]

      • The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystallization.[13]

    • Solvent Layering (Liquid/Liquid Diffusion):

      • Dissolve the compound in a small amount of a dense "good" solvent and place it at the bottom of a narrow test tube or NMR tube.

      • Carefully and slowly layer a less dense "anti-solvent" on top, creating a distinct interface.[11][14]

      • Crystals may form at the interface as the solvents slowly mix.[14]

    • Slow Cooling:

      • Prepare a saturated solution of the compound at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, or even lower in a refrigerator or cryo-bath.[15]

      • The decrease in solubility upon cooling can induce crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

    • Quickly wash the crystals with a small amount of the anti-solvent to remove residual mother liquor and allow them to dry.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SCXRD.

Objective: To determine the precise atomic arrangement, bond lengths, bond angles, and absolute configuration of the molecule in the crystalline state.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα), a goniometer, and a detector.[16]

  • Cryo-system for low-temperature data collection (typically 100 K).

  • Computer with software for data collection, processing, structure solution, and refinement (e.g., APEX2, SHELXL, Olex2).[4][17]

Procedure:

  • Crystal Mounting and Screening:

    • A suitable single crystal is selected under a microscope and mounted on a loop or glass fiber.

    • The mounted crystal is placed on the diffractometer's goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A preliminary set of diffraction images is collected to determine the crystal quality and the unit cell parameters.[18]

  • Data Collection:

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. This process can take several hours.[18]

    • The instrument records the position and intensity of thousands of diffracted X-ray reflections.

  • Data Reduction and Processing:

    • The raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors like absorption.

    • The software determines the crystal's space group and generates a file containing the indexed reflections and their intensities (an .hkl file).

  • Structure Solution:

    • This step addresses the "phase problem" in crystallography. Since the phases of the diffracted waves cannot be measured directly, they must be calculated.[3]

    • For small molecules, "direct methods" or "intrinsic phasing" are typically used to generate an initial electron density map.[17]

    • From this initial map, a preliminary model of the molecule's structure can be built.

  • Structure Refinement:

    • The initial structural model is refined against the experimental diffraction data using least-squares methods.[19][20][21]

    • This iterative process adjusts atomic positions, occupancies, and atomic displacement parameters (thermal ellipsoids) to improve the agreement between the calculated diffraction pattern from the model and the observed pattern.[21]

    • Hydrogen atoms are typically placed in calculated positions.

    • For chiral molecules in non-centrosymmetric space groups, the absolute configuration is determined, often by calculating the Flack parameter.[21]

  • Validation and Deposition:

    • The final refined structure is validated using various crystallographic metrics (e.g., R-factors) to ensure its quality and chemical reasonableness.

    • The final atomic coordinates and experimental data are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Visualizations

General Workflow of Crystal Structure Analysis

The following diagram illustrates the logical flow of tasks involved in determining the crystal structure of a small molecule.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_final Finalization Compound Obtain Pure Compound Crystallization Crystallization Screening (Evaporation, Diffusion, etc.) Compound->Crystallization SelectCrystal Select Suitable Single Crystal Crystallization->SelectCrystal Mount Mount Crystal & Cool SelectCrystal->Mount Collect Collect Diffraction Data Mount->Collect Process Process Data & Correct Collect->Process Solve Solve Phase Problem (Direct Methods) Process->Solve Build Build Initial Model Solve->Build Refine Iterative Refinement Build->Refine Validate Validate Structure Refine->Validate Deposit Deposit CIF Validate->Deposit

Caption: General workflow for small molecule crystal structure analysis.

Plausible Signaling Pathway for Phenylethylamine Derivatives

Phenylethylamines are known to interact with monoamine neurotransmitter systems. They can act as agonists for the Trace Amine-Associated Receptor 1 (TAAR1) and can also interact with the Dopamine Transporter (DAT), leading to an increase in extracellular dopamine.[1][2][22]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound (PEA Derivative) TAAR1 TAAR1 PEA->TAAR1 Agonist DAT Dopamine Transporter (DAT) PEA->DAT Substrate/ Inhibitor VMAT2 VMAT2 TAAR1->VMAT2 Inhibits PKA_PKC PKA / PKC Signaling TAAR1->PKA_PKC Activates Dopamine Dopamine DAT->Dopamine Reuptake Inhibition & Efflux Dopamine_Synapse Increased Extracellular Dopamine Dopamine->Dopamine_Synapse Release VMAT2->Dopamine Vesicular Storage PKA_PKC->DAT Phosphorylates D_Receptor Dopamine Receptors (e.g., D1) Dopamine_Synapse->D_Receptor Binds Postsynaptic_Effect Downstream Signaling & Neuronal Response D_Receptor->Postsynaptic_Effect

Caption: Phenylethylamine interaction with dopaminergic signaling.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, this guide provides the essential framework and detailed protocols for its elucidation. The methodologies for crystallization and single-crystal X-ray diffraction are well-established and, when applied systematically, should yield the precise three-dimensional atomic arrangement of this chiral amine. Understanding this structure is a critical step in correlating its physical properties with its biological activity, particularly its interactions within the dopaminergic pathways of the central nervous system. The information presented here serves as a practical guide for researchers in structural chemistry and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the chiral secondary amine, (R)-N-(1-phenylethyl)propan-2-amine. Given the importance of these physicochemical properties in drug development and chemical synthesis, this document outlines detailed experimental protocols for solubility assessment in various media and for conducting forced degradation studies under a range of stress conditions. While specific quantitative data for this compound is not extensively available in public literature, this guide establishes a robust methodology for generating such critical data. The protocols are based on established principles for the analysis of amine-containing compounds and regulatory guidelines for stability-indicating studies. This document is intended to be a practical resource for researchers, enabling the systematic characterization of this compound and structurally related molecules.

Introduction

This compound is a secondary amine with the chemical formula C₁₁H₁₇N[1]. Its structure, featuring a chiral center, makes it a valuable building block in asymmetric synthesis and a compound of interest in medicinal chemistry[1][2]. The development of any new chemical entity for pharmaceutical or other applications requires a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.

Solubility influences bioavailability, formulation development, and purification processes. Stability is paramount for determining shelf-life, storage conditions, and identifying potential degradation products that could impact efficacy or safety. This guide presents a systematic approach to investigating the solubility and stability of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₇N[1][3][4]
Molecular Weight 163.26 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
Predicted pKa 9.77 ± 0.29[3]

Solubility Studies

The solubility of this compound is expected to be low in aqueous media for the free base, a common characteristic for amines with more than four carbon atoms. Its hydrochloride salt form is anticipated to have significantly higher water solubility[1]. Solubility in organic solvents such as ethanol and dichloromethane is generally good[2].

Experimental Protocol: Equilibrium Solubility Determination

This protocol aims to determine the equilibrium solubility of this compound and its hydrochloride salt in various solvents at different temperatures.

Materials:

  • This compound (free base)

  • This compound HCl

  • Purified water (Milli-Q or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Ethanol, Methanol, Isopropanol

  • Dichloromethane, Ethyl Acetate

  • Scintillation vials or sealed glass tubes

  • Shaking incubator or orbital shaker

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand for a short period to let undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.

  • For pH-dependent solubility, measure the pH of the saturated aqueous solutions.

Data Presentation: Solubility Data

The results of the solubility studies should be summarized in a clear, tabular format.

Table 1: Equilibrium Solubility of this compound (Free Base)

SolventTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Purified Water25[Data][Data]
Purified Water37[Data][Data]
PBS (pH 7.4)37[Data][Data]
0.1 M HCl25[Data][Data]
0.1 M NaOH25[Data][Data]
Ethanol25[Data]N/A
Dichloromethane25[Data]N/A

Table 2: Equilibrium Solubility of this compound HCl

SolventTemperature (°C)Solubility (mg/mL)pH
Purified Water25[Data][Data]
Purified Water37[Data][Data]
PBS (pH 7.4)37[Data][Data]
Ethanol25[Data]N/A

Stability Studies (Forced Degradation)

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods[5][6][7]. These studies involve exposing the compound to conditions more severe than accelerated stability testing[8][9].

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance (this compound) Solution Prepare Solutions (e.g., in Water/Acetonitrile) API->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) Solution->Thermal Photo Photolytic (ICH Q1B light conditions) Solution->Photo Neutralize Neutralize/Quench (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Quench HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Thermal->HPLC Photo->HPLC Neutralize->HPLC MassSpec LC-MS for Impurity Identification HPLC->MassSpec Method Validate Stability-Indicating Nature of Analytical Method HPLC->Method Pathway Identify Degradation Pathways MassSpec->Pathway

Forced Degradation Experimental Workflow
Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for stress testing this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Solvents for sample preparation (e.g., acetonitrile, water)

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/DAD system

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60-80 °C) and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound and add 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction over time (e.g., up to 24 hours).

    • Analyze samples directly or after quenching the reaction if necessary. Amines are susceptible to oxidation, which can lead to N-oxides or other degradation products[6].

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

    • Separately, expose a solution of the compound to the same temperature.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Keep control samples protected from light.

    • The photodegradation of amines can be influenced by the presence of other substances like nitrates, proceeding via hydroxyl radical attack[10][11].

Analysis:

  • All stressed samples should be analyzed by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. A diode array detector (DAD) is useful for assessing peak purity.

  • Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation products.

  • Calculate the percentage of degradation and the relative amounts of each degradant.

  • Use LC-MS to obtain mass data on the degradation products to aid in their structural elucidation.

Data Presentation: Stability Data

Summarize the findings from the forced degradation studies in a table.

Table 3: Summary of Forced Degradation Studies on this compound

Stress ConditionTime (hours)Assay of Active (%)Major Degradation Products (% Area)Observations
Control 24[Data][Data]No significant degradation.
0.1 M HCl, 60°C 24[Data]RRT 0.85: [Data]Significant degradation observed.
0.1 M NaOH, 60°C 24[Data]RRT 0.92: [Data]Moderate degradation.
3% H₂O₂, RT 24[Data]RRT 1.15: [Data]Rapid degradation.
Heat (80°C, solid) 72[Data][Data]Stable.
Heat (80°C, solution) 72[Data]RRT 0.95: [Data]Minor degradation.
Photolytic (ICH Q1B) -[Data]RRT 1.20: [Data]Light sensitive.

RRT = Relative Retention Time

Potential Degradation Pathways

Based on the chemical structure of a secondary phenylethylamine, several degradation pathways can be anticipated.

G cluster_pathways Potential Degradation Pathways Parent This compound Oxidation Oxidation (N-oxide, imine, hydroxylamine) Parent->Oxidation [O] Dealkylation Dealkylation (N-deisopropylation or N-dephenylethylation) Parent->Dealkylation Heat/Acid RingHydroxylation Aromatic Ring Hydroxylation (Photolytic/Oxidative) Parent->RingHydroxylation hν / [O]

Potential Degradation Pathways
  • Oxidation: The amine functionality is susceptible to oxidation, potentially forming N-oxides, hydroxylamines, or imines[2][6]. The benzylic position is also prone to oxidation.

  • Photodegradation: Exposure to light, especially in the presence of photosensitizers, can lead to complex degradation pathways, including reactions initiated by hydroxyl radicals[10][11].

  • Dealkylation: Cleavage of the N-isopropyl or N-(1-phenylethyl) bond could occur under harsh acidic or thermal conditions.

Conclusion

This technical guide provides a structured methodology for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these protocols will generate the necessary data to support formulation development, define appropriate storage and handling conditions, and meet regulatory requirements for drug development. The successful execution of these studies will provide a foundational understanding of the compound's behavior, ensuring its quality, safety, and efficacy in its intended applications.

References

An In-Depth Technical Guide on the Potential Biological Activities of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)propan-2-amine is a chiral secondary amine belonging to the phenethylamine class of compounds. This technical guide synthesizes the available scientific information regarding its potential biological activities, with a primary focus on its role as an inhibitor of monoamine oxidase B (MAO-B). This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data from related compounds are presented to offer a comparative context for its potential potency.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with significant pharmacological effects on the central nervous system.[1] Their structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin allows them to interact with various components of the monoaminergic system. A key enzyme in the metabolism of these neurotransmitters is monoamine oxidase (MAO), which exists in two isoforms, MAO-A and MAO-B.[2] Selective inhibitors of MAO-B are of particular interest in neuropharmacology, as they can increase the synaptic concentration of dopamine and are therefore investigated for the treatment of Parkinson's disease and other neurological disorders.[3] this compound has been identified as a compound of interest within this class, with its primary biological target suggested to be amine oxidase [flavin-containing] B, another term for MAO-B.

Core Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition

The principal hypothesized biological activity of this compound is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[4]

Mechanism of Action

MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, with a preference for phenylethylamine and benzylamine.[2] By inhibiting MAO-B, this compound would prevent the breakdown of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This modulation of neurotransmitter levels is the basis for the therapeutic potential of MAO-B inhibitors. The "(R)" stereochemistry of the compound is crucial for its specific interaction with the active site of the enzyme.

Signaling Pathway

The inhibition of MAO-B by this compound directly impacts the dopaminergic signaling pathway. Increased levels of dopamine in the synapse lead to enhanced activation of dopamine receptors on postsynaptic neurons, which can help to alleviate the motor symptoms associated with Parkinson's disease.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Cytosolic Dopamine MAO_B MAO-B Dopamine_Cytosol->MAO_B Metabolism Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor (R)-N-(1-phenylethyl) propan-2-amine Inhibitor->MAO_B Inhibition Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Postsynaptic_Effect Postsynaptic Signal Dopamine_Receptor->Postsynaptic_Effect

MAO-B Inhibition Signaling Pathway

Quantitative Data

CompoundTargetActivity TypeValue (µM)Reference
N-Methyl-2-phenylmaleimideMAO-BKi3.49[5]
1-Methyl-3-phenylpyrroleMAO-BKi118[5]
4h (N-arylated heliamine derivative)MAO-BIC501.55[3]
4i (N-arylated heliamine derivative)MAO-BIC5013.5[3]
4j (N-arylated heliamine derivative)MAO-BIC505.08[3]
ACH10 (Acyl hydrazine derivative)MAO-BIC500.14[6]
ACH14 (Acyl hydrazine derivative)MAO-BIC500.15[6]
S5 (Pyridazinobenzylpiperidine derivative)MAO-BIC500.203
S16 (Pyridazinobenzylpiperidine derivative)MAO-BIC500.979
Compound 1 (4-(Benzyloxy)phenyl derivative)MAO-BIC500.009[5]
Compound 38 (Dimethoxy-halogenated chalcone)MAO-BIC500.067[5]
Compound 39 (Dimethoxy-halogenated chalcone)MAO-BIC500.118[5]

Experimental Protocols

The following is a detailed methodology for a fluorometric monoamine oxidase B (MAO-B) inhibitor screening assay, which can be adapted to quantify the inhibitory potential of this compound.

Principle

The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate (e.g., tyramine or benzylamine). In the presence of a horseradish peroxidase (HRP) catalyst, H₂O₂ reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is proportional to the MAO-B activity. An inhibitor will decrease the rate of this reaction.

Materials and Reagents
  • 96-well black microplate with a flat bottom

  • Multi-well fluorometric plate reader (Excitation/Emission = 535/587 nm)

  • MAO-B enzyme (human recombinant)

  • MAO-B substrate (e.g., Tyramine or Benzylamine)

  • MAO-B Assay Buffer

  • Fluorometric Probe (e.g., Amplex Red, Resorufin-based probes)

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitor (e.g., Selegiline, Pargyline)

  • Test Compound: this compound

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Experimental Workflow

MAO_B_Assay_Workflow A Prepare Reagents (Assay Buffer, Enzyme, Substrate, Probe, HRP, Controls, Test Compound) B Add Test Compound dilutions, Positive Control, and Vehicle Control to respective wells of a 96-well plate A->B C Add MAO-B Enzyme to all wells (except blanks) B->C D Incubate at 37°C for 10 minutes C->D F Add Working Solution to all wells to initiate the reaction D->F E Prepare Substrate/Probe/HRP Working Solution E->F G Measure fluorescence kinetically at 37°C (Ex/Em = 535/587 nm) for 10-40 minutes F->G H Calculate the rate of reaction (slope of the linear portion of the curve) G->H I Determine % Inhibition and IC50 value for the Test Compound H->I

MAO-B Fluorometric Assay Workflow
Detailed Procedure

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound, this compound, and the positive control should be dissolved in DMSO to create stock solutions, which are then serially diluted in assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Plate Setup:

    • Test Wells: Add 10 µL of each dilution of this compound.

    • Positive Control Wells: Add 10 µL of the positive control inhibitor (e.g., Selegiline).

    • Enzyme Control Wells (100% activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Blank Wells (no enzyme): Add 10 µL of assay buffer.

  • Enzyme Addition: Add 40 µL of the MAO-B enzyme solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate working solution containing the MAO-B substrate, fluorometric probe, and HRP in assay buffer. Add 50 µL of this working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10 to 40 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity versus time.

    • Determine the rate of the reaction (slope) from the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

    • Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Other Potential Biological Activities

While the primary focus is on MAO-B inhibition, the structural similarity of this compound to other phenethylamines suggests potential interactions with other biological targets. For instance, its structural isomer, N-isopropylbenzylamine, has been reported to increase nitric oxide levels in vitro, leading to cytotoxicity in neuronal cell lines.[6] However, it is crucial to note that this activity has not been directly demonstrated for the (R)-enantiomer and requires specific investigation. Further research could also explore its affinity for other monoamine transporters and receptors.

Conclusion

This compound shows significant promise as a selective inhibitor of monoamine oxidase B. Its potential to modulate dopaminergic neurotransmission warrants further investigation for its therapeutic applications in neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of its biological activity. Future research should focus on obtaining precise IC50 and Ki values for its interaction with MAO-B, as well as exploring its selectivity profile against MAO-A and other related biological targets to fully characterize its pharmacological profile.

References

Unveiling the Enigmatic (R)-N-(1-phenylethyl)propan-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-N-isopropylamphetamine, is a chiral psychostimulant belonging to the substituted amphetamine class. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, and pharmacological profile. While its stimulant activity is attenuated compared to its parent compound, amphetamine, the introduction of the N-isopropyl group significantly extends its duration of action. This document collates available quantitative data, details experimental protocols for its synthesis, and visualizes key conceptual frameworks to serve as a comprehensive resource for the scientific community.

Discovery and History

This compound was discovered by a team of researchers at the Swedish pharmaceutical company Astra Läkemedel AB.[1] The discovery was part of a broader investigation into novel amphetamine derivatives with modified pharmacological profiles. The key invention is detailed in a Canadian patent filed in the late 1970s, which describes a series of N-substituted amphetamine analogs. While the exact date of the initial synthesis is not publicly documented, the patent publication in 1980 marks a significant point in its history.

The primary motivation behind the development of N-substituted amphetamines was to modulate the parent compound's therapeutic window and side-effect profile. Early research indicated that altering the substituent on the amine nitrogen could significantly impact the compound's potency, duration of action, and metabolic fate.

Physicochemical Properties

A summary of the key physicochemical properties of N-isopropylamphetamine is presented in the table below. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC NameThis compoundPubChem
Common Name(R)-N-isopropylamphetamineWikipedia[1]
Molecular FormulaC₁₂H₁₉NPubChem[2]
Molecular Weight177.29 g/mol PubChem[2]
XLogP32.9PubChem[2]
pKa (predicted)10.5
Boiling PointNot available
Melting PointNot available
AppearanceNot available

Synthesis

The synthesis of this compound can be achieved through stereospecific synthetic routes. A common and effective method is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. To obtain the desired (R)-enantiomer, a chiral starting material or a chiral auxiliary is required.

Experimental Protocol: Stereospecific Reductive Amination

This protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials:

  • Phenyl-2-propanone (P2P)

  • (R)-(-)-2-aminopropane (or isopropylamine with a chiral resolving agent)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (in diethyl ether or isopropanol) for salt formation (optional)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and (R)-(-)-2-aminopropane (1.1 equivalents) in the chosen solvent (DCM or DCE).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Slowly add the reducing agent (STAB or NaBH₃CN, 1.5 equivalents) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer with the solvent (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation (Optional): For easier handling and improved stability, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate can be collected by filtration and dried.

Below is a conceptual workflow of the synthesis.

G P2P Phenyl-2-propanone Imine Imine Intermediate P2P->Imine Condensation Amine (R)-(-)-2-aminopropane Amine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Solvent Solvent (e.g., DCM) Solvent->Imine Acid Acetic Acid (catalyst) Acid->Imine

Fig. 1: Reductive amination workflow for synthesis.

Pharmacology

The pharmacological profile of this compound is characterized by its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft.

Mechanism of Action

Like other amphetamine derivatives, this compound is believed to act as a releasing agent and a reuptake inhibitor at monoamine transporters.[3][4] Its primary mechanism involves reversing the direction of transport, leading to an increase in the extracellular concentrations of these neurotransmitters. The N-isopropyl substitution, however, modifies its potency and selectivity compared to amphetamine and methamphetamine.

The interaction with monoamine transporters is a complex process that can be conceptualized as a multi-step cycle.

G cluster_0 Monoamine Transporter Cycle Transporter_out Outward-facing Transporter Neurotransmitter Binding Transporter_in Inward-facing Transporter Neurotransmitter Release Transporter_out->Transporter_in Conformational Change Transporter_in->Transporter_out Reorientation Cytoplasm Cytoplasm Transporter_in:f1->Cytoplasm Release into Cytoplasm Amphetamine (R)-N-isopropylamphetamine Amphetamine->Transporter_out:f1 Binds Extracellular Extracellular Space

Fig. 2: Simplified monoamine transporter interaction.
Pharmacokinetics

The seminal work by Testa and Salvesen in 1980 provided a quantitative structure-activity relationship (QSAR) study on the pharmacokinetics of N-substituted amphetamines in humans. Their findings are crucial for understanding the disposition of this compound.

Key Findings from Testa and Salvesen (1980):

  • Lipophilicity: The urinary excretion of N-substituted amphetamines decreases with increasing lipophilicity. The N-isopropyl group increases the lipophilicity of the amphetamine backbone.

  • N-Dealkylation: The rate of N-dealkylation, a major metabolic pathway, is influenced by both lipophilicity and steric hindrance. While increased lipophilicity can enhance enzyme affinity, the bulky isopropyl group may sterically hinder the enzymatic process.

These factors contribute to the prolonged duration of action observed with N-isopropylamphetamine compared to amphetamine.

ParameterInfluence of N-isopropyl groupConsequence
LipophilicityIncreasedDecreased renal excretion
Steric Hindrance at N-atomIncreasedPotentially slower N-dealkylation
Overall Duration of Action Increased Longer-lasting effects
Receptor and Transporter Binding Profile

Detailed quantitative data on the binding affinities (Ki) and functional activities (IC50 for uptake inhibition or EC50 for release) of the pure (R)-enantiomer of N-isopropylamphetamine at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not extensively reported in publicly available literature. However, based on the general structure-activity relationships of amphetamines, it is expected to have a higher affinity for DAT and NET over SERT. The (S)-enantiomer of amphetamines is generally more potent than the (R)-enantiomer at these transporters.[3]

In Vivo Effects

Specific in vivo studies on the behavioral and physiological effects of this compound are limited. General effects of central nervous system stimulants include increased locomotor activity, stereotyped behaviors, and changes in physiological parameters such as heart rate and blood pressure. The reduced stimulant potency and extended duration of action of N-isopropylamphetamine would likely translate to a less intense but more prolonged behavioral activation compared to amphetamine.

Conclusion

This compound represents an intriguing modification of the amphetamine scaffold. Its discovery by Astra Läkemedel AB was a result of systematic efforts to modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds. The N-isopropyl group imparts a longer duration of action, likely due to increased lipophilicity and altered metabolism. While a detailed pharmacological profile of the pure (R)-enantiomer remains to be fully elucidated in the public domain, the foundational knowledge of its synthesis and general mechanism of action provides a strong basis for further research. This technical guide serves as a consolidated resource to aid researchers, scientists, and drug development professionals in their exploration of this and related compounds. Further studies are warranted to fully characterize its receptor and transporter interaction profile, in vivo effects, and potential therapeutic applications.

References

An In-depth Technical Guide to (R)-N-(1-phenylethyl)propan-2-amine Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-N-(1-phenylethyl)propan-2-amine, its derivatives, and analogues, with a focus on their synthesis, pharmacological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics targeting G-protein coupled receptors, particularly dopamine and serotonin receptors.

Introduction

This compound and its analogues represent a class of secondary amines built upon the phenethylamine scaffold, a privileged structure in medicinal chemistry. The inherent chirality of the 1-phenylethyl moiety offers a key structural element for stereoselective interactions with biological targets.[1] Derivatives of this core structure have been investigated for their potential to modulate the activity of various central nervous system receptors, making them attractive candidates for the development of novel treatments for neurological and psychiatric disorders.

Chemical Synthesis

The synthesis of this compound derivatives and analogues is most commonly achieved through reductive amination. This versatile method involves the reaction of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent.

A general synthetic approach involves the condensation of a substituted or unsubstituted acetophenone with a primary amine, such as isopropylamine, to form an intermediate imine. This imine is then reduced to the desired secondary amine. Chiral resolution of the racemic amine can be performed using chiral acids, such as tartaric acid, to isolate the desired (R)-enantiomer.[2]

Key Synthetic Methodologies:

  • Reductive Amination: This is a widely used method for forming C-N bonds. The reaction of a ketone (e.g., acetophenone) with an amine (e.g., isopropylamine) in the presence of a reducing agent like sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Palladium on carbon) yields the corresponding secondary amine.[2]

  • Leuckart Reaction: This reaction utilizes formamide or ammonium formate to reductively aminate ketones, providing an alternative route to these compounds.[2]

  • Enzymatic Transamination: Transaminases offer a green and highly stereoselective method for the synthesis of chiral amines from prochiral ketones.

Pharmacological Activity and Mechanism of Action

Derivatives of this compound primarily exert their pharmacological effects by interacting with monoamine neurotransmitter systems, particularly the dopaminergic and serotonergic systems. Many of these compounds have been investigated as ligands for dopamine and serotonin receptors.

Dopamine Receptor Activity

Several analogues of this compound have shown affinity for dopamine D2-like receptors (D2, D3, and D4), which are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is a key mechanism in modulating neuronal excitability and neurotransmitter release.

Serotonin Receptor Activity

The phenethylamine scaffold is also a common feature in ligands for serotonin receptors. Derivatives of this compound have been explored for their activity at 5-HT2A receptors. The 5-HT2A receptor, another GPCR, is coupled to Gαq proteins and its activation leads to the stimulation of phospholipase C and subsequent downstream signaling events. N-benzyl substitution on phenethylamines has been shown to significantly increase affinity for the 5-HT2A receptor.[5]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by structural modifications at various positions of the molecule.

  • N-Substitution: The nature of the substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. While small alkyl groups are often well-tolerated, larger or more complex substituents can dramatically alter the pharmacological profile. For example, N-benzyl substitution on phenethylamines can significantly enhance affinity for 5-HT2A receptors.[5]

  • Phenyl Ring Substitution: Substitution on the phenyl ring can modulate potency and selectivity. The position and electronic properties of the substituents can influence how the ligand binds to the receptor.

  • Stereochemistry: The (R)-configuration at the chiral center is often critical for high-affinity binding to specific receptor subtypes, highlighting the importance of stereochemistry in drug-receptor interactions.

SAR_Relationships cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Core_Scaffold This compound Scaffold N_Sub N-Substitution (e.g., Alkyl, Benzyl) Core_Scaffold->N_Sub Modify Phenyl_Sub Phenyl Ring Substitution (e.g., Methoxy, Halogen) Core_Scaffold->Phenyl_Sub Modify Stereochem Stereochemistry ((R)-enantiomer) Core_Scaffold->Stereochem Define Affinity Receptor Binding Affinity (Ki, IC50) N_Sub->Affinity Selectivity Receptor Subtype Selectivity (e.g., D2 vs. D3) N_Sub->Selectivity Phenyl_Sub->Affinity Efficacy Functional Activity (Agonism, Antagonism) Phenyl_Sub->Efficacy Stereochem->Affinity Stereochem->Efficacy

Quantitative Data

The following table summarizes the inhibitory activity of a series of β-phenethylamine derivatives on dopamine reuptake, providing insights into the structure-activity relationships within this class of compounds. Please note that specific data for this compound was not available in the reviewed literature; the presented data is for structurally related analogues.[6][7]

CompoundArR1R2IC50 (nM)% of inhibition at 1 μM
1 PhenylHH1,230.030.0
2 ThiophenylHH1,090.035.0
3 4-MethylphenylHH3,838.020.0
5 PhenylCH3H1,650.028.0
6 ThiophenylCH3H878.540.0
8 4-MethylphenylCH3H-28.5
9 PhenylCH2CH3H360.565.0
10 ThiophenylCH2CH3H947.938.0

Data extracted from a study on β-phenethylamine derivatives and their inhibitory effect on dopamine reuptake.[6][7]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Phenylethylamines via Reductive Amination
  • Imine Formation: To a suspension of the appropriate phenethylamine hydrochloride (1.0 mmol) and aldehyde or ketone (1.1 equiv) in ethanol (10 mL), add triethylamine (1.0 equiv). Stir the reaction mixture at room temperature until imine formation is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC) (typically 30 minutes to 3 hours).

  • Reduction: Add sodium borohydride (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water (1:1, 30 mL). Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by precipitation as a hydrochloride salt.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor. Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd

    • Membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[8]

cAMP Functional Assay for Gi-Coupled Receptors

This protocol describes a general method for assessing the functional activity of compounds at Gi-coupled receptors, such as the dopamine D2 receptor, by measuring changes in intracellular cAMP levels.

  • Cell Culture: Culture a suitable cell line stably expressing the dopamine D2 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations and incubate for a short period.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[9][10]

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve. Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental and Drug Discovery Workflow

The discovery and development of novel GPCR ligands, such as derivatives of this compound, typically follows a structured workflow.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_assays Biological Assays Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Library_Synthesis Library Synthesis HTS->Library_Synthesis Binding_Assay Binding Assays (Ki) HTS->Binding_Assay Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR_Synthesis SAR-driven Synthesis Hit_to_Lead->SAR_Synthesis Hit_to_Lead->Binding_Assay Functional_Assay Functional Assays (EC50, IC50) Hit_to_Lead->Functional_Assay Preclinical Preclinical Development Lead_Opt->Preclinical Lead_Opt->SAR_Synthesis Lead_Opt->Functional_Assay ADMET In vitro ADMET Lead_Opt->ADMET Clinical Clinical Trials Preclinical->Clinical In_Vivo In vivo Models Preclinical->In_Vivo

Conclusion

This compound derivatives and analogues constitute a promising class of compounds for the development of novel therapeutics targeting dopamine and serotonin receptors. Their synthesis is readily achievable through established methods, and their pharmacological profiles can be finely tuned through systematic structural modifications. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further explore the potential of this chemical scaffold in drug discovery. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds to advance them towards clinical development.

References

In-depth Technical Guide: Theoretical and Computational Studies of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, holds significance as a synthetic building block in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its interactions with biological targets and designing novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of this compound. It details established quantum chemical and molecular mechanics approaches, summarizes key computed physicochemical and spectroscopic data, and outlines experimental protocols for its characterization.

Introduction

This compound belongs to the phenethylamine class of compounds, many of which exhibit significant biological activity.[1] Its structure, featuring a chiral center at the benzylic carbon, results in two enantiomers, (R) and (S), which can display distinct pharmacological and toxicological profiles.[1] This stereoisomerism underscores the importance of detailed structural and energetic analyses for understanding its potential applications.

Computational chemistry offers powerful tools to investigate the molecular properties of such chiral compounds at an atomic level of detail.[2] Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into conformational preferences, electronic structure, and intermolecular interactions, complementing experimental data from techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[2]

This guide serves as a resource for researchers interested in applying or interpreting theoretical and computational studies on this compound and related molecules.

Molecular Properties and Data Presentation

A summary of the key physicochemical and computed properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₇N[3][4]
Molecular Weight 163.26 g/mol [3]
CAS Number 19302-16-0[4][5]
Predicted pKa 9.77 ± 0.29[4]
XLogP3 2.5[3]
Topological Polar Surface Area 12 Ų[3]
Rotatable Bond Count 3[4]

Table 2: Representative ¹H NMR Spectral Data for N-(1-phenylethyl)propan-2-amine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.20 - 7.40Multiplet5H
Chiral Methine (C₆H₅-CH-N)~3.80Quartet1H
Isopropyl Methine (CH-(CH₃)₂)~2.54Heptet1H
Isopropyl Methyl (CH-(CH₃)₂)0.91 - 0.94Doublet6H
Amine (N-H)VariableBroad Singlet1H

Data obtained from Benchchem for the racemic mixture.[6] The chemical shift of the amine proton is dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts for Propan-2-amine Moiety

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Isopropyl Methine (CH-(CH₃)₂)45-55
Isopropyl Methyl (CH-(CH₃)₂)20-30

Values are estimated based on typical chemical shifts for secondary amines and may vary.[7][8]

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[2] A typical computational protocol for this compound would involve:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).[9][10]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.[10]

  • Electronic Properties: From the optimized geometry, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken atomic charges can be calculated. These provide insights into the molecule's reactivity and potential interaction sites.[2]

  • Spectroscopic Predictions: Theoretical vibrational (IR) and NMR spectra can be calculated and compared with experimental data to aid in spectral assignment.[9]

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. A systematic conformational search is essential to identify the most stable conformers and understand their relative energies.[11]

  • Methodology: A common approach involves systematically rotating the dihedral angles of the flexible bonds (e.g., C-C and C-N bonds of the ethylamine chain) and performing geometry optimization for each starting conformation.[12] This can be done using molecular mechanics force fields (e.g., MMFF94) for an initial scan, followed by higher-level DFT calculations for the low-energy conformers.[12]

  • Analysis: The relative energies of the conformers are used to determine their Boltzmann populations at a given temperature, providing a picture of the conformational landscape in the gas phase.[13] Solvation models can be incorporated to understand conformational preferences in different solvents.[11]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[14]

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling patterns.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of non-equivalent carbon atoms. Due to the lower natural abundance of ¹³C, a larger sample size (50-100 mg) and longer acquisition times may be necessary.[14]

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: For a secondary amine like this compound, characteristic peaks include:

    • N-H stretch: A single, weak to medium band around 3350-3310 cm⁻¹.[4]

    • C-H stretches (aromatic and aliphatic): Bands in the 3100-2850 cm⁻¹ region.

    • C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-N stretch: A medium to weak band in the 1250-1020 cm⁻¹ range for aliphatic amines.[4]

    • N-H wag: A strong, broad band between 910-665 cm⁻¹.[4]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of this compound.

computational_workflow cluster_start Initial Structure Generation cluster_conf_analysis Conformational Analysis cluster_dft DFT Calculations cluster_validation Experimental Validation cluster_results Analysis and Interpretation start 2D Structure of this compound conf_search Systematic Conformational Search (Molecular Mechanics) start->conf_search low_energy_conf Identification of Low-Energy Conformers conf_search->low_energy_conf geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) low_energy_conf->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectra_sim Spectra Simulation (NMR, IR) geom_opt->spectra_sim results Structure-Property Relationships electronic_prop->results spectra_sim->results exp_nmr Experimental NMR exp_nmr->results exp_ftir Experimental FTIR exp_ftir->results

Computational workflow for studying this compound.
Logical Relationship of Spectroscopic and Computational Data

This diagram shows the interplay between experimental and theoretical data in characterizing the molecule.

data_relationship cluster_experimental Experimental Data cluster_computational Computational Data cluster_analysis Structural Elucidation NMR NMR Spectra (¹H, ¹³C, 2D) Structure Confirmed 3D Structure and Conformational Profile NMR->Structure FTIR FTIR Spectrum FTIR->Structure Geom Optimized Geometry Spectra Simulated Spectra Geom->Spectra Spectra->Structure Comparison & Validation

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)propan-2-amine is a chiral secondary amine that serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the fields of chiral synthesis and pharmacology. The presence of a stereocenter dictates that it exists as two enantiomers, (R) and (S), which may exhibit different physiological and pharmacological activities. Consequently, the ability to obtain enantiomerically pure forms of this amine is of significant importance.

This document provides detailed protocols for the chiral resolution of racemic N-(1-phenylethyl)propan-2-amine via diastereomeric salt formation with a chiral resolving agent, and for the subsequent determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolution via Diastereomeric Salt Formation

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[1][2] These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Following separation, the desired enantiomer of the amine can be regenerated by treatment with a base. (+)-Tartaric acid is a readily available and commonly used chiral resolving agent for such separations.[3]

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is adapted from established methods for the resolution of structurally similar amines.[4]

Materials:

  • Racemic N-(1-phenylethyl)propan-2-amine

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Isopropanol (IPA)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

  • Heating mantle or hot plate

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic N-(1-phenylethyl)propan-2-amine in 100 mL of isopropanol.

    • In a separate beaker, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm isopropanol.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

    • Heat the resulting mixture to boiling to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

    • For enhanced crystallization, the flask can be placed in an ice bath or refrigerator for several hours once it has reached room temperature.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

    • The crystals can be recrystallized from a minimal amount of hot isopropanol to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt crystals in approximately 50 mL of deionized water.

    • While stirring, add 1 M sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10).

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Data Presentation: Resolution Parameters
ParameterValue/Condition
Racemic AmineN-(1-phenylethyl)propan-2-amine
Chiral Resolving Agent(+)-Tartaric Acid
Stoichiometry (Amine:Acid)1:1
SolventIsopropanol
Crystallization TemperatureRoom temperature, then 0-5 °C
Yield of Diastereomeric Salt35-45% (based on one enantiomer)
Expected Enantiomeric Excess (ee)>95% after recrystallization

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine must be determined to assess the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for separating and quantifying enantiomers.[5][6]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or similar)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) as a mobile phase additive (optional, for peak shape improvement)

  • Sample of resolved this compound

  • Racemic standard of N-(1-phenylethyl)propan-2-amine

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a sample of the resolved amine at the same concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.

    • Inject the resolved amine sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation: Chiral HPLC Parameters
ParameterCondition
Instrument HPLC with UV Detector
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Free Amine racemic_amine Racemic N-(1-phenylethyl)propan-2-amine in Isopropanol mixing Mixing and Heating racemic_amine->mixing resolving_agent (+)-Tartaric Acid in Isopropanol resolving_agent->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Crystals of (R,R)-Diastereomeric Salt filtration->crystals Solid mother_liquor Mother Liquor containing (S,R)-Diastereomeric Salt filtration->mother_liquor Liquid basification Addition of NaOH(aq) crystals->basification extraction Extraction with Dichloromethane basification->extraction drying Drying and Solvent Removal extraction->drying final_product Enantiomerically Enriched This compound drying->final_product

Caption: Workflow for the chiral resolution of N-(1-phenylethyl)propan-2-amine.

Logical Relationship for Enantiomeric Excess Determination

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Calculation racemic_std Racemic Standard hplc Chiral HPLC System racemic_std->hplc resolved_sample Resolved Amine Sample resolved_sample->hplc chromatogram_racemic Chromatogram of Racemic Standard (Two Peaks) hplc->chromatogram_racemic Identifies R & S peaks chromatogram_resolved Chromatogram of Resolved Sample (One Major, One Minor Peak) hplc->chromatogram_resolved Quantifies peak areas peak_areas Integration of Peak Areas chromatogram_resolved->peak_areas ee_calc Enantiomeric Excess (ee) Calculation peak_areas->ee_calc result Final ee% Value ee_calc->result

Caption: Process for determining enantiomeric excess using chiral HPLC.

References

Application of (R)-N-(1-phenylethyl)propan-2-amine in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, is a versatile and valuable tool in modern organic synthesis. Its utility stems primarily from its role as a chiral auxiliary and a resolving agent, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Core Applications

The primary applications of this compound in organic synthesis can be categorized as follows:

  • Chiral Resolving Agent: For the separation of racemic mixtures of chiral carboxylic acids through the formation of diastereomeric salts.

  • Chiral Auxiliary: To control the stereochemical outcome of reactions such as alkylations and cycloadditions by temporarily incorporating the chiral amine into the substrate.

Application 1: Chiral Resolution of Racemic Carboxylic Acids

The fundamental principle behind chiral resolution using this compound is the reaction of a racemic carboxylic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

dot

Caption: Workflow for Chiral Resolution.

General Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Racemic carboxylic acid

  • This compound (0.5 - 1.0 equivalents)

  • Solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.

    • Add this compound (typically 0.5 to 1.0 molar equivalent) to the solution.

    • Stir the mixture and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold crystallization solvent.

    • The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer of the carboxylic acid.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the diastereomerically pure salt in water and add an excess of a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid and the amine.

    • Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Chiral Amine:

    • The aqueous layer from the acidification step contains the hydrochloride salt of this compound.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine with an organic solvent.

    • Dry the organic extract and remove the solvent to recover the chiral amine for reuse.

Quantitative Data for Chiral Resolution (Analogous System)

While specific data for this compound is limited in the literature, the following table provides data for the resolution of racemic acids using the closely related (R)-1-phenylethylamine, illustrating the expected efficacy.

Racemic AcidResolving AgentSolventEnantiomeric Excess (ee) of Recovered AcidYield of Enriched AcidReference
2-Methoxy-2-(1-naphthyl)propionic acid(R)-1-phenylethylamineAqueous ethanol>99%29%[1]
α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid(R)-1-phenylethylamine2-PropanolHigh (single enantiomer obtained)Not specified[1]
trans-2,2-Dichloro-3-methylcyclopropanecarboxylic acid(R)-1-phenylethylamineAqueous acetoneHigh23%[1]

Application 2: As a Chiral Auxiliary in Asymmetric Synthesis

This compound can be covalently attached to a prochiral substrate to form a chiral derivative. The steric and electronic properties of the chiral auxiliary then direct subsequent reactions to occur with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

dot

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Acryloyl Chloride) Chiral_Adduct Chiral Adduct Prochiral_Substrate->Chiral_Adduct Chiral_Auxiliary This compound Chiral_Auxiliary->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Asymmetric Synthesis Workflow.

Protocol for Diastereoselective Alkylation of a Chiral Amide

This protocol is based on the synthesis of β-amino acid derivatives and may require adaptation for other substrates.

Materials:

  • Prochiral α,β-unsaturated acid chloride (e.g., acryloyl chloride)

  • This compound

  • Strong, non-nucleophilic base (e.g., n-BuLi, LDA)

  • Alkylating agent (e.g., benzyl bromide)

  • Aprotic solvent (e.g., THF)

  • Cleavage reagent (e.g., methanesulfonic acid in toluene)[2]

  • Palladium catalyst for hydrogenolysis (if applicable, e.g., Pd(OH)₂/C)

Procedure:

  • Formation of the Chiral Amide:

    • React the prochiral acid chloride with this compound in the presence of a base to form the corresponding chiral α,β-unsaturated amide.

  • Diastereoselective Alkylation:

    • Dissolve the chiral amide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong base (e.g., n-BuLi or LDA) dropwise to form the corresponding enolate.

    • After stirring for a suitable time, add the alkylating agent and allow the reaction to proceed.

    • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up and Purification:

    • Extract the product into an organic solvent, wash with brine, dry, and concentrate.

    • Purify the product by column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chromatography.

  • Cleavage of the Chiral Auxiliary:

    • A simple and efficient method for the cleavage of the N-(1-phenylethyl) unit involves refluxing the amide with less than one equivalent of methanesulfonic acid in toluene.[2] This method has been shown to be effective for N-benzyl-N-(1-phenylethyl)amides.

    • Alternatively, for auxiliaries attached via an amide bond that are sensitive to acidic conditions, reductive cleavage using reagents like LiAlH₄ or hydrogenolysis (e.g., with H₂, Pd/C) can be employed, depending on the overall structure of the molecule.

Quantitative Data for Diastereoselective Reactions (Analogous Systems)

The following table presents data for diastereoselective reactions using chiral auxiliaries derived from 1-phenylethylamine, demonstrating the level of stereocontrol that can be achieved.

SubstrateReaction TypeChiral Auxiliary DerivativeDiastereomeric Ratio (dr) or Diastereomeric Excess (de)YieldReference
Imine from 3,4-dihydro-β-carbolineReduction(R)-1-phenylethylamineUp to 74:26 dr80-95%[3]
N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-oneAcetate aldol reaction(R)-1-phenylethylamineHigh anti-aldol selectivityHigh[1]

Conclusion

This compound is a valuable chiral reagent in organic synthesis. Its application as a resolving agent provides a practical method for the separation of racemic carboxylic acids. Furthermore, its use as a chiral auxiliary offers a powerful strategy for controlling stereochemistry in asymmetric transformations. The protocols and data provided herein, though in some cases based on closely related analogues due to limited direct literature, serve as a strong foundation for researchers to develop and optimize synthetic routes to enantiomerically pure molecules. Further exploration of the applications of this specific secondary amine is warranted and expected to yield valuable additions to the synthetic chemist's toolbox.

References

Application Notes and Protocols: Preparation of (R)-N-(1-phenylethyl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of (R)-N-(1-phenylethyl)propan-2-amine, a valuable chiral amine intermediate, via reductive amination. Chiral amines are crucial building blocks in the pharmaceutical industry for the development of enantiomerically pure drugs. This protocol offers a straightforward and efficient method for researchers, scientists, and drug development professionals. Included are experimental procedures, tables of reagents and reaction parameters, and a visualization of the synthetic workflow.

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The stereochemistry of these amines is often critical to their pharmacological activity, with different enantiomers exhibiting distinct therapeutic effects or toxicity profiles.[2] this compound and its derivatives are important intermediates in the synthesis of various chiral ligands and active pharmaceutical ingredients (APIs). One of the most common and efficient methods for the synthesis of such secondary amines is reductive amination.[3][4] This method involves the reaction of a primary amine with a ketone to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine.[3] This one-pot reaction is valued for its operational simplicity and the ability to generate a diverse range of amine products.

This application note details a laboratory-scale protocol for the preparation of this compound from (R)-1-phenylethylamine and acetone.

Signaling Pathways and Experimental Workflow

The synthesis of this compound is achieved through a one-pot reductive amination reaction. The workflow begins with the formation of an imine intermediate from the reaction of (R)-1-phenylethylamine and acetone. This intermediate is then reduced in situ to the final secondary amine product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product R1 (R)-1-Phenylethylamine Imine Imine Intermediate Formation R1->Imine R2 Acetone (Propan-2-one) R2->Imine Reduction In situ Reduction Imine->Reduction Reducing Agent Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment
  • (R)-1-Phenylethylamine

  • Acetone (reagent grade)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Synthesis of this compound
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-phenylethylamine (1.0 eq).

    • Add a 5-fold molar excess of acetone.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2), which also serves to decompose the excess NaBH₄.

    • Remove the acetone and methanol under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and byproducts.

    • Basify the aqueous layer to pH >12 by the dropwise addition of 2 M sodium hydroxide (NaOH).

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolar Mass ( g/mol )Moles (Relative)Volume/Mass
(R)-1-Phenylethylamine121.181.0User Defined
Acetone58.085.0Calculated
Sodium Borohydride37.831.5Calculated
Reaction Conditions
Temperature0 °C to RT
Reaction Time4.5 hours
SolventAcetone/Methanol
Expected Yield >80%

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₇N
Molecular Weight163.26 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~205-207 °C
¹H NMR (CDCl₃, δ ppm)7.20-7.35 (m, 5H, Ar-H), 3.75 (q, 1H, CH-Ph), 2.85 (sept, 1H, CH-(CH₃)₂), 1.30 (d, 3H, CH₃-CH), 1.05 (d, 6H, (CH₃)₂-CH)
¹³C NMR (CDCl₃, δ ppm)145.1 (Ar-C), 128.4 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 58.5 (CH-Ph), 48.0 (CH-(CH₃)₂), 24.5 (CH₃-CH), 23.0 ((CH₃)₂-CH)

Applications in Drug Development and Research

This compound and its derivatives are valuable chiral building blocks in medicinal chemistry. The phenylethylamine scaffold is present in a wide range of biologically active molecules that interact with various receptors and enzymes in the central nervous system.

Derivatives of N-(1-phenylethyl)propan-2-amine have been investigated for their potential as:

  • Sigma Receptor Ligands: The synthesis of 1-alkyl-2-phenylethylamine derivatives has been explored to discover potent and selective sigma(1) receptor ligands.[5]

  • Calcium Channel Blockers: Fendiline, which contains a 3,3-diphenyl-N-(1-phenylethyl)propan-1-amine structure, acts as a nonselective calcium channel blocker and was developed for its anti-anginal properties.

  • Chiral Auxiliaries: The (R)-1-phenylethylamine motif is widely used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of single enantiomer products.[6][7] This is crucial in the synthesis of complex drug molecules where only one enantiomer possesses the desired therapeutic effect. For example, it has been used in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are precursors to various indole alkaloids with potential biological activity.[7]

References

Application Notes and Protocols for (R)-N-(1-phenylethyl)propan-2-amine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)propan-2-amine, also known as (R)-N-isopropyl-1-phenylethylamine, is a chiral secondary amine with the molecular formula C₁₁H₁₇N.[1][2] Its structure, featuring a phenylethylamine backbone, makes it a compound of interest in pharmaceutical research, particularly in the field of neuropharmacology.[3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. The primary known biological target of this compound is Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathophysiology of several neurological disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name N-[(1R)-1-phenylethyl]propan-2-amine[4]
CAS Number 19302-16-0[5][6][7]
Molecular Formula C₁₁H₁₇N[2][5]
Molecular Weight 163.26 g/mol [1]
pKa (Predicted) 9.77 ± 0.29[5]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Slightly soluble in water, soluble in organic solvents. The hydrochloride salt form offers enhanced aqueous solubility.[2][3]

Pharmacological Data

This compound is primarily investigated for its inhibitory activity against Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, such as dopamine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy for conditions like Parkinson's disease.

CompoundTargetIC₅₀ (µM)Kᵢ (µM)Notes
This compound MAO-BData not availableData not availableThe primary focus of investigation for this compound.
Selegiline MAO-B--A well-characterized irreversible MAO-B inhibitor, often used as a positive control.
Rasagiline MAO-B--Another potent, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.

Signaling Pathway: MAO-B Mediated Neurotransmitter Degradation

This compound is hypothesized to exert its effects by inhibiting the MAO-B enzyme. The diagram below illustrates the canonical pathway of dopamine degradation by MAO-B and the proposed point of intervention for the compound.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAOB Monoamine Oxidase B (MAO-B) DAT->MAOB Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL Oxidative Deamination H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress Inhibitor This compound Inhibitor->MAOB Inhibition

Caption: MAO-B inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro evaluation of this compound.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general method for the synthesis of this compound from (R)-(+)-1-phenylethylamine and acetone.

Workflow for Reductive Amination Synthesis

Reductive_Amination_Workflow Start Start Materials: (R)-(+)-1-Phenylethylamine Acetone Methanol Reaction Combine reactants in Methanol. Stir at room temperature. Start->Reaction AddReducer Add Sodium Borohydride (NaBH₄) portion-wise. Reaction->AddReducer Stir Stir overnight at room temperature. AddReducer->Stir Quench Quench with water and concentrate under vacuum. Stir->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄). Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Workflow for the synthesis of this compound.

Materials:

  • (R)-(+)-1-Phenylethylamine

  • Acetone

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for chromatography

Procedure:

  • In a round-bottom flask, dissolve (R)-(+)-1-phenylethylamine (1 equivalent) in anhydrous methanol.

  • Add acetone (1.5 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against human recombinant MAO-B.

Workflow for MAO-B Inhibition Assay

MAOB_Assay_Workflow PrepareReagents Prepare Assay Buffer, MAO-B Enzyme, Test Compound dilutions, and Substrate. Dispense Dispense Test Compound and MAO-B Enzyme into a 96-well plate. PrepareReagents->Dispense Incubate1 Pre-incubate at 37°C. Dispense->Incubate1 AddSubstrate Add MAO-B Substrate to initiate the reaction. Incubate1->AddSubstrate Incubate2 Incubate at 37°C. AddSubstrate->Incubate2 MeasureFluorescence Measure fluorescence at Ex/Em = 535/587 nm. Incubate2->MeasureFluorescence AnalyzeData Calculate % inhibition and IC₅₀ values. MeasureFluorescence->AnalyzeData

Caption: Workflow for the in vitro MAO-B inhibition assay.

Materials:

  • This compound

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., a proprietary substrate from a commercial kit that generates H₂O₂)

  • Fluorescent probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent product)

  • MAO-B assay buffer

  • Positive control (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Incubator

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control (Selegiline) in assay buffer. Prepare working solutions of MAO-B enzyme and substrate according to the manufacturer's instructions.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Test wells: Assay buffer, this compound at various concentrations, and MAO-B enzyme solution.

    • Positive control wells: Assay buffer, Selegiline at a known inhibitory concentration, and MAO-B enzyme solution.

    • Negative control (100% activity) wells: Assay buffer, vehicle (the solvent used for the test compound), and MAO-B enzyme solution.

    • Blank wells: Assay buffer and MAO-B enzyme solution (no substrate).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the MAO-B substrate solution to all wells except the blank wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of negative control well)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.

Conclusion

This compound is a promising chiral molecule for investigation in the context of neurological disorders due to its potential as a MAO-B inhibitor. The protocols provided herein offer a starting point for its synthesis and pharmacological characterization. Further studies are warranted to elucidate its full therapeutic potential, including in vivo efficacy and safety profiling.

References

Application Notes and Protocols for (R)-N-(1-phenylethyl)propan-2-amine and its Structural Analogs as Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Overview and Potential Applications

(R)-N-(1-phenylethyl)propan-2-amine possesses key structural features that make it a candidate for a chiral ligand in asymmetric catalysis. Its secondary amine functionality allows for the formation of metal complexes, and the inherent chirality originating from the (R)-1-phenylethyl group can induce enantioselectivity in chemical transformations.

Potential catalytic applications for ligands of this type include:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The nitrogen atom can coordinate to a metal center (e.g., Ruthenium, Iridium, Rhodium), and in conjunction with other coordinating groups, create a chiral environment for the reduction of prochiral ketones, imines, and olefins.

  • Asymmetric C-C Bond Forming Reactions: Ligands derived from chiral phenylethylamines have been employed in reactions such as asymmetric alkylations and additions to carbonyl compounds.

  • Asymmetric Oxidations and Reductions: The chiral backbone can influence the stereochemical outcome of various redox reactions catalyzed by metal complexes.

The following sections provide detailed protocols and data for catalytic systems employing ligands structurally related to this compound. These examples are intended to serve as a starting point for the design and implementation of new catalytic systems based on the title compound.

Application: Asymmetric Transfer Hydrogenation of Aromatic Ketones

Chiral amino alcohols derived from (R)-1-phenylethylamine have demonstrated effectiveness as ligands in the Ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.

Quantitative Data from a Structurally Related System

The following table summarizes the performance of a chiral amino alcohol ligand derived from (S)-1-phenylethylamine in the Ru-catalyzed asymmetric transfer hydrogenation of various aromatic ketones. This data provides an indication of the potential efficacy of similar ligands.

EntrySubstrate (Ketone)Product (Alcohol)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol>9995 (R)
24'-Methylacetophenone1-(p-tolyl)ethanol>9996 (R)
34'-Methoxyacetophenone1-(4-methoxyphenyl)ethanol>9994 (R)
42'-Methylacetophenone1-(o-tolyl)ethanol9892 (R)
51-Acetonaphthone1-(naphthalen-1-yl)ethanol9997 (R)
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from studies using chiral amino alcohol ligands derived from 1-phenylethylamine.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • Chiral amino alcohol ligand (structurally similar to a derivative of this compound)

  • Aromatic ketone (substrate)

  • Isopropanol (hydrogen source and solvent)

  • Potassium hydroxide (or other suitable base)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, dissolve the aromatic ketone (1 mmol) in isopropanol (5 mL).

  • Base Addition: Add a solution of potassium hydroxide in isopropanol (0.1 M, 0.5 mL, 5 mol%) to the ketone solution.

  • Initiation of Reaction: Transfer the pre-formed catalyst solution to the ketone solution via cannula.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC analysis.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Analysis Ru_complex [Ru(p-cymene)Cl₂]₂ Preformation Stir at RT, 30 min Ru_complex->Preformation Ligand Chiral Amino Alcohol Ligand Ligand->Preformation Toluene Anhydrous Toluene Toluene->Preformation Catalyst Pre-formed Ru-Ligand Complex Preformation->Catalyst Reaction_Vessel Reaction Mixture Catalyst->Reaction_Vessel Ketone Aromatic Ketone Ketone->Reaction_Vessel Isopropanol Isopropanol Isopropanol->Reaction_Vessel Base KOH in Isopropanol Base->Reaction_Vessel Stirring Stir at specified temp. Reaction_Vessel->Stirring Product Chiral Alcohol Product Stirring->Product Quench Quench with Water Product->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC/GC for ee Purification->Analysis G Catalyst [Ir(PNN*)]⁺ Intermediate1 [Ir(H)₂(PNN*)]⁺ Catalyst->Intermediate1 + H₂ H2 H₂ Imine R¹R²C=NR³ Intermediate2 [Ir(H)(PNN*)(Imine)]⁺ Imine->Intermediate2 Product R¹R²CH-NHR³ Intermediate1->Intermediate2 + Imine - H₂ Intermediate2->Catalyst + H₂ - Product Intermediate2->Product

Experimental setup for reactions involving (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of (R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine of significant interest in medicinal chemistry and asymmetric synthesis. The compound serves as a valuable building block for more complex molecules and exhibits potential biological activity, notably as an inhibitor of monoamine oxidase B (MAO-B).[1] This document outlines two primary synthesis methods: classical reductive amination and a biocatalytic approach using transaminases. Furthermore, a protocol for subsequent N-alkylation is provided to demonstrate its utility as a synthetic intermediate. All quantitative data is summarized for clarity, and workflows are visualized using diagrams.

Compound Properties and Specifications

This compound is a chiral secondary amine.[1] Its physical and chemical properties are essential for experimental planning and characterization.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₇N[1][2][3]
Molecular Weight 163.26 g/mol [2][3]
CAS Number 19302-16-0[3][4][5]
Appearance Varies (typically a liquid)N/A
pKa (Predicted) 9.77 ± 0.29[4]
InChIKey QFUIZDLZUZDWJH-SNVBAGLBSA-N[3]

Synthesis Protocols

Two distinct methods for the synthesis of this compound are detailed below. Reductive amination offers a traditional and straightforward chemical route, while the transaminase-mediated method provides a green, highly stereoselective alternative.[1]

Protocol 1: Reductive Amination

This method involves the reaction of a ketone (acetophenone) with a primary amine (isopropylamine) to form an imine intermediate, which is subsequently reduced in situ to the target secondary amine.[1][2]

Experimental Workflow: Reductive Amination

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_product Final Product Acetophenone Acetophenone Mixing 1. Mix Reactants in Solvent Acetophenone->Mixing Isopropylamine Isopropylamine Isopropylamine->Mixing ReducingAgent Reducing Agent (e.g., NaBH3CN) Reduction 3. In-situ Reduction ReducingAgent->Reduction Solvent Solvent (e.g., Methanol) Solvent->Mixing ImineFormation 2. Imine Formation (Acid Catalyst, optional) Mixing->ImineFormation ImineFormation->Reduction Workup 4. Aqueous Work-up & Extraction Reduction->Workup Purification 5. Purification (e.g., Distillation) Workup->Purification FinalProduct (R)-N-(1-phenylethyl) propan-2-amine Purification->FinalProduct

Caption: Workflow for the synthesis via reductive amination.

Materials:

  • Acetophenone

  • Isopropylamine

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent like Dichloromethane)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add acetophenone (1.0 eq).

  • Dissolve the acetophenone in methanol (approx. 0.2 M concentration).

  • Add isopropylamine (1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to accelerate imine formation.[6]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent, sodium cyanoborohydride (1.5 eq), in portions. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by vacuum distillation or column chromatography to yield the pure amine.

Protocol 2: Biocatalytic Synthesis via Transaminase

This environmentally friendly method utilizes an (R)-selective transaminase ((R)-TA) to convert a prochiral ketone into the desired enantiopure amine with high stereoselectivity.[1][7] Isopropylamine often serves as the amine donor.

Experimental Workflow: Biocatalytic Synthesis

G cluster_reactants Reactants & Biocatalyst cluster_process Biocatalytic Process cluster_product Final Product & Byproduct Acetophenone Acetophenone (Prochiral Ketone) Incubation 1. Incubation at Optimal Temperature (e.g., 45°C) Acetophenone->Incubation AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Incubation Enzyme Immobilized (R)-Transaminase Enzyme->Incubation Buffer Buffer Solution (pH ~8) Buffer->Incubation Reaction 2. Asymmetric Amination Incubation->Reaction Extraction 3. Product Extraction with Organic Solvent Reaction->Extraction Byproduct Acetone (Byproduct) Reaction->Byproduct Purification 4. Purification Extraction->Purification FinalProduct (R)-N-(1-phenylethyl) propan-2-amine (>99% ee) Purification->FinalProduct

Caption: Workflow for biocatalytic synthesis using a transaminase.

Materials:

  • Acetophenone

  • Isopropylamine (as amine donor)

  • Immobilized (R)-selective transaminase (e.g., ATA-025 or similar)

  • Pyridoxal 5'-phosphate (PLP) cofactor (if not pre-loaded on enzyme)

  • Phosphate or TRIS buffer (pH 8.0)

  • DMSO (as co-solvent, optional)

  • Thermostatically controlled shaker/incubator

  • Centrifuge

Procedure:

  • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • In a reaction vessel, add the immobilized (R)-transaminase (e.g., 10% w/v enzyme loading).[7]

  • Add the acetophenone substrate (e.g., 50 g/L) and the amine donor, isopropylamine (in excess, e.g., 0.5-1.0 M). A small amount of DMSO (e.g., 5% v/v) can be added to improve substrate solubility.

  • Ensure the cofactor PLP is present at a suitable concentration (e.g., 1 mM) if required by the enzyme preparation.

  • Seal the vessel and place it in a shaker-incubator set to the optimal temperature (e.g., 40-50 °C).[7]

  • Incubate with shaking for 24-48 hours. Monitor conversion by HPLC or GC.

  • After the reaction, separate the immobilized enzyme by centrifugation or filtration for potential reuse.

  • Adjust the pH of the supernatant to >10 with NaOH to ensure the amine is in its free base form.

  • Extract the product with an organic solvent (e.g., ethyl acetate or MTBE) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Enantiomeric excess (ee) can be determined by chiral HPLC or GC.

Subsequent Reaction Protocols

Protocol 3: N-Alkylation

This protocol describes the reaction of the synthesized secondary amine with an alkyl halide to form a tertiary amine, a common step in building molecular complexity for drug discovery.[1]

Logical Relationship: Application in Synthesis

G Start (R)-N-(1-phenylethyl) propan-2-amine Reaction N-Alkylation (Substitution Reaction) Start->Reaction Product Tertiary Amine Product Reaction->Product Reagent Alkyl Halide (R-X) + Base (e.g., K2CO3) Reagent->Reaction Application Drug Development (Lead Optimization) Product->Application

Caption: Use of the amine as a building block for drug development.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile (or DMF)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add potassium carbonate (2.0-3.0 eq) to the mixture.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tertiary amine, which can be further purified by chromatography if necessary.

Summary of Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on literature data for analogous reactions.[7]

ExperimentKey ParametersExpected YieldStereoselectivity (ee)Reference(s)
Reductive Amination Stoichiometric reducing agent, room temp, 12-24h60-85%N/A (racemic input)[8][9]
Biocatalytic Synthesis 10% (w/v) (R)-TA, 50 g/L substrate, pH 8.0, 45°C, 24h~77%>99%[7]
N-Alkylation Excess base, reflux, 6-18h85-95%Maintained[10]

Application Notes

  • Role in Asymmetric Synthesis: this compound is a derivative of the well-known chiral auxiliary 1-phenylethylamine.[11][12] It can be used as a chiral building block or reagent to introduce stereocenters into target molecules.

  • Medicinal Chemistry Relevance: The phenethylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous neuroactive compounds.[13] This specific compound is an inhibitor of MAO-B, an important target in the treatment of neurodegenerative disorders like Parkinson's disease.[1]

  • Analytical Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.[2]

    • Mass Spectrometry: GC-MS can confirm the molecular weight (molecular ion peak) and provide structural information through characteristic fragmentation patterns like α-cleavage.[2]

    • Chiral Chromatography: Chiral HPLC or GC is essential for determining the enantiomeric purity (ee) of the synthesized product, particularly from the biocatalytic route.[7]

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-phenylethyl)propan-2-amine is a chiral secondary amine that serves as a valuable building block in the synthesis of more complex organic molecules and is of significant interest in medicinal chemistry for the development of neurologically active compounds. Its stereospecific synthesis is crucial for its intended biological activity. This document provides detailed application notes and protocols for the scale-up synthesis of the (R)-enantiomer, focusing on two primary methodologies: chemical synthesis via asymmetric reductive amination and biocatalytic synthesis using transaminases.

Synthetic Strategies Overview

The synthesis of this compound is most commonly achieved through the reductive amination of acetophenone with isopropylamine. This can be accomplished using either traditional chemical methods with chiral catalysts or through enzymatic processes that offer high stereoselectivity and environmentally benign conditions.

Chemical Synthesis: Asymmetric Reductive Amination

This approach involves the in-situ formation of an imine from acetophenone and isopropylamine, followed by asymmetric reduction using a chiral catalyst and a reducing agent, such as hydrogen gas. Transition metal catalysts, particularly those based on ruthenium and iridium, are often employed to achieve high enantioselectivity.

Biocatalytic Synthesis: Transaminase-Mediated Amination

This green chemistry approach utilizes (R)-selective transaminase enzymes to catalyze the asymmetric transfer of an amino group from an amine donor to acetophenone. This method is highly specific, operates under mild conditions, and can achieve excellent enantiomeric excess. Immobilized whole-cell biocatalysts are often used to improve stability and reusability for large-scale production.[1]

Data Presentation: Comparison of Scale-up Synthesis Methods

The following table summarizes key quantitative data for the chemical and biocatalytic synthesis routes for producing this compound.

ParameterChemical Synthesis (Asymmetric Reductive Amination)Biocatalytic Synthesis (Transaminase-Mediated)
Starting Materials Acetophenone, Isopropylamine, Chiral Catalyst, H₂ gasAcetophenone, Isopropylamine (as amine donor), (R)-Transaminase
Typical Catalyst Ru- or Ir-based chiral phosphine complexesImmobilized (R)-selective transaminase
Typical Yield Up to 70% for similar phenylisopropylamines[2]High conversion, >95% for related reactions
Enantiomeric Excess (ee) >90%>99%[1]
Reaction Temperature 25-80°C30-37°C[1]
Pressure 1-50 bar H₂Atmospheric
Solvent Methanol, Ethanol, THFAqueous buffer (e.g., phosphate buffer)
Reaction Time 12-48 hours24-48 hours
Productivity Dependent on batch size and cycle timeUp to 5.19 g/L/day for similar derivatives[1]
Key Advantages High throughput, well-established methodologyHigh enantioselectivity, mild conditions, green process
Key Challenges Use of expensive and toxic heavy metal catalysts, high pressureEnzyme stability and cost, equilibrium limitations

Experimental Protocols

Protocol 1: Scale-up Chemical Synthesis via Asymmetric Reductive Amination

This protocol is based on established principles of asymmetric reductive amination using a chiral ruthenium catalyst.

Diagram of the Experimental Workflow

Workflow for Chemical Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reagents Prepare Reagents & Catalyst Solution charge_reactor Charge Reactor prep_reagents->charge_reactor purge Purge with N₂ then H₂ charge_reactor->purge react Heat and Pressurize purge->react monitor Monitor Reaction react->monitor cool_depressurize Cool & Depressurize monitor->cool_depressurize Completion filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst concentrate Concentrate filter_catalyst->concentrate extract Liquid-Liquid Extraction concentrate->extract distill Distillation extract->distill analyze Analyze Purity & ee distill->analyze package Package Product analyze->package

Caption: Workflow for the chemical synthesis of this compound.

Materials and Equipment:

  • 100 L jacketed glass reactor with overhead stirring, temperature control, and pressure rating up to 50 bar

  • Acetophenone (5.0 kg, 41.6 mol)

  • Isopropylamine (4.9 kg, 83.2 mol, 2.0 equiv)

  • [RuCl(p-cymene)((R)-BINAP)]Cl (or a similar chiral Ru-catalyst) (40 g, ~0.04 mol, S/C ratio ~1000)

  • Methanol (50 L)

  • Hydrogen gas (high purity)

  • Celatom® or a similar filter aid

  • Sodium bicarbonate solution (5% w/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with methanol (40 L), acetophenone (5.0 kg), and isopropylamine (4.9 kg). Stir the mixture at room temperature until all components are dissolved.

  • Catalyst Introduction: In a separate container, dissolve the chiral ruthenium catalyst in methanol (10 L) under a nitrogen atmosphere. Transfer the catalyst solution to the reactor via cannula.

  • Reaction:

    • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 20 bar.

    • Begin stirring and heat the reactor jacket to 50°C.

    • Maintain the reaction at 50°C and 20 bar H₂ for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC for the disappearance of acetophenone.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

    • Add Celatom® (1 kg) to the reaction mixture and stir for 30 minutes.

    • Filter the mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with methanol.

    • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • To the concentrated crude product, add ethyl acetate (30 L) and a 5% sodium bicarbonate solution (20 L).

    • Separate the organic layer and wash it with brine (2 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude amine by vacuum distillation to obtain the final product.

  • Analysis: Analyze the final product for purity by GC and for enantiomeric excess by chiral HPLC.

Protocol 2: Scale-up Biocatalytic Synthesis Using Immobilized Transaminase

This protocol describes a representative process for the enzymatic synthesis of this compound using immobilized whole-cell biocatalysts.[1]

Diagram of the Experimental Workflow

Workflow for Biocatalytic Synthesis cluster_prep Preparation cluster_reaction Bioreaction cluster_workup Work-up & Purification cluster_final Final Product prep_buffer Prepare Buffer & Substrates charge_bioreactor Charge Bioreactor prep_buffer->charge_bioreactor prep_biocatalyst Prepare Immobilized Biocatalyst prep_biocatalyst->charge_bioreactor react Incubate with Agitation charge_bioreactor->react monitor Monitor Reaction react->monitor separate_biocatalyst Separate Biocatalyst monitor->separate_biocatalyst Completion extract_product Extract Product separate_biocatalyst->extract_product concentrate Concentrate extract_product->concentrate distill Distillation concentrate->distill analyze Analyze Purity & ee distill->analyze package Package Product analyze->package

Caption: Workflow for the biocatalytic synthesis of this compound.

Materials and Equipment:

  • 100 L jacketed bioreactor with pH and temperature control, and gentle agitation

  • Immobilized whole-cell biocatalyst expressing a suitable (R)-selective transaminase

  • Acetophenone (1.2 kg, 10 mol, 100 mM)

  • Isopropylamine (5.9 kg, 100 mol, 1 M, as amine donor)

  • Pyridoxal 5'-phosphate (PLP) (1 g, co-factor)

  • Phosphate buffer (100 L, 0.1 M, pH 7.5)

  • Antifoam agent

  • Filtration system for biocatalyst recovery

  • Centrifuge or extraction unit

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Vacuum distillation apparatus

Procedure:

  • Bioreactor Preparation: Sterilize the bioreactor and prepare 100 L of 0.1 M phosphate buffer at pH 7.5.

  • Charging Reagents:

    • Add the phosphate buffer to the bioreactor and bring the temperature to 35°C.

    • Add PLP, isopropylamine, and a few drops of antifoam agent. Stir until dissolved.

    • Add the acetophenone to the mixture.

  • Biocatalyst Introduction: Add the immobilized whole-cell biocatalyst to the reactor.

  • Reaction:

    • Maintain the reaction at 35°C with gentle agitation to keep the biocatalyst suspended.

    • Monitor and maintain the pH at 7.5.

    • The reaction is typically run for 24-48 hours.

  • Monitoring: Monitor the conversion of acetophenone and the formation of the product by HPLC.

  • Work-up:

    • Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized biocatalyst to settle.

    • Remove the supernatant containing the product. The biocatalyst can be washed with buffer and reused.

  • Purification:

    • Adjust the pH of the supernatant to >10 with NaOH to ensure the product is in its free base form.

    • Extract the aqueous phase with a suitable organic solvent like ethyl acetate or MTBE (3 x 30 L).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amine by vacuum distillation.

  • Analysis: Analyze the final product for purity by GC and for enantiomeric excess by chiral HPLC.

Signaling Pathways and Logical Relationships

Diagram of the General Synthetic Pathway

General Synthetic Pathway cluster_reactants Reactants acetophenone Acetophenone imine Imine Intermediate acetophenone->imine isopropylamine Isopropylamine isopropylamine->imine product This compound imine->product Asymmetric Reduction (Chemical or Biocatalytic)

References

Application Notes and Protocols for (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro and in vivo assays relevant to the study of (R)-N-(1-phenylethyl)propan-2-amine, a substituted phenethylamine derivative. This document includes detailed experimental protocols and data presentation guidelines to facilitate research into its biological activities, particularly its potential as a Monoamine Oxidase B (MAO-B) inhibitor.

In Vitro Assays: Monoamine Oxidase B Inhibition

This compound is structurally related to compounds known to interact with monoamine oxidases. The primary in vitro assay to characterize this activity is a MAO-B inhibition assay.

Quantitative Data
CompoundTargetAssay TypeKi (µM)Reference
α-ethylphenethylamine (AEPEA)Human MAO-ARadioligand Displacement14.0[1]
α-ethylphenethylamine (AEPEA)Human MAO-BRadioligand Displacement234[1]

Table 1: In Vitro MAO Inhibition Data for a Structurally Related Compound.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant MAO-B.

Materials:

  • Human recombinant MAO-B (e.g., from insect cells)

  • This compound (test compound)

  • Selegiline (positive control inhibitor)

  • Kynuramine (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in potassium phosphate buffer to achieve a range of final assay concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the test compound dilution or positive control.

    • Add 25 µL of human recombinant MAO-B enzyme solution (pre-diluted in buffer).

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the kynuramine substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Test_Compound Test Compound (this compound) Mix Mix Compound and MAO-B Test_Compound->Mix MAO_B MAO-B Enzyme MAO_B->Mix Substrate Kynuramine Substrate Add_Substrate Add Substrate Substrate->Add_Substrate Pre_incubation Pre-incubate (37°C) Mix->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate (37°C) Add_Substrate->Incubation Fluorescence Measure Fluorescence (Ex: 320nm, Em: 405nm) Incubation->Fluorescence Analysis Calculate % Inhibition Determine IC50 Fluorescence->Analysis

Workflow for the in vitro MAO-B inhibition assay.

In Vivo Assays: Behavioral Pharmacology

Given its structural similarity to phenethylamines, in vivo studies would likely focus on assessing its stimulant properties and potential for abuse. Standard rodent behavioral models are employed for this purpose.

Experimental Protocol: Locomotor Activity Assay

This assay measures the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Saline solution (vehicle)

  • d-Amphetamine (positive control)

  • Open field activity chambers equipped with infrared beams

Procedure:

  • Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each rat in an open field chamber for a 30-minute habituation period to allow exploration and for activity levels to stabilize.

  • Administration: After habituation, administer this compound, d-amphetamine, or saline via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 60 minutes.

  • Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests can be used to compare the effects of the test compound to the vehicle and positive control at each time point.

Experimental Protocol: Drug Discrimination Assay

This assay assesses the subjective effects of a compound by determining if it substitutes for a known drug of abuse in animals trained to discriminate the training drug from vehicle.

Materials:

  • Male Sprague-Dawley rats trained to discriminate d-amphetamine (e.g., 1 mg/kg, i.p.) from saline.

  • This compound

  • Standard operant conditioning chambers with two levers and a food reward dispenser.

Procedure:

  • Training: Train rats to press one lever ("drug lever") after receiving an injection of d-amphetamine and another lever ("saline lever") after receiving saline to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Test Sessions:

    • On test days, administer a dose of this compound or the vehicle.

    • Place the rat in the operant chamber and allow it to respond on either lever. The first 10 responses on one lever are recorded, and then that lever becomes the "correct" lever for the remainder of the session.

  • Data Collection: Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis: A compound is considered to fully substitute for the training drug if it produces ≥80% of responses on the drug-appropriate lever. A dose-response curve can be generated to determine the potency of the test compound in producing discriminative stimulus effects similar to the training drug.

InVivo_Workflow cluster_locomotor Locomotor Activity Assay cluster_discrimination Drug Discrimination Assay Acclimation_L Acclimation Habituation_L Habituation Acclimation_L->Habituation_L Administration_L Drug Administration Habituation_L->Administration_L Data_Collection_L Record Activity Administration_L->Data_Collection_L Training_D Training Phase (d-amphetamine vs. Saline) Test_Session_D Test Compound Administration Training_D->Test_Session_D Response_D Record Lever Presses Test_Session_D->Response_D Analysis_D % Drug-Appropriate Responding Response_D->Analysis_D

General workflow for in vivo behavioral assays.

Signaling Pathways

The primary mechanism of action for MAO-B inhibitors involves preventing the breakdown of monoamine neurotransmitters, particularly dopamine. This leads to an increase in the synaptic concentration of these neurotransmitters, enhancing downstream signaling.

MAO_B_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine Release Metabolites Inactive Metabolites MAO_B->Metabolites Dopamine_Receptor Dopamine Receptor Signaling Downstream Signaling Dopamine_Receptor->Signaling Test_Compound This compound Test_Compound->MAO_B Inhibition Synaptic_Dopamine->Dopamine_Receptor Binding

Inhibition of MAO-B by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-N-(1-phenylethyl)propan-2-amine. The primary synthesis route discussed is the reductive amination of (R)-1-phenylethylamine with acetone.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield of my target product. What are the common causes and how can I fix this?

A1: Low yield in the reductive amination of (R)-1-phenylethylamine and acetone can stem from several factors. The most common issues relate to the initial imine formation, the choice and quality of the reducing agent, and reaction conditions.

  • Incomplete Imine Formation: The reaction between the amine and acetone to form the imine intermediate is an equilibrium process.[1] To drive the reaction forward, it is often necessary to remove the water produced.

    • Solution: Consider using dehydrating agents like molecular sieves or performing the reaction in a setup that allows for azeotropic removal of water.[2] The reaction is also typically favored under mildly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of an acid like acetic acid.[3][4]

  • Ineffective Reduction: The chosen reducing agent may be unsuitable or may have degraded.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for this purpose, as it selectively reduces the imine in the presence of the ketone.[3][5] It is preferable to sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of toxic cyanide waste.[5] Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[5]

  • Side Reactions: The starting materials or product can participate in unintended side reactions.

    • Solution: Acetone can undergo self-condensation in the presence of the amine (which is basic) to form mesityl oxide.[6] This byproduct can then react with the starting amine to form an undesired imine. To minimize this, maintain a controlled temperature and avoid a large excess of the amine.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities often consist of unreacted starting materials, byproducts from side reactions, or over-alkylated products (though less common in this specific synthesis).

  • Unreacted Starting Materials: Unreacted (R)-1-phenylethylamine is a common impurity.

    • Purification Protocol: A standard acid-base extraction is highly effective. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product and any unreacted starting amine will move into the aqueous layer as their ammonium salts. The neutral organic impurities (like acetone condensation products) will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amines, which can then be re-extracted into an organic solvent, dried, and concentrated.

  • Acetone Self-Condensation Byproducts: As mentioned, acetone can form mesityl oxide, which subsequently reacts with the amine.[6]

    • Purification Protocol: These are typically neutral impurities and can be removed via the acid-base extraction described above. For structurally similar impurities, column chromatography may be necessary.

Q3: Which reducing agent is best for my reductive amination?

A3: The choice of reducing agent is critical for the success, safety, and selectivity of the reaction. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for laboratory-scale synthesis.[5]

Reducing Agent Pros Cons Typical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and selective for imines over ketones[5]- High yields[7]- Avoids toxic byproducts[5]- Moisture sensitive- Higher molecular weight than other hydrides1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3][8]
Sodium Cyanoborohydride (NaBH₃CN) - Mild and selective- Effective at acidic pH- Highly toxic (releases HCN gas in strong acid)- Environmental concerns with cyanide wasteMethanol, Ethanol
Sodium Borohydride (NaBH₄) - Inexpensive and readily available- Safer than NaBH₃CN- Can reduce the starting ketone[4]- Often requires a two-step process (imine formation first, then reduction)[3]Methanol, Ethanol
Catalytic Hydrogenation (H₂/Catalyst) - "Green" method with high atom economy- No stoichiometric byproducts- Requires specialized pressure equipment[9]- Catalyst can be expensive (e.g., Pd, Pt)- Potential for debenzylation side reactionsMethanol, Ethanol

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline based on the highly effective use of sodium triacetoxyborohydride.[3][8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-1-phenylethylamine (1.0 equiv.).

  • Solvent and Reagents: Dissolve the amine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add acetone (1.5-2.0 equiv.).

  • Imine Formation: If desired, add a catalytic amount of glacial acetic acid (0.1 equiv.) to facilitate imine formation. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution. The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Visualizations

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product A (R)-1-phenylethylamine E Imine Formation (in situ) A->E B Acetone B->E C Solvent (DCE) Catalyst (HOAc) C->E D Reducing Agent (NaBH(OAc)₃) F Reduction D->F E->F Intermediate G (R)-N-(1-phenylethyl) propan-2-amine F->G Crude Product G start Low Yield Observed q1 Was a dehydrating agent or azeotropic removal of water used? start->q1 a1_no Incomplete imine formation is likely. Add molecular sieves or adjust setup. q1->a1_no No q2 Is the reducing agent (e.g., NaBH(OAc)₃) fresh and anhydrous? q1->q2 Yes end Re-run experiment with optimized conditions. a1_no->end a2_no Reagent may have degraded. Use a fresh batch of high-purity reducing agent. q2->a2_no No q3 Was reaction temperature controlled and amine added to excess acetone? q2->q3 Yes a2_no->end a3_no Acetone self-condensation may be consuming starting material. Control temperature. q3->a3_no No q3->end Yes a3_no->end G Main Reaction vs. Side Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Amine (R)-1-phenylethylamine Imine Desired Imine Amine->Imine Acetone1 Acetone Acetone1->Imine Product Target Product Imine->Product Reduction Acetone2 Acetone MesitylOxide Mesityl Oxide (Self-Condensation) Acetone2->MesitylOxide Base (Amine) Acetone3 Acetone Acetone3->MesitylOxide SideProduct Undesired Imine/ Amine Byproduct MesitylOxide->SideProduct AmineSide (R)-1-phenylethylamine AmineSide->SideProduct

References

Technical Support Center: Purification of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (R)-N-(1-phenylethyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and how do they impact purification?

A1: The two primary synthesis routes are reductive amination and transaminase-mediated synthesis. Each presents unique impurity profiles that influence the purification strategy.

  • Reductive Amination: This common method involves reacting acetophenone with isopropylamine in the presence of a reducing agent.[1] Key purification challenges arise from:

    • Unreacted starting materials: Acetophenone and isopropylamine.

    • The intermediate imine: N-(1-phenylethylidene)propan-2-amine.

    • Over-alkylation byproducts.

    • The undesired (S)-enantiomer if a non-stereoselective reducing agent is used.

  • Transaminase-Mediated Synthesis: This biocatalytic approach offers high stereoselectivity, minimizing the formation of the (S)-enantiomer.[1] However, purification challenges include:

    • Removal of the enzyme.

    • Separation from co-solvents and other reaction media components.

    • Potential byproducts from side reactions of the enzyme.

Q2: How can I remove the undesired (S)-enantiomer to achieve high enantiomeric excess (e.e.)?

A2: Achieving high enantiomeric purity is a critical challenge. The two main strategies are diastereomeric salt crystallization and chiral chromatography.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form diastereomeric salts with different solubilities.[1][2][3][4] One diastereomer can then be selectively crystallized and the desired enantiomer can be recovered.[2][3][4]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can effectively separate the (R)- and (S)-enantiomers.[5] Polysaccharide-based CSPs are often effective for this separation.[6]

Q3: What analytical techniques are recommended for assessing the purity and enantiomeric excess of this compound?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and identify organic impurities.[7] Chiral solvating or derivatizing agents can be used with NMR to determine enantiomeric excess.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess after Diastereomeric Salt Crystallization

Symptoms: The enantiomeric excess of the recovered this compound is below the desired specification after crystallization with a chiral acid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Chiral Resolving Agent Not all chiral acids will form diastereomeric salts with sufficiently different solubilities. Screen different resolving agents such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[2]
Inappropriate Solvent System The choice of solvent is critical for differential solubility.[8] Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water) to find the optimal system for selective crystallization.[8]
Suboptimal Crystallization Temperature The temperature profile of the crystallization process affects the kinetics and thermodynamics of salt formation. Experiment with different cooling rates and final crystallization temperatures.
Insufficient Number of Recrystallizations A single crystallization may not be sufficient to achieve high e.e. Perform multiple recrystallizations, monitoring the e.e. at each step, until the desired purity is reached.[3]
Inaccurate Measurement of Enantiomeric Excess Ensure that the analytical method (e.g., chiral HPLC) is properly validated for accuracy and precision.
Issue 2: Poor Peak Shape and Resolution in Chiral HPLC/SFC Analysis

Symptoms: Tailing peaks, broad peaks, or incomplete separation of the (R)- and (S)-enantiomers during chiral HPLC or SFC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is crucial. For chiral amines, polysaccharide-based columns (e.g., Chiralpak series) or cyclofructan-based columns are often effective.[5][6] If one CSP does not provide adequate resolution, screen others.
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, significantly impacts the separation. For normal-phase HPLC, typical mobile phases are hexane/alcohol mixtures.[9] For SFC, CO2 with a polar co-solvent like methanol is common.[5]
Lack of Mobile Phase Additives The addition of small amounts of an acid (e.g., trifluoroacetic acid) and a base (e.g., triethylamine or diethylamine) to the mobile phase can dramatically improve peak shape and resolution for amines by minimizing interactions with residual silanols on the stationary phase.[5]
Column Contamination or Degradation Column performance can degrade over time due to contamination.[7] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[7] If performance does not improve, the column may need to be replaced.
Incorrect Flow Rate or Temperature Optimize the flow rate and column temperature to improve efficiency and resolution.
Issue 3: Presence of Process-Related Impurities in the Final Product

Symptoms: The final this compound product contains unreacted starting materials, the intermediate imine, or other byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reductive Amination Reaction Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. Monitor the reaction progress by TLC, GC, or LC-MS.
Ineffective Work-up Procedure An acid-base extraction is typically used to separate the basic amine product from neutral or acidic impurities. Ensure the pH is appropriately adjusted during the extraction steps to ensure the amine is in its free base or salt form for effective separation.
Thermal Degradation During Distillation Amines can be susceptible to thermal degradation at high temperatures. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize decomposition. There is limited specific data on the thermal stability of N-(1-phenylethyl)propan-2-amine, so caution is advised.
Co-elution During Chromatography If using preparative chromatography, process-related impurities may co-elute with the product. Adjust the mobile phase composition or gradient to improve the separation of the target compound from its impurities.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization for Enantiomeric Enrichment

This protocol provides a general guideline for the resolution of racemic N-(1-phenylethyl)propan-2-amine using (+)-tartaric acid. Optimization will be required for specific scales and desired purity levels.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic N-(1-phenylethyl)propan-2-amine in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for salt formation.

  • Crystallization:

    • Heat the mixture to reflux to ensure complete dissolution of the diastereomeric salts.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

    • The less soluble diastereomeric salt, enriched in one enantiomer, will precipitate.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess of the amine in the crystalline salt should be determined by chiral HPLC.

    • If the desired e.e. is not achieved, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) to adjust the pH to >10, which will deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This is a representative method; specific parameters may need to be optimized for your system.

  • Column: Chiralpak AD-H (or a similar polysaccharide-based CSP)

  • Mobile Phase: Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Method Validation Summary (Illustrative)

Parameter Typical Specification
Linearity (R2) > 0.999
Limit of Detection (LOD) Dependent on detector sensitivity, typically in the low ng/mL range.
Limit of Quantitation (LOQ) Typically 3x LOD.
Precision (%RSD) < 2% for intra-day and inter-day measurements.
Accuracy (% Recovery) 98-102%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reductive_Amination Reductive Amination Crude_Product Crude Product (Racemic or Enantioenriched) Reductive_Amination->Crude_Product Transaminase Transaminase Synthesis Transaminase->Crude_Product Crystallization Diastereomeric Salt Crystallization Crude_Product->Crystallization Enantiomeric Enrichment Chromatography Chiral Chromatography (HPLC/SFC) Crude_Product->Chromatography Enantiomer Separation Pure_Product This compound Crystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Check_Purity Assess Chemical and Enantiomeric Purity Start->Check_Purity Low_EE Low Enantiomeric Excess? Check_Purity->Low_EE Impurities_Present Process Impurities Present? Check_Purity->Impurities_Present Low_EE->Impurities_Present No Optimize_Crystallization Optimize Crystallization (Solvent, Temp, Acid) Low_EE->Optimize_Crystallization Yes Optimize_Chromatography Optimize Chiral Chromatography (CSP, Mobile Phase) Low_EE->Optimize_Chromatography Yes, if crystallization fails Optimize_Workup Optimize Reaction Work-up (Extraction, Distillation) Impurities_Present->Optimize_Workup Yes Final_Product Achieved Desired Purity Impurities_Present->Final_Product No Optimize_Crystallization->Check_Purity Optimize_Chromatography->Check_Purity Optimize_Workup->Check_Purity

References

Technical Support Center: Synthesis of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-N-(1-phenylethyl)propan-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via reductive amination of (R)-1-phenylethylamine and acetone.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Imine Formation: The equilibrium between the amine/ketone and the imine may not favor the imine.[1] 2. Decomposition of Reducing Agent: Moisture-sensitive reducing agents like sodium triacetoxyborohydride (STAB) may have decomposed.[2] 3. Incorrect pH: The pH of the reaction mixture is crucial for both imine formation and reduction. Optimal pH for imine formation is typically mildly acidic (pH 4-5).[3] If the pH is too low, the amine starting material will be protonated and non-nucleophilic.[3] 4. Low Reactivity of Ketone: Acetone might be less reactive under the chosen conditions.1. Drive Imine Formation: - Use a dehydrating agent such as molecular sieves to remove water and shift the equilibrium. - Allow the amine and ketone to stir together for a period before adding the reducing agent. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize pH: Add a small amount of a weak acid, like acetic acid, to catalyze imine formation. For reductive aminations using sodium cyanoborohydride, maintaining a pH of 6-7 is optimal for the reduction step.[1] 4. Increase Reaction Time/Temperature: Cautiously increase the reaction temperature or prolong the reaction time, monitoring for side product formation.
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of byproducts can consume starting materials. A common side reaction is the reduction of the acetone starting material by the hydride reagent.[4] 3. Product Loss During Workup: The product may be lost during extraction or purification steps. The amine product is basic and can be soluble in both aqueous and organic layers depending on the pH.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. 2. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally preferred over sodium borohydride as it is less likely to reduce the ketone.[5] Sodium cyanoborohydride is also selective for the iminium ion over the ketone at neutral or slightly acidic pH.[3][4] 3. Optimize Workup Procedure: - During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the amine and maximize its solubility in the organic solvent. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Back-extract the combined organic layers with dilute acid to isolate the amine product in the aqueous phase, which can then be basified and re-extracted to improve purity.
Low Purity (Presence of Side Products) 1. Over-alkylation: The product secondary amine can react with another molecule of acetone to form a tertiary amine.[4] 2. Unreacted Starting Material: Incomplete reaction or inefficient purification. 3. Epimerization/Racemization: Loss of stereochemical integrity at the chiral center of the starting amine. This can sometimes occur under harsh acidic or basic conditions or elevated temperatures.1. Control Stoichiometry: Use a slight excess of the (R)-1-phenylethylamine to minimize the presence of unreacted acetone available for a second reaction. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also help control over-alkylation.[6] 2. Purification: - Crystallization: Convert the crude product to its hydrochloride salt by treating the free base with HCl in a suitable solvent (e.g., isopropanol, diethyl ether). The salt often has better crystalline properties and can be purified by recrystallization. - Column Chromatography: Purify the free base using silica gel chromatography. A solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve the separation and reduce tailing of the amine product. 3. Maintain Mild Conditions: - Use mild reducing agents and avoid excessively high temperatures. - Keep the workup conditions as gentle as possible.
Difficulty in Product Isolation 1. Emulsion Formation During Extraction: Amines can act as surfactants, leading to stable emulsions during acid-base extractions. 2. Product is Water-Soluble: The hydrochloride salt of the product may have some water solubility, leading to loss in the aqueous phase.1. Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. Centrifugation, if possible, is also effective. 2. Minimize Water Solubility: When extracting the hydrochloride salt, use a minimally sufficient amount of water. Evaporation of the solvent from the organic layer containing the free base followed by salt formation is often a more efficient isolation method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of (R)-1-phenylethylamine with acetone.[1] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

Q2: Which reducing agent is better for this reaction: sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride?

A2: Both are effective, but STAB is often preferred.[5] It is a milder and more selective reducing agent, which minimizes the unwanted reduction of acetone.[5] Additionally, it avoids the use of toxic cyanide, making it a safer option.[5]

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB) - High selectivity for imines over ketones.[5] - Milder reaction conditions.[5] - Non-toxic byproducts.[5]- Moisture sensitive.[2] - Can be more expensive.
Sodium Cyanoborohydride (NaBH₃CN) - Effective at mildly acidic pH.[3] - Stable in some protic solvents like methanol.- Highly toxic (releases HCN gas in acidic conditions).[4] - Can be a slower reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Q4: My final product shows two spots on TLC/two peaks on GC. What could be the impurity?

A4: The most likely impurity is the unreacted (R)-1-phenylethylamine starting material. Another possibility is the over-alkylated tertiary amine product. If the reaction conditions were harsh, some racemization could lead to the formation of the (S)-enantiomer, though this is less common under standard reductive amination conditions.

Q5: How do I confirm the stereochemical purity of my final product?

A5: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[7] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a representative procedure based on general methods for reductive amination.

  • Imine Formation:

    • To a solution of (R)-1-phenylethylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetone (1.2 eq).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification (as Hydrochloride Salt):

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate. If not, the solution can be cooled to induce crystallization.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified this compound hydrochloride.

Protocol 2: Chiral HPLC Analysis

This is a general method; optimization of the mobile phase composition and flow rate may be required.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape. A typical starting point could be 95:5 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the amine free base in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: (R)-1-phenylethylamine + Acetone imine_formation Imine Formation (DCM, Acetic Acid, RT) start->imine_formation reduction Reduction (STAB, 0°C to RT) imine_formation->reduction quench Quench with NaHCO₃(aq) reduction->quench extraction Extract with DCM quench->extraction wash_dry Wash with Brine & Dry extraction->wash_dry concentrate Concentrate wash_dry->concentrate salt_formation Form HCl Salt (Isopropanol/Ether) concentrate->salt_formation crystallization Crystallize/Precipitate salt_formation->crystallization filtration Filter and Dry crystallization->filtration final_product Final Product: this compound HCl filtration->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Low Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Low Yield or Purity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield over_alkylation Over-alkylation? start->over_alkylation Purity side_reactions Side Reactions? incomplete_rxn->side_reactions sol_yield1 Monitor with TLC/GC incomplete_rxn->sol_yield1 workup_loss Loss during Workup? side_reactions->workup_loss sol_yield2 Use Selective Reductant side_reactions->sol_yield2 sol_yield3 Optimize Workup pH workup_loss->sol_yield3 unreacted_sm Unreacted Starting Material? over_alkylation->unreacted_sm sol_purity1 Control Stoichiometry over_alkylation->sol_purity1 racemization Racemization? unreacted_sm->racemization sol_purity2 Purify via Salt Crystallization unreacted_sm->sol_purity2 sol_purity3 Use Mild Conditions racemization->sol_purity3

Caption: Troubleshooting logic for low yield and purity issues.

References

Side reactions and byproducts in (R)-N-(1-phenylethyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (R)-N-(1-phenylethyl)propan-2-amine

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are reductive amination and transaminase-mediated synthesis. Reductive amination involves the reaction of a ketone (phenylacetone) with an amine ((R)-1-phenylethylamine) in the presence of a reducing agent.[1] Transaminase-mediated synthesis is a biocatalytic method that utilizes enzymes for the asymmetric synthesis from a prochiral ketone, offering high stereoselectivity.

Q2: What are the common side reactions in the reductive amination synthesis of this compound?

A2: The most common side reactions include:

  • Over-alkylation: The desired secondary amine product can react further with the starting ketone to form a tertiary amine.[2][3]

  • Ketone Reduction: The starting ketone (phenylacetone) can be reduced to the corresponding alcohol (1-phenyl-2-propanol) by the reducing agent before it has a chance to form the imine.[2][4]

  • Formation of Diastereomers: If the starting amine is not enantiomerically pure, or if reaction conditions allow for racemization, a mixture of diastereomers can be formed.

Q3: Which reducing agents are suitable for this synthesis?

A3: Several reducing agents can be used, with the choice impacting selectivity and reaction conditions. Common choices include:

  • Sodium borohydride (NaBH₄): A strong reducing agent that can also reduce the starting ketone.[4] Its addition should be carefully controlled.

  • Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is more selective for the imine over the ketone, especially under mildly acidic conditions.[1][4]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent for reductive aminations.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium) is also an effective method.[2][5]

Q4: How can I minimize the formation of the tertiary amine byproduct?

A4: To minimize over-alkylation, you can:

  • Use a stoichiometric amount or a slight excess of the primary amine ((R)-1-phenylethylamine) relative to the ketone (phenylacetone).

  • Control the reaction temperature; lower temperatures can reduce the rate of the secondary reaction.

  • In a stepwise procedure, form the imine first, then add the reducing agent. This can limit the concentration of the free secondary amine available to react with the remaining ketone.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Cause Suggestion
Incomplete imine formation Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. The reaction of phenylacetone with the amine can be refluxed for several hours to drive the equilibrium towards the imine.[5]
Reduction of the starting ketone If using a strong reducing agent like NaBH₄, add it portion-wise at a low temperature after allowing sufficient time for the imine to form.[4] Alternatively, switch to a milder reducing agent like NaBH₃CN.[4]
Poor quality of reagents Use freshly opened or properly stored reagents. Phenylacetone can degrade over time.
Suboptimal pH The pH of the reaction can be critical, especially when using pH-sensitive reducing agents like sodium cyanoborohydride. A mildly acidic pH (around 6-7) is often optimal for the reduction of the iminium ion.

Issue 2: Presence of Significant Amounts of 1-phenyl-2-propanol Byproduct

Possible Cause Suggestion
Reducing agent is too reactive Sodium borohydride can readily reduce the ketone.[4]
Premature addition of reducing agent The reducing agent was added before the imine had sufficient time to form.
Solution Allow the ketone and amine to react for a longer period before introducing the reducing agent. Consider using a less reactive reducing agent such as sodium cyanoborohydride.[4]

Issue 3: Formation of a Tertiary Amine Impurity

Possible Cause Suggestion
Excess of the starting ketone An excess of phenylacetone allows the secondary amine product to react further.
High reaction temperature Higher temperatures can accelerate the rate of the side reaction.
Solution Use a 1:1 molar ratio of the amine and ketone, or a slight excess of the amine. Maintain a lower reaction temperature during the reduction step. A stepwise approach where the imine is formed first can also help.[4]

Issue 4: Difficulty in Purifying the Final Product

Possible Cause Suggestion
Presence of multiple byproducts The crude product contains a mixture of the starting materials, the desired product, and various side products.
Solution Purification can be achieved through column chromatography on silica gel. An alternative is to convert the amine product to its hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Data Presentation

While specific quantitative yields of byproducts are highly dependent on the exact reaction conditions and are not consistently reported in the literature for this specific synthesis, the following table summarizes the qualitative effects of key parameters on product distribution.

Parameter Effect on this compound Yield Effect on 1-phenyl-2-propanol Formation Effect on Tertiary Amine Formation
Choice of Reducing Agent (NaBH₄ vs. NaBH₃CN) NaBH₃CN generally gives higher yields due to better selectivity.[4]NaBH₄ increases the formation of the alcohol byproduct.[4]Less directly affected, but better overall yield with NaBH₃CN.
Order of Reagent Addition Adding the reducing agent after imine formation is established can improve the yield.[4]Decreases alcohol formation.Can decrease tertiary amine formation.
Stoichiometry (Amine:Ketone) Using a slight excess of the amine can drive the reaction to completion.Not significantly affected.Using an excess of the ketone will increase tertiary amine formation.
Temperature Higher temperatures can increase reaction rate but may also promote side reactions.Can increase if imine formation is slow.Increases with higher temperatures.
pH Optimal pH (around 6-7) is crucial for the stability and reduction of the iminium ion.Not the primary factor.Not the primary factor.

Experimental Protocols

Reductive Amination of Phenylacetone with (R)-1-Phenylethylamine using Sodium Borohydride

This protocol is a representative procedure adapted from general methods for reductive amination.

Materials:

  • Phenylacetone

  • (R)-1-Phenylethylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, to adjust pH)

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetone (1.0 eq) and (R)-1-phenylethylamine (1.05 eq) in anhydrous methanol. If desired, a small amount of glacial acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane or ethyl acetate to the residue and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_synthesis Main Reaction Pathway cluster_side_reactions Side Reactions Phenylacetone Phenylacetone Imine Intermediate Imine Phenylacetone->Imine + (R)-1-Phenylethylamine - H₂O Alcohol_Byproduct 1-Phenyl-2-propanol Phenylacetone->Alcohol_Byproduct + Reducing Agent R_Amine (R)-1-Phenylethylamine Main_Product This compound Imine->Main_Product + Reducing Agent Tertiary_Amine Tertiary Amine Byproduct Main_Product->Tertiary_Amine + Phenylacetone - H₂O + Reducing Agent

Caption: Synthesis pathway and major side reactions.

References

Technical Support Center: Overcoming Poor Enantioselectivity with (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-N-(1-phenylethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of poor enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral secondary amine. Its structure incorporates the well-established (R)-1-phenylethylamine motif, a privileged chiral inducer, attached to an isopropyl group.[1][2][3] This compound is primarily used as a chiral auxiliary or as a precursor to chiral ligands in asymmetric synthesis to control the stereochemical outcome of a reaction, aiming for high yields of a single enantiomer.[1][2][3]

Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the most common causes?

Low enantiomeric excess can stem from several factors. The most common include suboptimal reaction conditions (temperature, solvent, concentration), impurities in starting materials or the chiral auxiliary, an inappropriate catalyst or reagent system for the specific substrate, or inherent limitations of the substrate-auxiliary combination.[4] It is also possible that the mechanism of the reaction does not favor a high degree of stereochemical control with this particular auxiliary.

Q3: How can I confirm the enantiopurity of my this compound starting material?

The enantiopurity of the chiral auxiliary is critical. It can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent to form diastereomers that can be distinguished by standard NMR spectroscopy or gas chromatography.[5][6] Comparing the optical rotation of your sample to the literature value for the enantiopure compound can also provide an indication of purity.

Q4: Can the formation of E/Z isomers of an imine intermediate affect the final enantioselectivity?

Yes, if your reaction proceeds through an imine intermediate, the ratio of E/Z isomers can significantly impact the diastereomeric excess of the product. In many cases, one isomer will lead to the desired product while the other produces the undesired enantiomer.[7] The reduction of N-chiral imines often shows that the trans-imine provides higher facial selectivity.[7]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (e.e. < 70%)

When encountering low enantiomeric excess, a systematic approach to optimizing the reaction conditions is recommended. The following sections provide guidance on key parameters to investigate.

start Low e.e. Observed check_purity Verify Purity of This compound and Reagents start->check_purity temp_screen Screen Reaction Temperature check_purity->temp_screen solvent_screen Screen Solvents temp_screen->solvent_screen reagent_screen Evaluate Stoichiometry and Additives solvent_screen->reagent_screen analyze_results Analyze e.e. and Yield reagent_screen->analyze_results analyze_results->temp_screen Re-optimize high_ee High e.e. Achieved analyze_results->high_ee Success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.

Temperature (°C)Enantiomeric Excess (% e.e.)Comments
25 (Room Temp)65Initial observation of low e.e.
078Significant improvement upon cooling.
-2085Further improvement, reaction rate may slow.
-7892Optimal e.e. achieved, but requires longer reaction time.
Note: Data is representative and will vary based on the specific reaction.

The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting enantioselectivity.

SolventDielectric Constant (ε)Enantiomeric Excess (% e.e.)
Toluene2.488
Dichloromethane (DCM)9.175
Tetrahydrofuran (THF)7.682
Diethyl Ether4.390
Note: Data is representative and will vary based on the specific reaction.

In reactions where the chiral amine is part of a catalyst system, the presence of additives or changes in stoichiometry can be crucial. For instance, in metal-catalyzed reactions, the choice of metal salt and the presence of a Brønsted or Lewis acid can significantly impact selectivity.

Additive (mol%)Enantiomeric Excess (% e.e.)
None65
LiCl (10 mol%)72
Ti(Oi-Pr)₄ (10 mol%)85
Acetic Acid (5 mol%)78
Note: Data is representative for a hypothetical reaction and should be optimized for your specific system.
Issue 2: Inconsistent Results or Poor Reproducibility

Inconsistent enantioselectivity can be frustrating. The following logical diagram helps to diagnose potential root causes.

start Inconsistent e.e. water Presence of Water? start->water atmosphere Inert Atmosphere? start->atmosphere reagent_quality Reagent Quality/Age? start->reagent_quality procedure Procedural Consistency? start->procedure dry Use Dry Solvents/ Reagents water->dry inert Use Schlenk Line/ Glovebox atmosphere->inert fresh Use Freshly Purified Reagents reagent_quality->fresh sop Standardize Operating Procedure procedure->sop

Caption: Troubleshooting guide for inconsistent enantioselectivity results.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Aldol Reaction using this compound as a Precursor to a Chiral Ligand

This protocol is a general guideline for a titanium-mediated aldol reaction where a chiral ligand derived from this compound is used.

1. Ligand Synthesis (Example):

  • To a solution of this compound (1.0 eq) in dry toluene (0.5 M) under an argon atmosphere, add a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in dry toluene.

  • Heat the mixture to reflux with a Dean-Stark trap for 4 hours to form the corresponding chiral Schiff base ligand.

  • Remove the solvent under reduced pressure and use the resulting ligand without further purification.

2. Aldol Reaction:

  • In a flame-dried Schlenk flask under argon, dissolve the chiral Schiff base ligand (0.1 eq) in dry dichloromethane (DCM) (0.2 M).

  • Add Ti(Oi-Pr)₄ (0.1 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the solution to -78 °C.

  • Add the ketone (1.2 eq) and stir for 15 minutes.

  • Add the aldehyde (1.0 eq) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 24 hours.

3. Work-up and Analysis:

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric and enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Reductive Amination for the Synthesis of a Chiral Amine

This protocol describes the use of this compound as a chiral auxiliary in a diastereoselective reductive amination.

1. Imine Formation:

  • In a round-bottom flask, combine the ketone (1.0 eq), this compound (1.1 eq), and toluene (0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to reflux with a Dean-Stark trap until no more water is collected (typically 4-6 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

2. Diastereoselective Reduction:

  • Dissolve the crude imine in methanol (0.3 M) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

3. Work-up and Auxiliary Cleavage:

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol and then extract with ethyl acetate (3 x 25 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR.

  • For auxiliary cleavage, dissolve the product in ethanol (0.2 M), add Pd/C (10 wt%), and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite, concentrate the filtrate, and purify the desired amine by chromatography or distillation.

  • Determine the enantiomeric excess by chiral HPLC.

By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and overcome challenges of poor enantioselectivity when using this compound in their synthetic endeavors.

References

Technical Support Center: Degradation of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of (R)-N-(1-phenylethyl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on its structure as a secondary amine, the primary degradation of this compound is expected to occur via Phase I metabolic reactions. The main pathways include N-dealkylation and aromatic hydroxylation, primarily catalyzed by cytochrome P450 (CYP450) enzymes.[1] N-dealkylation would involve the removal of the isopropyl group to form 1-phenylethanamine, while hydroxylation would add a hydroxyl group to the phenyl ring.

Q2: Which analytical techniques are most suitable for studying the degradation of this compound?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for the simultaneous determination and quantification of this compound and its metabolites.[2][3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile metabolites.[2]

Q3: What are the common challenges in identifying the degradation products of secondary amines like this one?

A3: A common challenge is the potential for the formation of reactive metabolites, such as aldehydes resulting from N-dealkylation, which can be difficult to detect due to their transient nature and tendency to form adducts with proteins.[5] Furthermore, distinguishing between isomers of the parent compound and its metabolites can be challenging without optimized chromatographic separation.[6][7]

Q4: How can I quantify the parent compound and its metabolites accurately?

A4: For accurate quantification, a validated LC-MS/MS method using multiple reaction monitoring (MRM) mode is recommended.[2][3] This involves developing a method with good linearity, a low limit of detection (LOD), and a low limit of quantification (LOQ).[2][3] The use of stable isotope-labeled internal standards can further improve accuracy and precision.

Troubleshooting Guides

Issue 1: Low or No Detection of Metabolites
Possible Cause Troubleshooting Step
Inactive Enzyme Preparation (e.g., Liver Microsomes) Verify the activity of the microsomes using a known positive control substrate for the relevant CYP450 enzymes. Ensure proper storage of microsomes at -80°C and avoid repeated freeze-thaw cycles.
Inappropriate Incubation Time Optimize the incubation time. Short incubation times may not yield detectable levels of metabolites, while very long incubation times might lead to further degradation of the primary metabolites. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point.
Sub-optimal Cofactor Concentration Ensure the NADPH regenerating system is freshly prepared and used at the appropriate concentration (typically around 1 mM). The absence or degradation of NADPH will halt CYP450-mediated metabolism.
Poor Extraction Efficiency of Metabolites Test different organic solvents for the quenching and extraction step to ensure efficient recovery of potentially more polar metabolites. Solvents like acetonitrile, methanol, or ethyl acetate can be evaluated.
Metabolite Instability Some metabolites, particularly aldehydes formed from N-dealkylation, can be unstable. Consider using trapping agents, such as glutathione, to form stable adducts that are more readily detectable.
Issue 2: Poor Chromatographic Resolution of Parent Compound and Metabolites
Possible Cause Troubleshooting Step
Inadequate LC Column Chemistry Experiment with different stationary phases. A C18 column is a common starting point, but for closely related isomers, a pentafluorophenyl (PFP) or a biphenyl column might provide better selectivity.
Sub-optimal Mobile Phase Composition Optimize the mobile phase gradient, including the organic modifier (e.g., acetonitrile or methanol) and the aqueous component (e.g., water with formic acid or ammonium formate). A shallow gradient can improve the separation of closely eluting peaks.
Inappropriate Flow Rate or Column Temperature Adjust the flow rate and column temperature. A lower flow rate can increase resolution, and optimizing the temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.
Issue 3: Inconsistent Quantitative Results
Possible Cause Troubleshooting Step
Matrix Effects in LC-MS/MS Assess for ion suppression or enhancement by analyzing the sample in a different matrix or by using the standard addition method. If matrix effects are significant, improve the sample preparation procedure (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard that co-elutes with the analyte.
Incomplete Reaction Quenching Ensure that the quenching solvent (e.g., cold acetonitrile) effectively stops the metabolic reaction at the desired time point. Inconsistent quenching can lead to variability in metabolite concentrations.
Sample Degradation Post-Extraction Analyze the samples as soon as possible after preparation. If storage is necessary, evaluate the stability of the analytes in the extraction solvent at different temperatures (e.g., 4°C and -20°C) to prevent degradation.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the in vitro degradation of this compound, based on typical values observed for similar compounds.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
585.2
1560.1
3035.8
6012.5

Table 2: Kinetic Parameters for Metabolite Formation

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
1-Phenylethanamine25.4150.7
4-Hydroxy-(R)-N-(1-phenylethyl)propan-2-amine42.188.2

Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes
  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • This compound stock solution in a suitable solvent (e.g., methanol or DMSO).

    • Human liver microsomes (store at -80°C until use).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound stock solution to a final desired concentration (e.g., 1 µM).

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding 2-3 volumes of the ice-cold quenching solution.

    • Vortex the samples vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Degradation Products
  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: e.g., m/z 164.3 -> 119.1 (quantifier), 164.3 -> 91.1 (qualifier).

      • 1-Phenylethanamine: e.g., m/z 122.2 -> 105.1.

      • Hydroxylated metabolite: e.g., m/z 180.3 -> 135.1.

    • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

  • Data Analysis:

    • Integrate the peak areas for the parent compound and each metabolite.

    • Calculate the percentage of the parent compound remaining at each time point.

    • For kinetic analysis, plot the rate of metabolite formation against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

DegradationPathways parent This compound metabolite1 1-Phenylethanamine parent->metabolite1 N-Dealkylation metabolite2 4-Hydroxy-(R)-N-(1-phenylethyl)propan-2-amine parent->metabolite2 Aromatic Hydroxylation acetone Acetone parent->acetone Forms enzyme CYP450 enzyme->parent

Caption: Proposed metabolic degradation pathways of this compound.

ExperimentalWorkflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Processing start Prepare Incubation Mixture (Microsomes, Buffer, Cofactors) incubate Add Substrate and Incubate at 37°C start->incubate quench Terminate Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms integrate Integrate Peak Areas lcms->integrate calculate Calculate Degradation Rate and Metabolite Formation integrate->calculate

Caption: General experimental workflow for studying in vitro degradation.

References

Technical Support Center: Analysis of (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-N-(1-phenylethyl)propan-2-amine. Our aim is to address common challenges encountered during the analysis of this chiral amine, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when analyzing this compound?

A1: The analysis of this compound, a chiral secondary amine, requires careful consideration of the following:

  • Enantiomeric Purity: As the biological activity of chiral compounds can be stereospecific, accurately determining the enantiomeric excess (%ee) is paramount.[1][2]

  • Chemical Purity: Identifying and quantifying any impurities, including starting materials, byproducts from synthesis (e.g., ketones from reductive amination), and degradation products is crucial.

  • Method Selection: The choice of analytical technique (e.g., HPLC, GC, NMR) will depend on the specific analytical goal (e.g., determining enantiomeric excess, assessing chemical purity, structural elucidation).

  • Sample Handling and Stability: Proper storage and handling are necessary to prevent degradation or racemization.

Q2: Why is enantiomeric separation important for this compound?

A2: this compound has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers ((R) and (S)). These enantiomers can have significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1] Therefore, isolating and quantifying the desired (R)-enantiomer is essential for drug development and research.

Q3: What are the common methods for synthesizing this compound, and how can the synthesis method affect the analysis?

A3: Common synthesis methods include reductive amination of acetophenone with isopropylamine and transaminase-mediated synthesis.[3] The synthesis route can introduce specific impurities. For instance, reductive amination may result in residual starting materials or over-alkylation byproducts.[3] High temperatures during synthesis can lead to racemization, impacting the enantiomeric excess of the final product.[1]

Troubleshooting Guides

Chromatographic Analysis (HPLC/GC)

Problem 1: Poor peak shape (tailing, broadening) for the analyte in HPLC.

  • Possible Cause: Secondary interactions between the basic amine and acidic silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Add a basic modifier to the mobile phase: Incorporate a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), to the mobile phase. This will compete with the analyte for active sites on the stationary phase, improving peak shape.[2]

    • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions.

    • Adjust mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of the amine, reducing interactions with the stationary phase. Ensure the pH is compatible with the column's operating range.

Problem 2: Inability to achieve baseline separation of enantiomers on a chiral HPLC column.

  • Possible Cause: Inappropriate chiral stationary phase (CSP), mobile phase composition, or temperature.

  • Troubleshooting Steps:

    • Screen different chiral stationary phases: Cellulose- and amylose-based CSPs are often effective for separating chiral amines.[2] It may be necessary to test different types of CSPs to find one that provides adequate selectivity.

    • Optimize the mobile phase:

      • Solvent Composition: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane).[2]

      • Additive: As mentioned for peak shape, a basic additive can also influence chiral recognition and improve resolution.[2]

    • Adjust the column temperature: Temperature can affect the kinetics of the chiral recognition process. Both increasing and decreasing the temperature should be explored to see the effect on resolution.

    • Derivatization: If direct separation is unsuccessful, consider derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Problem 3: Low or no recovery of the analyte from the GC column.

  • Possible Cause: Adsorption of the polar amine onto active sites in the GC inlet or column.

  • Troubleshooting Steps:

    • Use a deactivated inlet liner: Employ a glass wool-free, deactivated inlet liner to minimize active sites.

    • Derivatize the analyte: Convert the amine to a less polar derivative (e.g., by acylation) to improve its volatility and reduce interactions with the stationary phase.

    • Use a base-deactivated GC column: Select a column specifically designed for the analysis of basic compounds.

Spectroscopic Analysis (NMR)

Problem 4: Difficulty in determining enantiomeric excess using ¹H NMR.

  • Possible Cause: The ¹H NMR spectra of the two enantiomers are identical in an achiral solvent.

  • Troubleshooting Steps:

    • Use a chiral solvating agent (CSA): Add a chiral solvating agent to the NMR sample. The CSA will form transient diastereomeric complexes with the enantiomers, leading to chemically shifted and potentially resolvable signals in the ¹H NMR spectrum.

    • Use a chiral derivatizing agent (CDA): React the amine with a chiral derivatizing agent to form stable diastereomers. These diastereomers will have distinct NMR spectra, allowing for the integration of signals to determine the enantiomeric ratio.[4]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol is a general guideline and may require optimization for specific instrumentation and columns.

ParameterCondition
Column Cellulose-based Chiral Stationary Phase (e.g., ODH or LUX-3)
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Note: The mobile phase composition may need to be adjusted to achieve optimal separation.[2]

¹H NMR for Structural Elucidation

This protocol outlines the general procedure for obtaining a proton NMR spectrum.

ParameterCondition
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration 5-10 mg/mL
Instrument 400 MHz or higher NMR spectrometer
Reference Tetramethylsilane (TMS) at 0 ppm
Acquisition Parameters Standard ¹H acquisition parameters with sufficient scans for a good signal-to-noise ratio.

Visualizations

troubleshooting_workflow start Analysis of this compound issue Identify Analytical Issue start->issue chrom_issue Chromatographic Problem (HPLC/GC) issue->chrom_issue Chromatography spec_issue Spectroscopic Problem (NMR) issue->spec_issue Spectroscopy peak_shape Poor Peak Shape? chrom_issue->peak_shape enantio_sep Poor Enantiomeric Separation? peak_shape->enantio_sep No add_modifier Add Basic Modifier (e.g., DEA) peak_shape->add_modifier Yes gc_recovery Low GC Recovery? enantio_sep->gc_recovery No screen_csp Screen Different CSPs enantio_sep->screen_csp Yes deactivated_liner Use Deactivated Inlet Liner gc_recovery->deactivated_liner Yes ee_nmr Cannot Determine %ee by NMR? spec_issue->ee_nmr use_csa Use Chiral Solvating Agent (CSA) ee_nmr->use_csa Yes change_column Use Base-Deactivated Column add_modifier->change_column optimize_mp Optimize Mobile Phase screen_csp->optimize_mp derivatize Derivatize Analyte optimize_mp->derivatize use_cda Use Chiral Derivatizing Agent (CDA) use_csa->use_cda deactivated_liner->derivatize

Caption: Troubleshooting workflow for the analysis of this compound.

analytical_workflow sample Sample of this compound purity_check Chemical Purity Analysis sample->purity_check hplc_gc Achiral HPLC or GC purity_check->hplc_gc Chromatography nmr ¹H and ¹³C NMR purity_check->nmr Spectroscopy enantio_check Enantiomeric Purity Analysis hplc_gc->enantio_check nmr->enantio_check chiral_hplc Chiral HPLC enantio_check->chiral_hplc Direct chiral_gc Chiral GC enantio_check->chiral_gc Direct nmr_csa NMR with Chiral Solvating Agent enantio_check->nmr_csa Indirect data_analysis Data Analysis and Reporting chiral_hplc->data_analysis chiral_gc->data_analysis nmr_csa->data_analysis

Caption: General analytical workflow for the characterization of this compound.

References

Technical Support Center: (R)-N-(1-phenylethyl)propan-2-amine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-N-(1-phenylethyl)propan-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound for storage and troubleshooting related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound, a secondary amine, are exposure to oxygen, light, high temperatures, and incompatible materials.[1][2][3] Amines are susceptible to oxidation, which can be accelerated by these conditions.[1][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark place.[2][3][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.[6] The compound should be kept in a tightly sealed container to prevent exposure to air and moisture.[2][5]

Q3: Can the stereochemical integrity of the (R)-enantiomer be compromised during storage?

A3: Yes, there is a potential for racemization, the conversion of the (R)-enantiomer to its (S)-enantiomer, leading to a loss of chiral purity.[7] This can be influenced by factors such as temperature, pH, and the presence of certain catalysts.[8] Monitoring the enantiomeric excess (e.e.) over time is crucial if stereochemical purity is critical for your application.

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the compound's purity and stability.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: Several analytical techniques can be employed to monitor the stability and purity of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is ideal for assessing both purity and enantiomeric excess.[7][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying degradation products.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on any new impurities.[13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decrease in assay purity over time Oxidative or thermal degradation.1. Verify storage conditions (temperature, light, atmosphere). 2. Transfer the compound to a fresh container under an inert atmosphere. 3. Conduct a forced degradation study to identify potential degradants.
Change in color or appearance Formation of degradation products, often due to oxidation.1. Do not use the material if the change is significant. 2. Analyze a sample using HPLC or GC-MS to identify impurities. 3. Review handling procedures to minimize exposure to air and light.
Loss of enantiomeric excess (e.e.) Racemization.1. Assess the thermal history of the sample. Avoid high temperatures. 2. Ensure the storage solvent or matrix is not basic, as bases can catalyze racemization.[8] 3. Use chiral HPLC to quantify the enantiomeric ratio.
Inconsistent experimental results Inconsistent purity of the starting material.1. Re-analyze the purity and identity of the stored compound before use. 2. Consider re-purification of the material if significant degradation has occurred.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating power of analytical methods.[1][14][15]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose a stock solution and a solid sample to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradants.

Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents/ParametersPotential Degradation Products
Acid Hydrolysis0.1 N HCl, 60°CMinimal degradation expected, potential for salt formation.
Base Hydrolysis0.1 N NaOH, 60°CPotential for racemization and minor degradation.
Oxidation3% H₂O₂, Room TempN-oxide, hydroxylamine, and other oxidative products.[1][4]
Thermal70°CDealkylation products, other thermal degradants.
PhotolysisUV/Visible LightComplex mixture of photolytic degradation products.
Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot the compound into several vials. Some vials should be purged with an inert gas (e.g., argon) before sealing.

  • Storage Conditions: Store the vials under the following conditions:

    • -20°C in the dark.

    • 4°C in the dark.

    • 25°C / 60% Relative Humidity (RH) in the dark.

    • 40°C / 75% RH in the dark.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Assay and Purity: Use a validated HPLC method.

    • Enantiomeric Purity: Use a validated chiral HPLC method.

    • Degradation Products: Identify and quantify any new peaks in the chromatogram.

  • Data Evaluation: Plot the assay, purity, and enantiomeric excess against time for each storage condition to determine the shelf-life of the compound.

Visualizations

Degradation_Pathway cluster_main Potential Degradation Pathways A This compound B N-oxide A->B Oxidation C Hydroxylamine A->C Oxidation D Racemized (S)-enantiomer A->D Racemization (Heat, Base) E Other Degradation Products A->E Thermal/Photolytic Stress

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_workflow Stability Study Workflow start Start Stability Study prep Prepare and Aliquot Samples start->prep storage Place Samples in Controlled Storage Conditions prep->storage analysis Analyze Samples at Scheduled Time Points storage->analysis analysis->storage Continue Storage data Evaluate Data and Determine Shelf-Life analysis->data end End of Study data->end

Caption: General workflow for a long-term stability study.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree r r issue Instability Observed? purity Purity Decrease? issue->purity Yes r4 Material is Stable issue->r4 No color Color Change? purity->color No r1 Check Storage: Temp, Light, Atmosphere purity->r1 Yes ee e.e. Loss? color->ee No r2 Analyze for Oxidative Degradation Products color->r2 Yes r3 Analyze for Racemization (Chiral HPLC) ee->r3 Yes

Caption: A decision tree for troubleshooting stability issues.

References

Refinement of analytical methods for (R)-N-(1-phenylethyl)propan-2-amine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for the detection and quantification of (R)-N-(1-phenylethyl)propan-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound and its enantiomer.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I seeing poor resolution or no separation between the (R) and (S) enantiomers on my chiral stationary phase (CSP) column?

Answer:

Poor enantiomeric resolution can stem from several factors related to the mobile phase, column, or temperature.

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol in hexane) and any additives (e.g., acids, bases) are critical for chiral recognition.[1][2]

    • Solution: Systematically vary the mobile phase composition. Small changes in the percentage of the alcohol modifier or the concentration of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact selectivity.[1] For LC-MS applications, consider volatile additives like ammonium acetate or ammonium formate.[3]

  • Column Choice: The selected chiral stationary phase may not be suitable for this specific analyte. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are common, but their selectivity varies greatly.[2][4]

    • Solution: Screen different types of CSPs. If resolution is still not achieved, a different chiral separation mode (e.g., normal phase, reversed-phase, polar organic) may be necessary.[1]

  • Temperature: Column temperature affects the thermodynamics of the chiral interaction.[1]

    • Solution: Optimize the column temperature. Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[1]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the run time.[3]

    • Solution: Try reducing the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min for a 4.6 mm I.D. column.[3]

Question: My peaks are tailing or showing fronting. What is the cause and how can I fix it?

Answer:

Peak asymmetry is a common problem, especially when analyzing basic compounds like amines.

  • Cause - Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica support of the column, causing peak tailing.[5]

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete for the active sites on the stationary phase.

  • Cause - Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause - Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause peak tailing.[6]

    • Solution: Use a guard column and ensure proper sample cleanup.[6] Flush the column with a strong solvent to remove contaminants. For stubborn cases, reversing the column flow (if permitted by the manufacturer) to wash the inlet frit may help.[6]

Gas Chromatography (GC) Troubleshooting

Question: I am not seeing any peak for my analyte, or the peak is very small and broad.

Answer:

This issue is common when analyzing polar, basic compounds like amines by GC.

  • Cause - Adsorption: Amines are highly active compounds that can adsorb to any active sites (e.g., acidic silanols) in the GC system, including the injector liner, column, or detector.[5][7] This leads to poor peak shape and even complete loss of the analyte.

    • Solution 1 - Derivatization: This is the most common and effective solution. Convert the amine into a less polar, more stable derivative.[8] Chiral derivatizing agents like trifluoroacetyl-l-prolyl chloride (L-TPC) or Marfey's reagent are used to form diastereomers that can be separated on a standard achiral column.[9][10][11] This not only solves the adsorption problem but also enables chiral separation.

    • Solution 2 - Use a Base-Deactivated Column: If analyzing the free amine is necessary, use a column specifically designed and deactivated for the analysis of basic compounds.[7]

    • Solution 3 - System Inertness: Ensure the entire GC path is inert. Use a deactivated liner and change the septum regularly, as it can be a source of activity.[12]

Question: I am observing "ghost peaks" in my chromatogram.

Answer:

Ghost peaks are spurious peaks that appear in a run where no injection was made or in subsequent runs after a sample injection.

  • Cause - Carryover: A portion of the sample from a previous injection is retained in the system (e.g., in the syringe, injector, or column head) and elutes in a later run.[13] This is common with high-boiling or active analytes.

    • Solution: Implement a thorough wash sequence for the autosampler syringe with a strong solvent. Increase the injector temperature to ensure complete vaporization. Bake out the column at its maximum allowed temperature for a period to remove contaminants.[13]

  • Cause - Septum Bleed: Components from the injector septum can degrade at high temperatures and "bleed" into the column, appearing as peaks in the chromatogram.[12]

    • Solution: Use high-quality, low-bleed septa. Change the septum regularly, as repeated punctures can cause it to break down.[12]

  • Cause - Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at lower temperatures and then elute as the oven temperature increases, especially during a temperature gradient.

    • Solution: Use high-purity carrier gas and install/replace gas purifiers to trap oxygen, moisture, and hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is better for chiral separation of this compound: HPLC with a Chiral Stationary Phase (CSP) or GC-MS with a chiral derivatizing agent?

A1: Both methods are viable, and the choice depends on the specific application, available equipment, and desired outcome.

  • HPLC-CSP: This is a direct method that separates the enantiomers without chemical modification. It is often considered more reliable as it avoids potential issues with derivatization reactions, such as racemization or incomplete reaction.[14] Chiral separation by LC-MS/MS has been shown to be a highly accurate method.[14]

  • GC-MS with Derivatization: This is an indirect method that is very common and produces excellent results.[10] It involves converting the enantiomers into diastereomers using a chiral derivatizing reagent (e.g., L-TPC), which can then be separated on a standard achiral GC column.[9][15] This method is often very sensitive and can provide structural information from the mass spectrometer. However, the purity of the derivatizing reagent is critical, and the reaction conditions must be carefully controlled.[10]

Q2: What is a chiral derivatizing reagent and how does it work?

A2: A chiral derivatizing reagent is an enantiomerically pure compound that reacts with a pair of enantiomers to form two diastereomers. While enantiomers have identical physical properties and are indistinguishable on an achiral column, the resulting diastereomers have different physical properties and can be separated using standard (achiral) chromatography.[15] For example, reacting (R)- and (S)-amine with L-TPC creates (R,L)- and (S,L)-diastereomers, which will have different retention times.

Q3: My sample is in an aqueous matrix. How should I prepare it for GC analysis?

A3: For GC analysis, the analyte needs to be extracted from the aqueous matrix into an organic solvent. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required.

  • Basify the Sample: Adjust the pH of the aqueous sample to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.

  • Extract: Extract the free base into a non-polar, water-immiscible organic solvent (e.g., hexane, ethyl acetate).

  • Dry and Concentrate: Dry the organic extract with a drying agent (e.g., anhydrous sodium sulfate) and concentrate it to the desired volume before derivatization and injection.

Q4: Can I use an immunoassay screen for this compound?

A4: Standard amphetamine immunoassays may show cross-reactivity but cannot distinguish between enantiomers.[15] They are useful for initial screening but are not sufficient for confirmation or enantiomeric determination. A chromatographic method (GC-MS or LC-MS) is required for confirmation and to determine the specific (R)-enantiomer content.[15]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method

This protocol provides a general starting point for the separation of (R)- and (S)-N-(1-phenylethyl)propan-2-amine. Optimization will be required.

  • Chromatographic System: HPLC with UV Detector.

  • Column: Chiral Stationary Phase Column (e.g., Chiralpak IE or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol). A typical starting point is 90:10 (Hexane:Isopropanol). Add 0.1% Diethylamine (DEA) to reduce peak tailing.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 25 °C.[16]

  • Detection: UV at 254 nm.[16]

  • Injection Volume: 10 µL.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[17]

  • Optimization: Adjust the ratio of Hexane:Isopropanol. Increasing the isopropanol content will decrease retention time. Small adjustments can significantly affect the chiral resolution.

Protocol 2: Chiral GC-MS Method via L-TPC Derivatization

This protocol describes an indirect method for chiral separation.

  • Sample Preparation (Extraction): Perform a liquid-liquid extraction as described in FAQ Q3 if the sample is in an aqueous matrix. Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: a. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate). b. Add 50 µL of L-N-trifluoroacetyl-prolyl chloride (L-TPC) solution (1% in ethyl acetate). c. Vortex the mixture and heat at 60-70 °C for 20 minutes. d. Cool the mixture, then evaporate the solvent and excess reagent under nitrogen. e. Reconstitute the final residue in a known volume of ethyl acetate for injection.

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250 °C.

    • Volume: 1 µL.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI) in Scan or Selected Ion Monitoring (SIM) mode.

    • Monitor characteristic ions for the L-TPC derivative of the analyte.

Quantitative Data Summary

The following tables summarize typical performance data for chiral analysis methods. Data is often derived from studies on methamphetamine, a structurally similar compound, but the principles and expected performance are comparable.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value/RangeReference
Enantiomeric Resolution (Rs)> 1.5 (baseline separation)[9]
Accuracy (% Recovery)98 - 102%[2]
Precision (% RSD)< 2%[2]
Limit of Detection (LOD)Analyte and detector dependent[11]
Limit of Quantitation (LOQ)Analyte and detector dependent[11]

Table 2: GC-MS Method Performance Characteristics (with Derivatization)

ParameterTypical Value/RangeReference
Enantiomeric Resolution (Rs)> 2.0[9]
Accuracy (% Deviation)< 2% (for LC-MS/MS, comparable for GC-MS)[14]
Precision (% RSD)< 5%[11]
Enantiomeric Excess (ee%)55 - 93% (in seized samples)[9]
Purity (in standards)> 99%

Visualized Workflows

G Figure 1. General Workflow for Chiral Method Selection cluster_0 start Define Analytical Goal (Qualitative/Quantitative) method_type Direct or Indirect Method? start->method_type direct Direct Analysis (HPLC-CSP) method_type->direct Direct Separation indirect Indirect Analysis (Derivatization + GC/LC) method_type->indirect Chemical Modification screen_csp Screen Chiral Stationary Phases direct->screen_csp screen_reagent Select & Optimize Derivatization Reagent indirect->screen_reagent optimize_mobile Optimize Mobile Phase & Temperature screen_csp->optimize_mobile optimize_reaction Optimize Reaction Conditions screen_reagent->optimize_reaction validate Method Validation (Accuracy, Precision, etc.) optimize_mobile->validate optimize_reaction->validate

Caption: Figure 1. General Workflow for Chiral Method Selection.

G Figure 2. Troubleshooting HPLC Peak Tailing for Amines cluster_1 start Peak Tailing Observed check_mobile Is a basic modifier in the mobile phase? start->check_mobile add_modifier Add 0.1% DEA or TEA to mobile phase check_mobile->add_modifier No check_load Is sample concentration too high? check_mobile->check_load Yes end Problem Resolved add_modifier->end reduce_load Reduce injection volume or dilute sample check_load->reduce_load Yes check_column Is the column old or contaminated? check_load->check_column No reduce_load->end flush_column Flush with strong solvent Use guard column check_column->flush_column Yes check_column->end No replace_column Replace Column flush_column->replace_column Still Tailing replace_column->end

Caption: Figure 2. Troubleshooting HPLC Peak Tailing for Amines.

G Figure 3. Troubleshooting GC Ghost Peaks cluster_2 start Ghost Peak Observed in Blank Run check_carryover Is peak present after a high concentration sample? start->check_carryover fix_carryover Improve syringe wash Increase injector temp Bake out column check_carryover->fix_carryover Yes check_septum Is the septum old or showing wear? check_carryover->check_septum No end Problem Resolved fix_carryover->end replace_septum Replace with a low-bleed septum check_septum->replace_septum Yes check_gas Are gas purifiers installed and functional? check_septum->check_gas No replace_septum->end replace_filters Check for leaks Replace gas filters check_gas->replace_filters No check_gas->end Yes replace_filters->end

Caption: Figure 3. Troubleshooting GC Ghost Peaks.

References

Validation & Comparative

Validation of (R)-N-(1-phenylethyl)propan-2-amine: A Comparative Analysis of Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for (R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine with potential applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[1] The core focus of this document is to present a clear comparison of its synthesis methodologies and to contextualize its potential biological activity against established alternatives.

Chemical Synthesis: A Comparison of Efficiency and Enantioselectivity

The synthesis of enantiomerically pure this compound is critical for its potential therapeutic applications. Two primary synthetic routes are commonly employed: traditional reductive amination and modern enzymatic synthesis.[1] While direct comparative data for this compound is limited in publicly available literature, a comparison can be drawn from typical results for the synthesis of similar chiral amines.

Synthesis MethodTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Reductive Amination 60-80%Variable, often requires chiral auxiliaries or catalysts for high eeWell-established, versatile, scalableOften requires harsh reagents, may produce stoichiometric waste, enantioselectivity can be challenging to control
Enzymatic (Transaminase) >90%[2]>99%[3]High enantioselectivity, mild reaction conditions, environmentally friendlyEnzyme cost and stability can be a factor, optimization of reaction parameters is crucial

Reductive Amination is a conventional and versatile method for amine synthesis.[1] However, achieving high enantioselectivity often necessitates the use of chiral auxiliaries or expensive chiral catalysts, which can complicate purification and increase costs.

Enzymatic synthesis , particularly utilizing transaminases, has emerged as a powerful alternative, offering exceptional enantioselectivity and high yields under mild, environmentally benign conditions.[1][2] For the synthesis of chiral amines, transaminases can achieve enantiomeric excess values often exceeding 99%.[3]

Potential Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition

This compound is being investigated for its potential interaction with neurotransmitter systems, with a particular focus on monoamine oxidase B (MAO-B) inhibition.[1] MAO-B is a key enzyme in the degradation of dopamine and its inhibition can be a therapeutic strategy for neurological conditions like Parkinson's disease.

CompoundType of InhibitorMAO-B IC50
This compound -Data not available
Selegiline Irreversible~7 nM[4]
Rasagiline Irreversible~14 nM[4]
Safinamide Reversible~80 nM[4]

The established MAO-B inhibitors, Selegiline and Rasagiline, are irreversible inhibitors with high potency. Safinamide is a more recent, reversible inhibitor. The lack of publicly available IC50 data for this compound highlights a key area for future research to validate its potential as a therapeutic agent.

Experimental Protocols

Synthesis of this compound via Enzymatic Transamination

This protocol is a generalized procedure based on the enzymatic synthesis of similar chiral amines.

Materials:

  • Propan-2-amine

  • Acetophenone

  • (R)-selective transaminase

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO)

  • Amine donor (e.g., isopropylamine)

Procedure:

  • In a temperature-controlled reactor, dissolve the (R)-selective transaminase and PLP cofactor in the buffer solution.

  • Add the amine donor to the reaction mixture.

  • Separately, dissolve acetophenone in a minimal amount of an organic solvent like DMSO.

  • Slowly add the acetophenone solution to the enzyme mixture with gentle agitation.

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC) to determine the conversion of the ketone and the formation of the chiral amine.

  • Once the reaction reaches completion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Extract the product with an appropriate organic solvent.

  • Purify the this compound using techniques such as distillation or chromatography.

  • Determine the yield and enantiomeric excess of the final product using chiral HPLC or GC.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)

  • Test compound (this compound)

  • Positive control (e.g., Selegiline)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., horseradish peroxidase and a suitable chromogenic or fluorogenic substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well microplate, add the MAO-B enzyme to each well.

  • Add the different concentrations of the test compound, positive control, or buffer (for the control wells) to the respective wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping reagent or by heat inactivation.

  • Add the detection reagent to each well. This reagent reacts with a product of the MAO-B reaction (e.g., hydrogen peroxide) to generate a detectable signal.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Synthesis_Workflow cluster_reductive Reductive Amination cluster_enzymatic Enzymatic Synthesis Acetophenone Acetophenone Reaction_RA Reaction Acetophenone->Reaction_RA Propan-2-amine Propan-2-amine Propan-2-amine->Reaction_RA Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction_RA Product_RA (R,S)-N-(1-phenylethyl)propan-2-amine (Racemic Mixture) Reaction_RA->Product_RA Chiral_Separation Chiral Separation Product_RA->Chiral_Separation Final_Product_RA This compound Chiral_Separation->Final_Product_RA Acetophenone_E Acetophenone Reaction_E Biotransformation Acetophenone_E->Reaction_E Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_E Transaminase Transaminase ((R)-selective) Transaminase->Reaction_E Final_Product_E This compound (High ee) Reaction_E->Final_Product_E

Caption: Comparative workflow of Reductive Amination versus Enzymatic Synthesis.

MAO_B_Signaling_Pathway cluster_pathway Dopamine Metabolism by MAO-B cluster_inhibition Inhibition by this compound Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolized by DOPAL DOPAL MAO_B->DOPAL H2O2 Hydrogen Peroxide (H2O2) (Reactive Oxygen Species) MAO_B->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inhibitor This compound MAO_B_Inhibited MAO-B Inhibitor->MAO_B_Inhibited

References

A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines are indispensable tools in achieving high levels of stereoselectivity, acting as resolving agents and chiral auxiliaries. This guide provides an objective comparison of (R)-N-(1-phenylethyl)propan-2-amine with other prominent chiral amines, supported by experimental data to inform researchers in selecting the optimal reagent for their specific synthetic challenges.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereogenic center, rendering them chiral. Their utility in asymmetric synthesis primarily falls into two categories: as resolving agents for the separation of racemic mixtures and as chiral auxiliaries to direct the stereochemical outcome of a reaction. The efficacy of a chiral amine is determined by its ability to induce a high degree of stereoselectivity, its ease of synthesis and removal, and its recyclability.

This compound , a secondary amine, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a phenylethyl group attached to a propan-2-amine moiety, provides a distinct steric and electronic environment that can be leveraged for stereocontrol.[1][2] This guide will compare its performance with commonly used chiral amines such as (S)-α-phenylethylamine, (R)-(+)-N-benzyl-1-phenylethylamine, and pseudoephenamine.

Comparison of Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these amines is crucial for their effective application.

PropertyThis compound(S)-α-Phenylethylamine(R)-(+)-N-Benzyl-1-phenylethylamine(1S,2S)-Pseudoephenamine
CAS Number 19302-16-0[3][4]2627-86-338235-77-7[5]Not Commercially Available
Molecular Formula C₁₁H₁₇N[3][6]C₈H₁₁NC₁₅H₁₇N[5]C₁₅H₁₇NO
Molecular Weight 163.26 g/mol [3][6]121.18 g/mol 211.31 g/mol [5]227.30 g/mol
Boiling Point 215 °C[3]187 °C~300 °CN/A (Solid)
pKa (Predicted) 9.77 ± 0.29[6]~9.5N/AN/A

Performance as Chiral Auxiliaries in Asymmetric Alkylation

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are cleaved and ideally recovered.[7] The diastereoselectivity of alkylation reactions is a key metric for evaluating the performance of a chiral auxiliary.

While direct comparative data for this compound is limited in the readily available literature, we can infer its potential by examining related structures. For instance, a study by Myers et al. on pseudoephenamine, a structurally related chiral auxiliary, provides a valuable framework for comparison. They demonstrated that pseudoephenamine often provides superior diastereoselectivity in the alkylation of enolates compared to the more commonly used pseudoephedrine.[8][9]

Table 1: Diastereoselective Alkylation of Amide Enolates Using Pseudoephenamine and Pseudoephedrine Auxiliaries [9]

EntryAlkyl HalideAuxiliaryDiastereomeric Ratio (dr)
1CH₃IPseudoephenamine>100:1
Pseudoephedrine32:1
2CH₃CH₂IPseudoephenamine>100:1
Pseudoephedrine49:1
3(CH₃)₂CHIPseudoephenamine>100:1
Pseudoephedrine99:1

This data highlights the significant impact that subtle structural changes in the chiral auxiliary can have on the stereochemical outcome of a reaction. The additional steric bulk and conformational rigidity of pseudoephenamine likely contribute to its enhanced performance.[8][9] Researchers can anticipate that the N-isopropyl group in this compound would similarly influence diastereoselectivity in such reactions.

Experimental Protocols

General Procedure for Asymmetric Alkylation of an Amide Derived from a Chiral Amine Auxiliary

This protocol is a generalized procedure based on the principles of diastereoselective alkylation using chiral auxiliaries like those discussed.

1. Amide Formation:

  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC, 1.1 equiv) and a catalytic amount of DMAP.

  • Add the chiral amine (this compound or other, 1.0 equiv) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by filtering the urea byproduct and purifying the amide by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the chiral amide (1.0 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., LDA or LHMDS, 1.1 equiv) dropwise to form the enolate.

  • After stirring for 30-60 minutes at -78 °C, add the alkylating agent (e.g., alkyl halide, 1.2 equiv).

  • Allow the reaction to proceed at -78 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the alkylated product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For example, treatment with aqueous LiOH followed by acidification.

  • The chiral auxiliary can then be recovered by extraction and purified for reuse.

Logical Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral amine as a chiral auxiliary in an asymmetric alkylation reaction.

G Workflow for Asymmetric Alkylation with a Chiral Auxiliary cluster_0 Synthesis of Chiral Amide cluster_1 Diastereoselective Alkylation cluster_2 Cleavage and Recovery start Carboxylic Acid + Chiral Amine coupling Coupling Reaction start->coupling purify_amide Purification coupling->purify_amide chiral_amide Chiral Amide purify_amide->chiral_amide enolate Enolate Formation (Base) chiral_amide->enolate alkylation Alkylation (R-X) enolate->alkylation purify_product Purification alkylation->purify_product alkylated_product Alkylated Product (Diastereomeric Mixture) purify_product->alkylated_product cleavage Auxiliary Cleavage alkylated_product->cleavage separation Separation cleavage->separation final_product Enantiopure Product separation->final_product recovered_auxiliary Recovered Chiral Auxiliary separation->recovered_auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Signaling Pathway Analogy: Chiral Recognition in Resolution

The process of chiral resolution via diastereomeric salt formation can be conceptually compared to a signaling pathway where a chiral resolving agent selectively "binds" to one enantiomer of a racemic mixture, leading to a downstream "response" of crystallization.

G Conceptual Pathway of Chiral Resolution cluster_0 Initial State cluster_1 Recognition Event cluster_2 Signal Transduction (Physical Separation) cluster_3 Cellular Response (Separated Enantiomers) racemic Racemic Mixture (R- and S-Enantiomers) interaction Diastereomeric Salt Formation racemic->interaction resolving_agent Chiral Resolving Agent ((R)-Amine) resolving_agent->interaction salts Mixture of Diastereomeric Salts (R,R and S,R) interaction->salts crystallization Fractional Crystallization (Lower Solubility of one diastereomer) salts->crystallization solid Solid Phase: Enriched Diastereomeric Salt crystallization->solid liquid Liquid Phase: Enriched in other Diastereomer crystallization->liquid

Caption: Conceptual pathway of chiral resolution via diastereomeric salt formation.

Conclusion

The selection of an appropriate chiral amine is a critical decision in the design of an asymmetric synthesis. While (S)-α-phenylethylamine and its N-benzyl derivative are well-established and effective resolving agents, the use of N-substituted derivatives like this compound and pseudoephenamine as chiral auxiliaries can offer advantages in terms of diastereoselectivity, particularly in the formation of sterically hindered stereocenters.

The data presented for pseudoephenamine suggests that increasing the steric bulk on the amine can lead to significantly improved stereocontrol. Further experimental studies are warranted to directly compare the performance of this compound with other chiral amines in a variety of asymmetric transformations. This will enable a more comprehensive understanding of its synthetic utility and allow researchers to make more informed decisions in the pursuit of enantiomerically pure molecules.

References

A Comparative Guide to the Efficacy of (R)- and (S)-N-(1-phenylethyl)propan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in chiral molecules is a critical determinant of their interaction with biological targets.[1] In pharmacology, enantiomers of a compound can exhibit significantly different activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.[1] This is due to the stereospecific nature of receptors and enzymes in the body.

Expected Pharmacological Targets and Signaling Pathways

Based on their structural similarity to other phenylethylamine compounds, (R)- and (S)-N-(1-phenylethyl)propan-2-amine are expected to interact with the monoaminergic system. Their primary targets are likely to include monoamine oxidases (MAO-A and MAO-B) and monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).

Inhibition of MAO enzymes or monoamine transporters leads to an increase in the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have various downstream effects on neuronal signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Enantiomer Enantiomer MAO Monoamine Oxidase (MAO) Enantiomer->MAO Inhibition Transporter Monoamine Transporter (DAT, NET, SERT) Enantiomer->Transporter Inhibition Neurotransmitter Monoamine Neurotransmitter Transporter->Neurotransmitter Reuptake Vesicle Synaptic Vesicle Synaptic_Neurotransmitter Synaptic Monoamine Vesicle->Synaptic_Neurotransmitter Release Neurotransmitter->MAO Degradation Neurotransmitter->Vesicle Packaging Synaptic_Neurotransmitter->Transporter Binding Receptor Postsynaptic Receptor Synaptic_Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Figure 1. Hypothetical signaling pathway of N-(1-phenylethyl)propan-2-amine enantiomers.

Quantitative Data Comparison

While specific experimental data is unavailable, the following tables provide a template for how the comparative efficacy of the (R) and (S) enantiomers would be presented. The data would be obtained using the experimental protocols detailed in the subsequent section.

Table 1: Monoamine Oxidase (MAO) Inhibition

EnantiomerMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
(R)-N-(1-phenylethyl)propan-2-amineData not availableData not availableData not available
(S)-N-(1-phenylethyl)propan-2-amineData not availableData not availableData not available

Table 2: Monoamine Transporter Binding Affinity

EnantiomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compoundData not availableData not availableData not available
(S)-N-(1-phenylethyl)propan-2-amineData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the efficacy of (R)- and (S)-N-(1-phenylethyl)propan-2-amine.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from a fluorimetric method used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer for both MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.1)

  • Sodium hydroxide (2 M)

  • This compound and (S)-N-(1-phenylethyl)propan-2-amine

  • Clorgyline (selective MAO-A inhibitor, for control)

  • Pargyline (selective MAO-B inhibitor, for control)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture (250 µL final volume) in a 50 mM potassium phosphate buffer (pH 7.1).

  • Add 40 µM kynuramine to each well.

  • Add varying concentrations of the test enantiomer to the wells. A control well should contain no inhibitor.

  • Initiate the reaction by adding 3.75 µg of either MAO-A or MAO-B enzyme.

  • Incubate the mixture for 20 minutes at room temperature.

  • Stop the enzymatic reaction by adding 150 µL of 2 M NaOH.

  • Incubate for 10 minutes at room temperature to allow for the development of the fluorescent product (4-hydroxyquinoline).

  • Add 240 µL of water to each well.

  • Centrifuge the plate for 10 minutes at 15,000 rpm.

  • Transfer 500 µL of the supernatant to a new plate.

  • Measure the fluorescence using a spectrofluorometer with an excitation wavelength of 315 nm and an emission wavelength of 380 nm.[2]

  • Calculate the residual enzyme activity relative to the control (no inhibitor).

  • Plot the logarithm of the inhibitor concentration against the residual activity to determine the IC50 value.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of the enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][3]

Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for DAT, NET, and SERT.

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]citalopram (for SERT)

  • This compound and (S)-N-(1-phenylethyl)propan-2-amine

  • Assay buffer (e.g., Krebs-Henseleit buffer)

  • Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Culture the transporter-expressing cells in 96-well plates.

  • On the day of the experiment, wash the cells once with the assay buffer.

  • Incubate the cells for 5 minutes at room temperature in 50 µL of the assay buffer containing various concentrations of the test enantiomer.

  • Add the radioligand at a concentration near its Kd value.

  • To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a known inhibitor.

  • Incubate the plates for a specified time (e.g., 1-3 minutes) at room temperature to allow for binding equilibrium.

  • Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the concentration of the test compound against the specific binding to determine the IC50 value.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive comparison of the enantiomers.

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Efficacy cluster_analysis Data Analysis & Comparison Synthesis Synthesize (R) and (S) enantiomers Purity Determine enantiomeric and chemical purity (e.g., chiral HPLC, NMR) Synthesis->Purity MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay Purity->MAO_Assay Transporter_Assay Monoamine Transporter Binding Assay Purity->Transporter_Assay MAO_Data IC50 values for MAO-A and MAO-B MAO_Assay->MAO_Data Transporter_Data Ki values for DAT, NET, and SERT Transporter_Assay->Transporter_Data Comparison Compare IC50 and Ki values of (R) vs (S) enantiomers MAO_Data->Comparison Transporter_Data->Comparison SAR Establish Structure-Activity Relationship (SAR) Comparison->SAR

Figure 2. Experimental workflow for comparing the efficacy of the enantiomers.

References

(R)-N-(1-phenylethyl)propan-2-amine: A Guide to its Role in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-(1-phenylethyl)propan-2-amine , a chiral secondary amine, is a valuable molecule in the field of asymmetric synthesis. While it is not commonly documented as an organocatalyst itself, its significance lies in its application as a versatile chiral building block and auxiliary. This guide provides an objective overview of its synthesis, properties, and role in the construction of complex chiral molecules.

Note on Catalytic Benchmarking: Extensive literature searches did not yield sufficient data to directly benchmark the catalytic performance of this compound against existing organocatalysts in specific asymmetric reactions. Its primary documented utility is as a chiral synthon.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 215 °C[1]
Density 0.898 g/cm³[1]
pKa 9.77 ± 0.29 (Predicted)[2]
CAS Number 19302-16-0[3]
Chirality (R)-enantiomer
Synthesis of this compound

The enantiomerically pure form of this compound can be synthesized through several methods, with reductive amination and transaminase-mediated synthesis being the most common.[4]

1. Reductive Amination: This is a classical approach that involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, (R)-1-phenylethylamine is reacted with acetone, followed by reduction of the intermediate imine.

2. Transaminase-Mediated Synthesis: This biocatalytic method offers a greener alternative with high stereoselectivity. An (R)-selective ω-transaminase can be used to catalyze the asymmetric amination of a prochiral ketone.[4]

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • (R)-1-Phenylethylamine

  • Acetone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (R)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) is added acetone (1.2 eq).

  • A catalytic amount of acetic acid is added to the mixture to facilitate imine formation. The reaction is stirred at room temperature for 1-2 hours.

  • The reducing agent, sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualizing Synthetic Pathways and Applications

The following diagrams, generated using Graphviz, illustrate the synthetic routes to this compound and its logical application as a chiral auxiliary.

G cluster_reductive_amination Reductive Amination cluster_transaminase Transaminase-Mediated Synthesis ra_start1 (R)-1-Phenylethylamine ra_intermediate Imine Intermediate ra_start1->ra_intermediate ra_start2 Acetone ra_start2->ra_intermediate ra_end This compound ra_intermediate->ra_end ra_reductant Reducing Agent (e.g., NaBH(OAc)₃) ra_reductant->ra_end ta_start1 Prochiral Ketone ta_end This compound ta_start1->ta_end ta_start2 Amine Donor ta_start2->ta_end ta_catalyst (R)-selective ω-Transaminase ta_catalyst->ta_end

Caption: Synthetic routes to this compound.

G start Achiral Substrate intermediate Chiral Intermediate (Diastereomeric Mixture) start->intermediate chiral_aux This compound (Chiral Auxiliary) chiral_aux->intermediate separation Diastereomer Separation (e.g., Chromatography, Crystallization) intermediate->separation diastereomer1 Pure Diastereomer 1 separation->diastereomer1 diastereomer2 Pure Diastereomer 2 separation->diastereomer2 cleavage Auxiliary Cleavage diastereomer1->cleavage product Enantiomerically Pure Product cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Logical workflow for the use of this compound as a chiral auxiliary.

References

Cross-Validation of Analytical Techniques for (R)-N-(1-phenylethyl)propan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the chiral separation and quantification of (R)-N-(1-phenylethyl)propan-2-amine. The objective is to offer a data-driven resource for selecting the most appropriate analytical methodology based on specific research or quality control needs. This document outlines detailed experimental protocols and presents a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Introduction to Chiral Analysis of this compound

This compound is a chiral secondary amine. The stereochemistry of such molecules is of paramount importance in the pharmaceutical industry as enantiomers can exhibit significantly different pharmacological and toxicological properties. Therefore, robust and reliable analytical methods are essential for the enantioselective analysis of this compound to ensure its purity, stability, and quality. This guide explores and cross-validates three common analytical techniques for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for chiral separation is often a trade-off between resolution, speed, sensitivity, and cost. The following table summarizes the performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) for the analysis of chiral amines, including this compound and structurally related compounds.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Volatilization and separation on a chiral stationary phase.Partitioning between a liquid mobile phase and a chiral stationary phase.Separation based on differential electrophoretic mobility in a capillary.
Resolution (Rs) Generally high, especially with derivatization.High, with a wide variety of chiral stationary phases available.Very high, offering excellent separation of enantiomers.
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ng/mL to pg/mL range.µg/mL to ng/mL range.ng/mL to pg/mL range.
Limit of Quantification (LOQ) ng/mL range.µg/mL range.ng/mL range.
Analysis Time Typically longer due to temperature programming.Can be rapid, especially with UHPLC systems.Generally fast, with short analysis times.
Sample Derivatization Often required to improve volatility and peak shape.Can often be avoided with suitable chiral stationary phases.Not typically required.
Instrumentation Cost Moderate.High.Moderate to High.
Solvent Consumption Low.High.Very Low.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For amines like this compound, derivatization is often employed to improve chromatographic performance.

Experimental Protocol:

  • Derivatization: React the sample with a chiral derivatizing agent such as S-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC) to form diastereomers. This allows for separation on a standard achiral column. Alternatively, a chiral stationary phase can be used without derivatization.

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX 225), is recommended for direct enantiomeric separation. For derivatized samples, a standard non-polar column (e.g., DB-5) can be used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample containing this compound Derivatization Derivatization (Optional) Sample->Derivatization Injector Injector Derivatization->Injector Column Chiral GC Column Injector->Column Detector Detector (FID/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Chiral Gas Chromatography Workflow.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of enantiomers. A key advantage is the availability of a diverse range of chiral stationary phases (CSPs).

Experimental Protocol:

  • Column: A chiral stationary phase column is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are often effective for separating chiral amines. A common choice is a Chiralpak® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. For reversed-phase mode, a mixture of water/buffer and acetonitrile/methanol is common. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. A patent for a similar compound suggests a mobile phase of perchloric acid aqueous solution (pH=1.0)/acetonitrile=50:50 (v/v)[1].

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm)[1].

  • Injection Volume: 5 - 20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample in Mobile Phase Injector Injector Sample->Injector Pump HPLC Pump Pump->Injector Column Chiral HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 2: Chiral High-Performance Liquid Chromatography Workflow.
Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent volumes, making it a green and cost-effective technique for chiral separations.

Experimental Protocol:

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH.

  • Chiral Selector: A chiral selector is added to the BGE to enable enantiomeric separation. Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used. For phenethylamine enantiomers, amino acid-based ionic liquids have also been shown to be effective as BGE additives.

  • Voltage: 15 - 30 kV.

  • Temperature: 20 - 30 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector, typically at a low wavelength (e.g., 200-220 nm).

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample in BGE Injection Injection Sample->Injection Capillary Capillary Separation Electrophoretic Separation Capillary->Separation Injection->Capillary Detection UV Detector Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Quantification Electropherogram->Quantification

Figure 3: Capillary Electrophoresis Workflow.

Conclusion

The choice of the optimal analytical technique for the cross-validation of this compound depends on the specific requirements of the analysis.

  • Chiral GC is a highly sensitive method, particularly when coupled with a mass spectrometer, and is well-suited for trace analysis, although it may require sample derivatization.

  • Chiral HPLC offers great versatility due to the wide array of available chiral stationary phases and is a robust and reliable technique for routine quality control.

  • Capillary Electrophoresis provides exceptional resolution and is a fast, environmentally friendly method ideal for high-throughput screening and method development.

For comprehensive cross-validation, it is recommended to utilize at least two of these orthogonal techniques to ensure the accuracy and reliability of the analytical results. This approach provides a high degree of confidence in the enantiomeric purity and concentration of this compound.

References

Comparative Efficacy of (R)-N-(1-phenylethyl)propan-2-amine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals

This guide provides a comparative analysis of (R)-N-(1-phenylethyl)propan-2-amine derivatives and related phenethylamines, focusing on their inhibitory activity against Monoamine Oxidase B (MAO-B). This enzyme is a critical target in the treatment of neurodegenerative diseases, such as Parkinson's disease, due to its role in the degradation of dopamine. The following sections present a summary of quantitative inhibitory data, a detailed experimental protocol for assessing MAO-B inhibition, and a visualization of the dopamine degradation pathway.

Comparative Inhibitory Activity against MAO-B

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table summarizes the reported Ki values for a series of phenethylamine derivatives against human MAO-A and MAO-B. A lower Ki value indicates a higher binding affinity and more potent inhibition. The data highlights the impact of structural modifications on both potency and selectivity for the MAO-B isoform.

CompoundMAO-A Ki (µM)[1][2]MAO-B Ki (µM)[1][2]Selectivity Index (MAO-A/MAO-B)
Amphetamine5.3--
Methamphetamine17.2--
α-ethylphenethylamine (AEPEA)14.02340.06
N,α-diethylphenethylamine (N,α-DEPEA)2511591.58
Phentermine196--

A higher selectivity index indicates greater selectivity for MAO-B over MAO-A.

Structure-Activity Relationship (SAR) Insights:

The presented data on phenethylamine analogs reveals key structural determinants for MAO inhibition. N-alkylation and α-alkylation significantly influence the inhibitory activity and selectivity. For instance, α-ethylphenethylamine (AEPEA) demonstrates competitive inhibition of human recombinant MAO-A with a Ki of 14.0 µM, showing a 17-fold stronger inhibition of MAO-A compared to MAO-B (Ki = 234 µM)[1][2]. In contrast, the N,α-diethyl derivative (N,α-DEPEA) is a weak inhibitor of both isoforms, with Ki values of 251 µM for MAO-A and 159 µM for MAO-B[1][2].

Further exploration of structural analogs indicates that amphetamine is a more potent MAO-A inhibitor (Ki = 5.3 µM) than AEPEA and methamphetamine (Ki = 17.2 µM)[1][2]. These findings underscore the sensitivity of the MAO active site to the nature and size of substituents on the phenethylamine scaffold.

Experimental Protocol: Fluorometric MAO-B Inhibitor Screening Assay

The following protocol details a common and reliable method for determining the MAO-B inhibitory activity of test compounds. This fluorometric assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[3][4][5][6][7]

Materials:

  • MAO-B Enzyme (human recombinant)

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Developer Solution (containing a probe that reacts with H₂O₂)

  • Inhibitor Control (e.g., Selegiline)

  • Test Compounds

  • 96-well black microplate

  • Multi-well fluorometer (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MAO-B enzyme in the assay buffer.

    • Prepare a working solution of the MAO-B substrate in the assay buffer.

    • Prepare a working solution of the developer.

    • Prepare serial dilutions of the test compounds and the inhibitor control in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following:

      • Test compound solution or inhibitor control or assay buffer (for enzyme control).

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding the MAO-B substrate solution to all wells.

    • Immediately add the developer solution to all wells.

  • Measurement:

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.

    • The rate of increase in fluorescence is proportional to the MAO-B activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing the Role of MAO-B in Dopamine Degradation

Monoamine Oxidase B plays a crucial role in the metabolic degradation of dopamine in the brain. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which is a key therapeutic strategy in Parkinson's disease. The following diagram illustrates this pathway.

Caption: Dopamine metabolism and the central role of MAO-B.

Experimental Workflow for MAO-B Inhibitor Screening

The process of identifying and characterizing novel MAO-B inhibitors involves a structured workflow, from initial screening to the determination of inhibitory potency.

MAOB_Inhibitor_Screening_Workflow cluster_workflow MAO-B Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screening (Single High Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (Serial Dilutions) hit_identification->dose_response Active Compounds end_inactive Inactive hit_identification->end_inactive Inactive Compounds ic50_determination IC50 Determination dose_response->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A typical workflow for screening MAO-B inhibitors.

References

A Comparative Guide to the Reproducibility of Experiments Utilizing (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental reproducibility for (R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine crucial in various research and pharmaceutical applications.[1] We delve into common synthesis methodologies, their inherent variability, and compare them with alternative approaches to synthesizing chiral amines. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting robust and repeatable experimental pathways.

Comparison of Synthesis Methods for Reproducibility

The reproducibility of experiments involving this compound is fundamentally tied to its synthesis. The method chosen dictates not only yield and purity but also the consistency of enantiomeric excess (ee), a critical parameter for chiral compounds.[1] Below is a comparison of primary synthesis routes.

Synthesis MethodTypical YieldTypical Enantiomeric Excess (ee)Key Factors for ReproducibilityAdvantagesLimitations
Transaminase-Mediated Synthesis 77% - >99%[2]≥98.5%[2]Enzyme loading, substrate loading, pH, temperature, co-solvent selection.[2]High enantioselectivity, environmentally friendly ("green") chemistry.[2][3]Enzyme activity can be sensitive to reaction conditions, potential for substrate inhibition.[4]
Reductive Amination 80-90% (general yields for similar reactions)[5]Variable; depends on chiral catalyst or auxiliaryPurity of reagents (ketone, amine), choice of reducing agent (e.g., NaBH₃CN, catalytic hydrogenation), catalyst quality, temperature, and pressure control.[1][4]Well-established, robust, versatile for various amines.[1]Often requires a metal catalyst (e.g., Palladium, Iridium), which can be costly and requires removal from the final product.[1]
Classical Resolution of Racemic Mixture Theoretical max of 50% (without racemization of the unwanted enantiomer)>95% (after separation)Efficiency of the resolving agent, crystallization conditions (solvent, temperature), number of recrystallization steps.Can be effective for producing enantiomerically pure compounds.[5]Inherently inefficient with a maximum yield of 50% unless the unwanted enantiomer is recycled.[5]

Experimental Protocols

Detailed and consistent protocols are paramount for achieving reproducible results. Below are representative methodologies for the key synthesis techniques.

Protocol 1: Transaminase-Mediated Asymmetric Synthesis

This protocol is based on the enzymatic conversion of a prochiral ketone to a chiral amine, a method noted for its high stereoselectivity.[2][4]

  • Biocatalyst Preparation : Immobilized whole-cell biocatalysts with (R)-transaminase activity are prepared or acquired.

  • Reaction Mixture Setup :

    • In a temperature-controlled vessel, create a buffered solution (e.g., pH 8.0).[2]

    • Add the prochiral ketone precursor (e.g., acetophenone) to a final concentration of 30-50 g/L.[2]

    • Introduce a suitable amine donor.

    • Add a co-solvent (e.g., 10% V/V DMSO) to aid in substrate solubility.[2]

  • Enzymatic Reaction :

    • Add the immobilized transaminase biocatalyst (e.g., 10% enzyme loading).[2]

    • Maintain the reaction at a constant temperature (e.g., 45°C) with agitation.[2]

    • Monitor the reaction progress using HPLC or GC to determine conversion.[2]

  • Work-up and Purification :

    • Once the reaction reaches completion (typically >99% conversion), separate the biocatalyst by filtration.

    • Extract the product from the aqueous phase using an organic solvent.

    • Purify the this compound via distillation or column chromatography.

  • Analysis : Confirm the identity via NMR spectroscopy and determine the enantiomeric excess using chiral GC or HPLC.[1][2]

Protocol 2: Reductive Amination

This is a widely used and robust method for synthesizing amines.[1][4]

  • Imine Formation :

    • In a reaction vessel, dissolve acetophenone and isopropylamine in a suitable solvent (e.g., methanol).

    • The reaction is often performed in a single vessel where the imine forms in situ.[1]

  • Reduction :

    • Introduce a reducing agent. This can be a chemical reagent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1]

    • Alternatively, for catalytic hydrogenation, introduce a metal catalyst (e.g., Palladium on carbon) and pressurize the vessel with hydrogen gas.[1][4]

    • Maintain the reaction under controlled temperature and pressure until completion.

  • Work-up and Purification :

    • If a metal catalyst was used, filter it from the reaction mixture.

    • Quench the reaction carefully (e.g., by adding water if NaBH₄ was used).

    • Extract the amine product into an organic solvent.

    • Wash the organic layer to remove impurities.

    • Purify the final product by distillation under reduced pressure or column chromatography.

  • Analysis : Characterize the product using NMR and mass spectrometry to confirm its structure and purity.[1]

Visualizing Workflows and Influencing Factors

Reproducibility is often influenced by a cascade of procedural steps and environmental factors. The following diagrams illustrate these relationships.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis Start Start Reagents Select & Prepare Reagents (Ketone, Amine/Amine Donor) Start->Reagents Reaction Perform Reaction (Enzymatic or Chemical) Reagents->Reaction Control In-Process Control (HPLC/GC Monitoring) Reaction->Control Workup Reaction Work-up (Quenching, Extraction) Control->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Analysis Final Product Analysis (NMR, Chiral HPLC) Purify->Analysis Product Pure (R)-Amine Analysis->Product

Caption: General experimental workflow for the synthesis and quality control of this compound.

G cluster_0 Chemical Factors cluster_1 Process Parameters cluster_2 Analytical Factors center Reproducibility (Yield & ee%) ReagentPurity Reagent Purity ReagentPurity->center CatalystActivity Catalyst/Enzyme Activity CatalystActivity->center Solvent Solvent Choice Solvent->center Temperature Temperature Control Temperature->center pH pH Control (Enzymatic) pH->center Pressure Pressure (Hydrogenation) Pressure->center Time Reaction Time Time->center Method Analytical Method (e.g., Chiral GC vs HPLC) Method->center Calibration Instrument Calibration Calibration->center

Caption: Key factors influencing the experimental reproducibility of chiral amine synthesis.

Mechanism of Action and Biological Relevance

For drug development professionals, understanding the target interaction is as important as the synthesis. This compound has been identified as an inhibitor of amine oxidase [flavin-containing] B (MAO-B).[4] This enzyme is critical for the metabolism of various amines, including neurotransmitters.[4]

G Amines Biogenic & Xenobiotic Amines MAOB Amine Oxidase B (MAO-B) Amines->MAOB Metabolized by Metabolites Metabolites MAOB->Metabolites Target (R)-N-(1-phenylethyl) propan-2-amine Inhibition Inhibition Target->Inhibition Inhibition->MAOB

Caption: Simplified signaling pathway showing the inhibition of MAO-B by this compound.

References

Assessing the Novelty of (R)-N-(1-phenylethyl)propan-2-amine Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-(1-phenylethyl)propan-2-amine, a chiral secondary amine, presents intriguing possibilities in the realms of chiral resolution, asymmetric synthesis, and medicinal chemistry. This guide provides a comparative analysis of its potential applications, supported by available experimental data for the compound and its close structural analogs.

Application as a Chiral Resolving Agent

Chiral resolution by diastereomeric salt formation is a fundamental technique for obtaining enantiomerically pure compounds.[1][2] The efficacy of a resolving agent is determined by its ability to form diastereomeric salts with a racemate that exhibit significant differences in solubility, allowing for separation by fractional crystallization. While direct comparative studies on the performance of this compound are limited in the reviewed literature, its structural similarity to (R)-1-phenylethylamine suggests its potential as a valuable resolving agent for acidic racemates, such as non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

Comparison with Other Chiral Resolving Agents for Profens

Profens, such as ibuprofen and ketoprofen, are a critical class of chiral carboxylic acids where one enantiomer typically possesses the desired therapeutic activity.[3] The resolution of these racemates is of significant industrial importance. The following table summarizes the performance of common chiral resolving agents for ibuprofen and ketoprofen, providing a benchmark against which the potential of this compound can be assessed.

Racemic AcidChiral Resolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AcidReference
Ibuprofen (+)-(R)-PhenylethylamineNot SpecifiedNot SpecifiedNot Specified[4]
(S)-(-)-α-PhenethylamineNot SpecifiedNot SpecifiedNot Specified[5]
Ketoprofen (-)-CinchonidineEthyl acetate / Methanol31% (after recrystallization)97%[6]
(R)-α-PhenylethylamineNot SpecifiedNot SpecifiedNot Specified[6]

Novelty Assessment: The novelty of using this compound for profen resolution would lie in potentially achieving higher yields or enantiomeric excess compared to established agents like (R)-1-phenylethylamine or cinchonidine. The presence of the N-isopropyl group could influence the crystal packing of the diastereomeric salts, possibly leading to improved separation efficiency. Experimental validation is necessary to confirm this hypothesis.

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine, which can be adapted for this compound.

Materials:

  • Racemic Ibuprofen

  • This compound

  • Methanol (or other suitable solvent)

  • Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

Procedure:

  • Diastereomeric Salt Formation: Dissolve equimolar amounts of racemic ibuprofen and this compound in a minimal amount of hot methanol.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with HCl until the pH is acidic.

  • Extraction: Extract the liberated ibuprofen enantiomer with diethyl ether.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched ibuprofen.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC or by measuring its specific rotation.

G racemic_ibuprofen Racemic Ibuprofen diastereomeric_salts Diastereomeric Salts (R-Ibuprofen-R-Amine and S-Ibuprofen-R-Amine) racemic_ibuprofen->diastereomeric_salts resolving_agent This compound resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble_salt acidification Acidification (HCl) less_soluble_salt->acidification enantioenriched_ibuprofen Enantiomerically Enriched Ibuprofen acidification->enantioenriched_ibuprofen recovered_agent Recovered Resolving Agent acidification->recovered_agent

Figure 1. Workflow for the chiral resolution of racemic ibuprofen.

Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed.[7] (R)-1-phenylethylamine is a well-established chiral auxiliary used in a variety of asymmetric syntheses.[8][9][10] The N-isopropyl derivative, this compound, could offer modified steric and electronic properties, potentially leading to different levels of diastereoselectivity in asymmetric reactions.

Comparison with Other Chiral Auxiliaries

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product formed. Below is a comparison of the performance of different chiral auxiliaries in asymmetric alkylation reactions, a common application.

SubstrateChiral AuxiliaryReactionDiastereomeric Excess (d.e.)Reference
PropionamidePseudoephedrineAlkylation>98%[11]
Glycine derivativeBINOLAlkylation69-86%[7]

Novelty Assessment: The novelty of employing this compound as a chiral auxiliary would be demonstrated by achieving high diastereoselectivity in reactions where other auxiliaries are less effective, or by enabling novel transformations. The bulkier N-isopropyl group, compared to the N-H of the parent amine, could provide a different chiral environment, influencing the approach of reagents and thus the stereochemical outcome.

Experimental Protocol: Asymmetric Alkylation of a Propanamide

This protocol outlines a general procedure for the asymmetric alkylation of a propanamide derivative using a chiral auxiliary, adaptable for this compound.

Materials:

  • This compound

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide (or other electrophile)

  • Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (HCl)

Procedure:

  • Amide Formation: React this compound with propionyl chloride to form the corresponding propanamide.

  • Enolate Formation: Treat the propanamide with LDA in anhydrous THF at low temperature (e.g., -78 °C) to generate the chiral enolate.

  • Alkylation: Add benzyl bromide to the enolate solution and allow the reaction to proceed.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography.

  • Analysis: Determine the diastereomeric excess of the alkylated product by NMR spectroscopy or chiral HPLC.

  • Auxiliary Removal: Cleave the chiral auxiliary by hydrolysis (e.g., with aqueous HCl) to yield the chiral carboxylic acid.

G auxiliary This compound amide Chiral Propanamide auxiliary->amide propanoyl_chloride Propionyl Chloride propanoyl_chloride->amide enolate Chiral Enolate amide->enolate Deprotonation lda LDA lda->enolate alkylated_amide Alkylated Amide (Diastereomeric Mixture) enolate->alkylated_amide Alkylation benzyl_bromide Benzyl Bromide benzyl_bromide->alkylated_amide hydrolysis Hydrolysis alkylated_amide->hydrolysis chiral_acid Chiral Carboxylic Acid hydrolysis->chiral_acid recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary

Figure 2. Asymmetric alkylation workflow using a chiral auxiliary.

Application in Medicinal Chemistry: Monoamine Oxidase Inhibition

Phenethylamine and its derivatives are known to interact with various biological targets, including monoamine oxidases (MAO-A and MAO-B).[12][13] These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[14] The potential of this compound as a MAO inhibitor is suggested by studies on related N-alkylated phenylethylamine derivatives.

Comparison with Other MAO Inhibitors

The potency of MAO inhibitors is typically expressed as their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The table below presents data for several phenethylamine derivatives, providing a basis for comparison.

CompoundTargetIC50 / KiReference
N-(2,4-Dinitrophenyl)benzamideMAO-AIC50 = 126 nM[15]
N-(2,4-Dinitrophenyl)benzo[d][2][16]dioxole-5-carboxamideMAO-BIC50 = 56 nM, Ki = 6.3 nM[15]
(E)-1-(Benzo[d][2][16]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-oneMAO-BIC50 = 0.0021 µM[17]

Novelty Assessment: The novelty of this compound in this context would depend on its potency and selectivity for MAO-A versus MAO-B. A highly potent and selective inhibitor could be a valuable lead compound for the development of new therapeutics. The N-isopropyl group may influence the binding affinity and selectivity of the compound for the active site of the MAO isoforms.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a general method for determining the MAO inhibitory activity of a compound.

Materials:

  • Recombinant human MAO-A and MAO-B

  • This compound (test compound)

  • Kynuramine (substrate)

  • Phosphate buffer

  • 96-well microplate reader (fluorescence)

Procedure:

  • Enzyme Preparation: Prepare solutions of MAO-A and MAO-B in phosphate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay: In a 96-well plate, pre-incubate the enzyme with the test compound or vehicle control for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G mao_enzyme MAO-A or MAO-B product 4-Hydroxyquinoline (Fluorescent) mao_enzyme->product Catalysis inhibition Inhibition mao_enzyme->inhibition inhibitor This compound inhibitor->mao_enzyme Binding substrate Kynuramine substrate->product measurement Fluorescence Measurement product->measurement ic50 IC50 Determination measurement->ic50

Figure 3. Signaling pathway for MAO inhibition assay.

Conclusion

This compound holds promise as a novel chiral resolving agent, a chiral auxiliary in asymmetric synthesis, and a potential modulator of monoamine oxidase activity. While direct comparative data for this specific compound is not yet abundant in the public domain, the performance of its parent compound, (R)-1-phenylethylamine, and other related derivatives provides a strong foundation for its potential utility. Further experimental investigation is warranted to fully elucidate the novelty and advantages of its applications. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and execute studies to assess the performance of this compound against existing alternatives.

References

A Literature Review and Comparative Analysis of (R)-N-(1-phenylethyl)propan-2-amine and Related Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of (R)-N-(1-phenylethyl)propan-2-amine and established monoamine oxidase B (MAO-B) inhibitors, selegiline and rasagiline. Due to a lack of publicly available quantitative data for this compound, this document highlights its known qualitative aspects and provides a framework for its evaluation against well-characterized alternatives. The information herein is intended to support research and development efforts in the field of neuropharmacology.

Comparative Pharmacological Data

Pharmacodynamic Properties: MAO-B Inhibition

The primary mechanism of action for this class of compounds is the inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[3] The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (Human Brain)Selectivity for MAO-B over MAO-AReference
This compound MAO-BData not availableData not available
Selegiline MAO-B6.8 ± 1.4 nM~250-fold[4]
Rasagiline MAO-B14 ± 3.5 nM~50-fold[3][4]
Safinamide MAO-B79 nM~1000-fold[3]
Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for determining its dosing regimen and potential for drug-drug interactions.

ParameterThis compoundSelegilineRasagiline
Oral Bioavailability Data not available~4-10%[1][5]~36%[2]
Plasma Protein Binding Data not available85-90%[1]88-94%[6]
Metabolism Data not availableExtensively in the liver (CYP2B6) to desmethylselegiline, levoamphetamine, and levomethamphetamine.[1][7]Almost complete biotransformation in the liver (primarily CYP1A2).[6]
Elimination Half-life Data not available~1.5 hours (single dose)[8]~3 hours (steady-state)[2][6]
Excretion Data not availablePrimarily in urine as metabolites.[1]Primarily in urine (62%) and feces (7%).[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of this compound based on common synthetic routes for similar chiral amines.

Synthesis via Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[9] This process typically involves the formation of an imine or enamine intermediate followed by reduction.

Materials:

  • Phenylacetone (1-phenylpropan-2-one)

  • (R)-(+)-α-Methylbenzylamine or Isopropylamine

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

  • Acid catalyst (optional, e.g., acetic acid)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve phenylacetone (1 equivalent) and the chosen amine (1-1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). If using an acid catalyst, it is added at this stage. The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, the reducing agent is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if the reaction is exothermic.

    • For Sodium Borohydride/Sodium Cyanoborohydride: The reducing agent (1.5-2 equivalents) is added slowly. The reaction is stirred until the imine is fully reduced.

    • For Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation vessel containing a catalytic amount of Palladium on carbon (Pd-C). The vessel is then pressurized with hydrogen gas and shaken or stirred until hydrogen uptake ceases.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water or a dilute acid.

    • The organic solvent is removed under reduced pressure.

    • The aqueous residue is basified (e.g., with NaOH) to deprotonate the amine product.

    • The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

    • The solvent is evaporated to yield the crude product, which is then purified by column chromatography or distillation.

Enantioselective Synthesis using Transaminases

Biocatalytic methods using transaminases offer a highly selective route to chiral amines under mild reaction conditions.[10][11]

Materials:

  • Prochiral ketone (e.g., Phenylacetone)

  • Amine donor (e.g., Isopropylamine, L-Alanine)

  • (R)-selective ω-transaminase (ω-TA) enzyme (commercially available or produced recombinantly)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Co-solvent (optional, e.g., DMSO)

  • System for by-product removal (optional, e.g., lactate dehydrogenase/glucose dehydrogenase for pyruvate removal)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)

Procedure:

  • Reaction Setup: In a reaction vessel, the buffer solution is prepared, and the PLP cofactor is added to the required final concentration.

  • Enzyme and Substrate Addition: The (R)-selective ω-transaminase is added to the buffer. Subsequently, the prochiral ketone and the amine donor are added. If a co-solvent is used to improve substrate solubility, it is added at this stage.

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 25-40 °C) with agitation (e.g., in an incubator shaker) for a specified period (e.g., 24-48 hours). The pH of the reaction may need to be monitored and adjusted.

  • Reaction Monitoring: The progress of the reaction, including substrate conversion and enantiomeric excess of the product, is monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral column.

  • Work-up and Purification:

    • The reaction is terminated, often by adding a strong base to raise the pH and stop enzymatic activity.

    • The enzyme is removed by centrifugation or filtration.

    • The product is extracted from the aqueous phase using an appropriate organic solvent.

    • The organic extract is dried and concentrated.

    • The final product is purified using standard techniques like column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

MAO_B_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage Dopamine_Synapse VMAT2->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) MAO_B MAO-B DAT->MAO_B Degradation Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Metabolites Inactive Metabolites MAO_B->Metabolites Compound This compound or other MAO-B Inhibitor Compound->MAO_B Inhibition

Caption: MAO-B Inhibition Pathway in Dopaminergic Synapse.

Reductive_Amination_Workflow Start Start Materials: Phenylacetone & Amine Imine_Formation Imine Formation (Solvent, optional catalyst) Start->Imine_Formation Reduction Reduction (e.g., NaBH4 or H2/Pd-C) Imine_Formation->Reduction Workup Quenching & Extraction Reduction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification End Final Product: This compound Purification->End

Caption: Reductive Amination Experimental Workflow.

Transaminase_Synthesis_Workflow Start Start Materials: Phenylacetone & Amine Donor Reaction_Setup Reaction Setup (Buffer, PLP, Enzyme) Start->Reaction_Setup Incubation Incubation (Controlled Temperature & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Workup Enzyme Removal & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification End Final Product: This compound Purification->End

Caption: Transaminase-Mediated Synthesis Workflow.

References

Comparative Analysis of (R)-N-(1-phenylethyl)propan-2-amine and Alternative Psychostimulants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this report details a statistical analysis of (R)-N-(1-phenylethyl)propan-2-amine in comparison to other psychostimulant alternatives. This guide includes a summary of physicochemical properties, detailed experimental protocols for behavioral and analytical assays, and an exploration of the underlying signaling pathways.

I. Comparative Physicochemical and Pharmacological Data

This compound, a chiral amine, shares structural similarities with amphetamine and its derivatives, which are well-known central nervous system stimulants. Its pharmacological profile, while not as extensively documented as that of amphetamine or methamphetamine, is of significant interest to researchers exploring novel psychoactive compounds. The following tables provide a comparative summary of the available data.

PropertyThis compoundd-Amphetamined-Methamphetamine
Molecular Formula C₁₁H₁₇N[1]C₉H₁₃NC₁₀H₁₅N
Molecular Weight 163.26 g/mol [1]135.21 g/mol 149.23 g/mol
IUPAC Name N-[(1R)-1-phenylethyl]propan-2-amine[1](2S)-1-phenylpropan-2-amine(2S)-N-methyl-1-phenylpropan-2-amine
Primary Target Monoamine Transporters, TAAR1[2][3]Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), TAAR1[3][4]Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), TAAR1[4]
Known Effects CNS StimulantCNS Stimulant, Appetite SuppressantCNS Stimulant

Table 1: Comparative Physicochemical Properties and Primary Pharmacological Targets.

While specific quantitative data on the behavioral effects of this compound from head-to-head comparative studies are limited in the public domain, the following table illustrates the expected data format from locomotor activity and conditioned place preference assays, based on typical results for amphetamine-like compounds.

CompoundDose (mg/kg)Locomotor Activity (Distance Traveled, cm)Conditioned Place Preference (Time in Drug-Paired Chamber, s)
Vehicle-1500 ± 150450 ± 30
This compound1Data not availableData not available
3Data not availableData not available
10Data not availableData not available
d-Amphetamine13500 ± 300600 ± 40
35500 ± 450750 ± 50
104000 ± 400 (stereotypy observed)650 ± 45

Table 2: Hypothetical Comparative Behavioral Data. This table illustrates the type of data generated from locomotor activity and conditioned place preference studies. Specific experimental data for this compound is needed for a direct comparison.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide established protocols for the synthesis, analytical separation, and behavioral evaluation of this compound and its alternatives.

A. Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of secondary amines from a ketone and a primary amine.

Materials:

  • 1-Phenyl-2-propanone

  • (R)-1-Phenylethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-phenyl-2-propanone (1 equivalent) in 1,2-dichloroethane, add (R)-1-phenylethylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Acetic acid can be added as a catalyst.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

B. Chiral HPLC Separation of Enantiomers

This protocol is essential for determining the enantiomeric purity of the synthesized compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H).

  • Mobile Phase: Hexane/Isopropyl alcohol (e.g., 80:20 v/v).[5]

  • This compound sample.

  • Reference standards for both (R) and (S) enantiomers.

Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5]

  • Set the UV detector to a suitable wavelength for detection (e.g., 230 nm).[5]

  • Dissolve a small amount of the sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and identify the retention times for the two enantiomers by comparing with the reference standards.

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

C. Locomotor Activity Assay in Mice

This assay is used to assess the stimulant effects of the compounds on spontaneous movement.

Materials:

  • Male C57BL/6 mice.

  • Open-field activity chambers equipped with infrared beams or video tracking software.

  • This compound, d-amphetamine, and vehicle (e.g., saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Place each mouse individually into the center of the open-field chamber and allow for a 30-minute habituation period.

  • Following habituation, administer the test compound or vehicle via i.p. injection.

  • Immediately return the mouse to the activity chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for a predefined period (e.g., 60-90 minutes).

  • Analyze the data by comparing the activity levels between the different treatment groups.

D. Conditioned Place Preference (CPP) Assay in Mice

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.

Materials:

  • Male C57BL/6 mice.

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound, d-amphetamine, and vehicle (e.g., saline).

  • Syringes and needles for i.p. injection.

Procedure:

  • Pre-conditioning (Baseline): On day 1, place each mouse in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning: Over the next 6-8 days, conduct conditioning sessions. On drug conditioning days, administer the test compound and confine the mouse to one of the outer chambers for 30 minutes. On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-conditioning (Test): On the day after the final conditioning session, place the mouse in the central compartment and allow free access to all chambers for 15 minutes in a drug-free state.

  • Data Analysis: Record the time spent in each chamber during the test session. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline and the vehicle-paired chamber indicates a conditioned place preference, suggesting rewarding properties.[6][7]

III. Signaling Pathways and Mechanisms of Action

The psychostimulant effects of amphetamine-like compounds are primarily mediated through their interaction with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1).

A. Dopamine Transporter (DAT) and TAAR1 Signaling

This compound, like amphetamine, is expected to act as a substrate for the dopamine transporter (DAT). This leads to competitive inhibition of dopamine reuptake and promotes reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.[8] Additionally, these compounds can activate the intracellular G-protein coupled receptor, TAAR1. TAAR1 activation triggers a signaling cascade involving adenylyl cyclase and protein kinases A and C, which can further modulate DAT function and dopamine release.[2][9]

DAT_TAAR1_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft amphetamine This compound / Amphetamine dat Dopamine Transporter (DAT) amphetamine->dat Substrate taar1 TAAR1 amphetamine->taar1 Activation dat->amphetamine Uptake dopamine_synapse Synaptic Dopamine dat->dopamine_synapse Dopamine Efflux dopamine_vesicle Dopamine Vesicles dopamine_cyto Cytosolic Dopamine dopamine_vesicle->dopamine_cyto Release dopamine_cyto->dat Efflux ac Adenylyl Cyclase taar1->ac Activates camp cAMP ac->camp Generates pka_pkc PKA / PKC camp->pka_pkc Activates pka_pkc->dat Modulates

Caption: Dopamine Transporter and TAAR1 Signaling Pathway.

B. Experimental Workflow for Behavioral Analysis

The following diagram illustrates the logical flow of the behavioral experiments described in this guide.

Behavioral_Workflow start Start habituation Habituation to Environment start->habituation baseline Baseline Measurement (Locomotor or CPP Pre-test) habituation->baseline drug_admin Drug Administration (Test Compound or Vehicle) baseline->drug_admin locomotor_test Locomotor Activity Test drug_admin->locomotor_test cpp_conditioning Conditioned Place Preference Conditioning drug_admin->cpp_conditioning data_analysis Data Analysis and Comparison locomotor_test->data_analysis cpp_test Conditioned Place Preference Test cpp_conditioning->cpp_test cpp_test->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Behavioral Assays.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-N-(1-phenylethyl)propan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-N-(1-phenylethyl)propan-2-amine, a secondary amine used in various organic synthesis and medicinal chemistry applications. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Identification and Classification

Key Hazard Information Summary:

Hazard CategoryDescriptionPrimary References
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.

II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves.

  • Eye/Face Protection: Use safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2][3]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[4]

  • Keep the compound away from incompatible substances such as acids and oxidizing agents.[2]

III. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are crucial to prevent hazardous reactions.[2]

  • Identify and Segregate: Clearly label a dedicated waste container for this compound. Do not mix it with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container Selection: Use a container made of a material compatible with amines. Ensure the container is in good condition and can be tightly sealed.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., corrosive, toxic).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]

IV. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][5] Amines can be harmful to aquatic ecosystems.[2] The primary and recommended method of disposal is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your organization's EHS guidelines or contact your designated chemical safety officer. They will provide specific instructions for hazardous waste pickup and disposal.

  • Package for Disposal: Ensure the waste container is securely sealed and properly labeled.

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for collection.[1][2] These companies are equipped to handle and treat chemical waste in an environmentally sound manner.

  • Incineration (if applicable): For combustible materials like this compound, chemical incineration with an afterburner and scrubber may be a suitable disposal method employed by the hazardous waste facility.[1]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[2]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Section II.

  • Contain the Spill: Prevent the spill from spreading. Use absorbent pads or other inert materials to contain the liquid.[2]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

VI. Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environments.

References

Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-N-(1-phenylethyl)propan-2-amine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommendations below are based on safety data for structurally similar compounds and represent best practices for laboratory safety.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.Must comply with EN166 or OSHA 29 CFR 1910.133 standards.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough time and compatibility.
Skin and Body Protection Laboratory coat.Should be worn at all times in the laboratory. Additional protective clothing may be necessary based on the scale of the operation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2][3]If inhalation risk is high, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[3]

Operational and Handling Plan

Proper handling procedures are crucial to minimize risk and ensure the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2][3]

  • Avoid contact with skin and eyes.[1][2] In case of contact, rinse immediately and thoroughly with water.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

The following workflow diagram outlines the key steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Dispense Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H I Segregate Chemical Waste H->I Proceed to Disposal J Dispose in Approved Container I->J

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste in a designated and approved waste disposal plant.[1][2] Do not dispose of it down the drain.[1]

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of in accordance with local, state, and federal regulations.

It is critical to consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.